Product packaging for N-Nordextromethorphan Hydrochloride(Cat. No.:CAS No. 1087-69-0)

N-Nordextromethorphan Hydrochloride

Cat. No.: B3080560
CAS No.: 1087-69-0
M. Wt: 293.8 g/mol
InChI Key: IBNAJETZECTKHN-YPYJQMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Nordextromethorphan Hydrochloride is a useful research compound. Its molecular formula is C17H24ClNO and its molecular weight is 293.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24ClNO B3080560 N-Nordextromethorphan Hydrochloride CAS No. 1087-69-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNAJETZECTKHN-YPYJQMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905056
Record name N-Nordextromethorphan Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087-69-0
Record name ent-3-Methoxymorphinan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nordextromethorphan Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENT-3-METHOXYMORPHINAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RUX7T6PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N-Nordextromethorphan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Nordextromethorphan Hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. Data is summarized for clarity, and generalized experimental protocols are provided for context.

Core Chemical Properties

N-Nordextromethorphan, also known as (+)-3-Methoxymorphinan, is the N-demethylated metabolite of dextromethorphan.[1][2] It is a synthetic analog of codeine and acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] The hydrochloride salt form is frequently used in research and pharmaceutical development.

The following table summarizes the key chemical and physical properties of N-Nordextromethorphan and its hydrochloride salt.

PropertyValueSource
IUPAC Name (9a,13a,14a)-3-Methoxymorphinan hydrochloride[4]
Synonyms Dextromethorphan EP Impurity A, (+)-3-Methoxymorphinan HCl[5][6]
CAS Number 1087-69-0 (for Hydrochloride)[4][5]
1531-23-3 (for Free Base)[5][7]
Molecular Formula C₁₇H₂₃NO · HCl[4][5]
Molecular Weight 293.83 g/mol [4][5]
Melting Point 253 °C (for Free Base)[6][7]
Boiling Point 140-145 °C at 0.05 Torr (for Free Base)[6][7]
Density 1.12 ± 0.1 g/cm³ (Predicted, for Free Base)[6][7]
pKa 10.28 ± 0.20 (Predicted, for Free Base)[6][7]
Solubility Data not readily available in cited sources. Generally, hydrochloride salts of amines exhibit increased aqueous solubility compared to the free base.[6][7]

Experimental Protocols

Detailed experimental protocols for the determination of the specific chemical properties of this compound are not publicly available. However, this section outlines standard methodologies that are widely applied in the pharmaceutical industry for such characterizations.

The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.

Methodology:

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (liquefaction) are recorded as the melting range.

  • Replicates: The measurement is typically performed in triplicate to ensure accuracy and precision.

G Workflow for Melting Point Determination cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Dry Sample B Pack Capillary Tube A->B C Place in Apparatus B->C Transfer D Heat at Controlled Rate C->D E Observe & Record Range D->E F Perform Triplicate Runs E->F Repeat G Calculate Average F->G

Caption: A standard workflow for determining the melting point of a solid compound.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of a specific aqueous medium (e.g., purified water, saline phosphate buffer) in a sealed flask.[8]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

N-Nordextromethorphan is synthesized via the N-demethylation of its parent compound, dextromethorphan. This is a crucial step in preparing intermediates for other opioid antagonists.[9][10]

Methodology:

  • N-Oxidation: Dextromethorphan freebase is dissolved in a suitable solvent (e.g., chloroform) and reacted with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the dextromethorphan N-oxide intermediate.[9][11]

  • Reductive N-Demethylation: The resulting N-oxide is then subjected to reductive cleavage. One reported method involves using a ferrous porphyrin catalyst, such as tetrasodium 5,10,15,20-tetra(4-sulfophenyl)porphyrinatoiron(II) [Fe(II)-TPPS], in a buffered solution to yield N-nordextromethorphan.[9]

  • Purification and Salt Formation: The crude product is purified, typically through crystallization. To obtain the hydrochloride salt, the purified free base is dissolved in a solvent like 2-propanol and treated with hydrochloric acid until the solution is acidic, inducing the precipitation of this compound.[12]

Signaling and Metabolic Pathways

N-Nordextromethorphan is a primary metabolite of Dextromethorphan. This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.

  • O-demethylation: The major metabolic pathway for dextromethorphan in humans is O-demethylation at the 3-methoxy position, catalyzed by CYP2D6, to form dextrorphan (DR).[2]

  • N-demethylation: A secondary pathway is N-demethylation, which produces N-Nordextromethorphan (also referred to as 3-methoxymorphinan or 3MM).[2] This process can also be catalyzed by other CYP isoforms.

G Metabolism of Dextromethorphan DM Dextromethorphan DR Dextrorphan (DR) (Active Metabolite) DM->DR O-Demethylation (CYP2D6) NN N-Nordextromethorphan (3MM) DM->NN N-Demethylation OHM 3-Hydroxymorphinan (3OHM) DR->OHM N-Demethylation NN->OHM O-Demethylation

Caption: Primary metabolic pathways of Dextromethorphan in the liver.

N-Nordextromethorphan functions as a non-competitive antagonist at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[3]

Logical Relationship:

  • Glutamate Binding: The NMDA receptor is activated by the binding of the neurotransmitter glutamate.

  • Channel Blockade: N-Nordextromethorphan binds to a site within the receptor's ion channel (likely the PCP binding site), physically obstructing the flow of ions (such as Ca²⁺) even when glutamate is bound.

  • Inhibition of Signal: This blockade prevents the downstream signaling cascade that would normally be initiated by receptor activation, thereby reducing neuronal excitability.

G NMDA Receptor Antagonism Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Binds & Activates Channel Ion Channel Receptor->Channel Opens NNH N-Nordextromethorphan NNH->Channel Binds & Blocks Signal Neuronal Signaling Cascade Channel->Signal Inhibits Ion Flow

Caption: Logical flow of N-Nordextromethorphan's antagonistic action at the NMDA receptor.

References

An In-depth Technical Guide to the Synthesis of N-Nordextromethorphan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for N-Nordextromethorphan Hydrochloride, a key metabolite of dextromethorphan. The document outlines various chemical N-demethylation methods, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

N-Nordextromethorphan, also known as 3-methoxymorphinan, is a significant intermediate in the metabolism of dextromethorphan and a subject of interest for its potential pharmacological applications.[1] Its synthesis is primarily achieved through the N-demethylation of dextromethorphan. Several methods have been developed to accomplish this transformation, ranging from classical chemical reagents to more sustainable modern techniques.

Comparative Synthesis Data

The following tables summarize the quantitative data for different N-demethylation methods of dextromethorphan to yield N-Nordextromethorphan, based on available literature.

Table 1: Sonochemical, Iron-Catalyzed N-Demethylation of Dextromethorphan-N-oxide Hydrochloride [2]

ParameterValue
Starting MaterialDextromethorphan-N-oxide hydrochloride salt
ReagentIron (0) dust
Molar Ratio (Substrate:Reagent)1:1
SolventMethanol, Ethyl Acetate, Isopropanol, or Water
Reaction Volume10 mL
Initial Concentration0.15 M
EquipmentQSonica Q125 Sonicator with 1/8'' probe

Table 2: N-Demethylation using 2,2,2-Trichloroethyl Chloroformate [3]

ParameterValue
Starting MaterialDextromethorphan hydrobromide monohydrate
Reagent 1Sodium Hydroxide
Reagent 22,2,2-Trichloroethyl chloroformate
Solvent (Step 1)Chloroform/Water
Solvent (Step 2)Toluene
Reaction ConditionReflux
Reaction Time4 hours

Synthesis Pathways and Experimental Protocols

The synthesis of N-Nordextromethorphan primarily involves the N-demethylation of dextromethorphan. Below are detailed protocols for prominent methods.

Sonochemical, Iron-Catalyzed N-Demethylation

This method represents a more sustainable approach to N-demethylation, utilizing sonication and an inexpensive iron catalyst.[2][4] The reaction proceeds via an N-oxide intermediate.

Experimental Protocol:

  • Preparation of Dextromethorphan-N-oxide Hydrochloride:

    • Dissolve dextromethorphan freebase (1.229 g, 4.53 mmol) in 40 mL of chloroform and cool to -20°C in a dry ice/acetone bath.[5]

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (0.8611 g, 4.99 mmol, 1.1 eq.) to the cooled solution.[5]

    • Stir the reaction mixture until completion, monitored by an appropriate method (e.g., TLC).

    • Isolate the N-oxide hydrochloride salt. A 94% yield for the hydrobromide salt has been reported using a similar N-oxidation reaction.[6]

  • N-Demethylation:

    • Dissolve the dextromethorphan N-oxide hydrochloride salt (0.486 g, 1.5 mmol) in 10 mL of a selected solvent (e.g., methanol, ethyl acetate, isopropanol, or water).[2]

    • Add iron (0) dust (0.084 g, 1.5 mmol) to the solution.[2]

    • Immerse the probe of a QSonica Q125 Sonicator approximately halfway into the heterogeneous solution.[2]

    • Apply sonication until the reaction is complete, as monitored by a suitable analytical technique.

N-Demethylation using 2,2,2-Trichloroethyl Chloroformate

This classical chemical method provides an efficient route to N-Nordextromethorphan.[3][7]

Experimental Protocol:

  • Liberation of Dextromethorphan Free Base:

    • Dissolve dextromethorphan hydrobromide monohydrate (5.56 g, 15 mmoles) in 60 mL of chloroform.[3]

    • Add a solution of sodium hydroxide (1.2 g) in 60 mL of water.[3]

    • Stir the biphasic mixture for 1 hour.[3]

    • Separate the organic layer, dry it with anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain the oily free base.[3]

  • Carbamate Formation and Hydrolysis:

    • Reflux the obtained dextromethorphan free base in 50 mL of toluene with 2.4 mL of 2,2,2-trichloroethyl chloroformate for 4 hours.[3]

    • Monitor the reaction by TLC (Kieselgel 60, chloroform-methanol = 95:5, Rf = 0.7).[3]

    • After completion, evaporate the solvent in vacuo.[3]

    • The resulting carbamate can then be cleaved under reductive conditions (e.g., with zinc dust) to yield N-Nordextromethorphan. The use of this method has been noted to lead to the isolation of novel zinc salts of 3-methoxymorphinan.[7]

Visualizing the Synthesis and Metabolic Pathways

The following diagrams illustrate the chemical synthesis pathways to N-Nordextromethorphan and its place within the broader metabolic degradation of dextromethorphan.

G cluster_synthesis Chemical Synthesis of N-Nordextromethorphan Dextromethorphan Dextromethorphan Dextromethorphan-N-oxide Dextromethorphan-N-oxide Dextromethorphan->Dextromethorphan-N-oxide m-CPBA N-Nordextromethorphan N-Nordextromethorphan Dextromethorphan-N-oxide->N-Nordextromethorphan Fe(0), Sonication G cluster_synthesis_chloroformate N-Demethylation via Chloroformate Reagent Dextromethorphan Dextromethorphan N-(2,2,2-trichloroethoxycarbonyl)-nordextromethorphan N-(2,2,2-trichloroethoxycarbonyl)-nordextromethorphan Dextromethorphan->N-(2,2,2-trichloroethoxycarbonyl)-nordextromethorphan 2,2,2-trichloroethyl chloroformate N-Nordextromethorphan N-Nordextromethorphan N-(2,2,2-trichloroethoxycarbonyl)-nordextromethorphan->N-Nordextromethorphan Reductive Cleavage (e.g., Zn) G cluster_metabolism Metabolic Pathways of Dextromethorphan Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation) N-Nordextromethorphan\n(3-Methoxymorphinan) N-Nordextromethorphan (3-Methoxymorphinan) Dextromethorphan->N-Nordextromethorphan\n(3-Methoxymorphinan) CYP3A4 (N-demethylation) 3-Hydroxymorphinan 3-Hydroxymorphinan Dextrorphan->3-Hydroxymorphinan CYP3A4 (N-demethylation) N-Nordextromethorphan\n(3-Methoxymorphinan)->3-Hydroxymorphinan CYP2D6 (O-demethylation)

References

An In-depth Technical Guide to N-Desmethyldextromethorphan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldextromethorphan hydrochloride, chemically known as (+)-3-Methoxymorphinan hydrochloride, is the primary N-demethylated metabolite of the widely used antitussive drug, dextromethorphan. Formed predominantly through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, it represents a key intermediate in the metabolic cascade of dextromethorphan. While the pharmacological activities of dextromethorphan and its major O-demethylated metabolite, dextrorphan, have been extensively studied, N-desmethyldextromethorphan possesses a distinct, albeit less characterized, pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of N-desmethyldextromethorphan hydrochloride, focusing on its chemical properties, synthesis, metabolism, and known pharmacological effects. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties and Synthesis

N-Desmethyldextromethorphan hydrochloride is the hydrochloride salt of the N-demethylated form of dextromethorphan.

PropertyValueReference
Chemical Name (+)-3-Methoxymorphinan hydrochloride[1]
Synonyms N-Desmethyldextromethorphan HCl, ent-3-Methoxymorphinan Hydrochloride[1]
CAS Number 1087-69-0[1]
Molecular Formula C₁₇H₂₃NO · HCl[2]
Molecular Weight 293.83 g/mol [2]
Appearance White powder[2]
Solubility Soluble in water (10 mg/mL)[2]

Synthesis:

The synthesis of N-desmethyldextromethorphan typically involves the N-demethylation of dextromethorphan. A common laboratory-scale method utilizes 2,2,2-trichloroethyl chloroformate followed by reductive cleavage.[3]

Experimental Protocol: Synthesis of N-Desmethyldextromethorphan

A detailed experimental protocol for the synthesis of N-desmethyldextromethorphan via N-demethylation of dextromethorphan is outlined below, based on established chemical literature.[3][4]

Materials:

  • Dextromethorphan hydrobromide monohydrate

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Toluene

  • 2,2,2-Trichloroethyl chloroformate

  • Zinc powder

  • Acetic acid

  • Hydrochloric acid (HCl) in ethyl acetate

Procedure:

  • Preparation of Dextromethorphan Free Base: Dextromethorphan hydrobromide monohydrate is dissolved in a biphasic mixture of chloroform and aqueous sodium hydroxide solution. After stirring, the organic layer containing the dextromethorphan free base is separated, dried, and the solvent is evaporated.[4]

  • N-Demethylation Reaction: The obtained dextromethorphan free base is refluxed in toluene with 2,2,2-trichloroethyl chloroformate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Cleavage of the Carbamate: After completion of the reaction, the solvent is evaporated. The resulting trichloroethyl carbamate intermediate is then treated with zinc powder in acetic acid to cleave the protecting group and yield N-desmethyldextromethorphan.[3]

  • Formation of the Hydrochloride Salt: The N-desmethyldextromethorphan free base is dissolved in an appropriate solvent mixture (e.g., ethyl acetate-methanol) and acidified with HCl in ethyl acetate to precipitate the hydrochloride salt. The resulting crystals are then filtered and dried.[4]

Synthesis_Workflow cluster_step1 Step 1: Free Base Preparation cluster_step2 Step 2: N-Demethylation cluster_step3 Step 3: Cleavage cluster_step4 Step 4: Salt Formation DXM_HBr Dextromethorphan HBr DXM_Base Dextromethorphan Free Base DXM_HBr->DXM_Base Chloroform NaOH NaOH (aq) NaOH->DXM_Base Carbamate Trichloroethyl Carbamate Intermediate DXM_Base->Carbamate Toluene, Reflux TCECF 2,2,2-Trichloroethyl chloroformate TCECF->Carbamate NDM_Base N-Desmethyldextromethorphan Free Base Carbamate->NDM_Base Zinc Zinc Powder Zinc->NDM_Base AceticAcid Acetic Acid AceticAcid->NDM_Base NDM_HCl N-Desmethyldextromethorphan HCl NDM_Base->NDM_HCl HCl HCl in Ethyl Acetate HCl->NDM_HCl

Caption: Synthesis workflow for N-Desmethyldextromethorphan Hydrochloride.

Metabolism and Pharmacokinetics

N-desmethyldextromethorphan is a key metabolite in the biotransformation of dextromethorphan. Its formation and subsequent metabolism are crucial for understanding the overall pharmacokinetic profile of the parent drug.

Metabolic Pathway:

Metabolism_Pathway DXM Dextromethorphan NDM N-Desmethyldextromethorphan ((+)-3-Methoxymorphinan) DXM->NDM CYP3A4 (N-Demethylation) DXO Dextrorphan DXM->DXO CYP2D6 (O-Demethylation) HM 3-Hydroxymorphinan NDM->HM CYP2D6 (O-Demethylation) DXO->HM CYP3A4 (N-Demethylation)

Caption: Metabolic pathway of Dextromethorphan.

Enzyme Kinetics:

The formation of N-desmethyldextromethorphan from dextromethorphan is primarily catalyzed by CYP3A4.[3][4] In vitro studies using human liver microsomes have determined the kinetic parameters for this reaction. The subsequent O-demethylation of N-desmethyldextromethorphan to 3-hydroxymorphinan is predominantly mediated by CYP2D6.[5]

ReactionEnzymeKm (µM)Vmax (nmol/nmol P450/min)Reference
Dextromethorphan → N-DesmethyldextromethorphanCYP3A4--[3]
Dextromethorphan → N-DesmethyldextromethorphanRecombinant CYP2D65000 ± 700176 ± 12[6]
N-Desmethyldextromethorphan → 3-HydroxymorphinanCYP2D6 (EM)6.9 - 9.6-[5]
N-Desmethyldextromethorphan → 3-HydroxymorphinanCYP2D6 (PM)213 - 307-[5]

Pharmacokinetic Parameters:

Specific pharmacokinetic parameters for N-desmethyldextromethorphan hydrochloride administered directly are not well-documented. However, studies on dextromethorphan administration provide insights into the formation and elimination of this metabolite. In poor metabolizers of CYP2D6, plasma levels of N-desmethyldextromethorphan are higher compared to extensive metabolizers.[5]

Pharmacology and Mechanism of Action

The pharmacological profile of N-desmethyldextromethorphan is not as extensively characterized as that of dextromethorphan or dextrorphan. However, available evidence suggests some distinct activities.

Local Anesthetic Effects:

In vivo studies in rats have demonstrated that N-desmethyldextromethorphan possesses local anesthetic properties. When administered via sciatic nerve blockade, it produces a dose-dependent block of motor function, proprioception, and nociception.[7][8] Its potency is reported to be less than that of lidocaine and dextromethorphan, but greater than dextrorphan.[7][8]

Experimental Protocol: Sciatic Nerve Blockade in Rats

The following is a generalized protocol for assessing the local anesthetic effects of a compound via sciatic nerve blockade in rats, based on methodologies described in the literature.[9][10]

Materials:

  • Male Sprague-Dawley rats

  • N-desmethyldextromethorphan hydrochloride solution of varying concentrations

  • Isoflurane for anesthesia

  • Nerve stimulator

  • Apparatus for assessing motor function (e.g., rotarod) and sensory function (e.g., hot plate, von Frey filaments)

Procedure:

  • Anesthesia: The rat is anesthetized with isoflurane.

  • Sciatic Nerve Exposure: A small incision is made in the thigh to expose the sciatic nerve.

  • Drug Administration: A specific volume of the N-desmethyldextromethorphan hydrochloride solution is injected around the sciatic nerve.

  • Behavioral Testing: At predetermined time intervals post-injection, motor function (e.g., ability to remain on a rotating rod) and sensory function (e.g., response to thermal or mechanical stimuli) are assessed.

  • Data Analysis: The duration and intensity of the motor and sensory blockade are quantified and compared across different concentrations of the test compound.

Sciatic_Nerve_Block_Workflow Start Start Anesthesia Anesthetize Rat (Isoflurane) Start->Anesthesia Exposure Expose Sciatic Nerve Anesthesia->Exposure Injection Inject N-Desmethyldextromethorphan HCl Exposure->Injection Motor_Test Assess Motor Function (e.g., Rotarod) Injection->Motor_Test Sensory_Test Assess Sensory Function (e.g., Hot Plate) Injection->Sensory_Test Data_Analysis Analyze Blockade Duration and Intensity Motor_Test->Data_Analysis Sensory_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for sciatic nerve blockade in rats.

Receptor Binding and Functional Activity:

While dextromethorphan and dextrorphan are known to interact with NMDA receptors and sigma-1 receptors, the specific receptor binding profile of N-desmethyldextromethorphan is less clear. Some studies suggest it may have inhibitory effects at NMDA receptors, though this is not as potent as dextrorphan.[11] One study indicated that N-desmethyldextromethorphan did not show anticonvulsant effects in a maximal electroshock seizure (MES) model, in contrast to dextromethorphan and dextrorphan.[11] This suggests a different spectrum of activity at CNS receptors.

Further research, including comprehensive radioligand binding assays and functional studies, is required to fully elucidate the receptor interaction profile and downstream signaling pathways of N-desmethyldextromethorphan hydrochloride.

Conclusion

N-Desmethyldextromethorphan hydrochloride is a pivotal metabolite in the disposition of dextromethorphan. Its formation via CYP3A4 and subsequent metabolism by CYP2D6 are critical determinants of the parent drug's pharmacokinetics, particularly in individuals with varying CYP2D6 metabolic phenotypes. While its pharmacological profile is not as extensively delineated as other dextromethorphan metabolites, emerging evidence points to distinct activities, such as local anesthetic effects. A comprehensive understanding of its receptor binding affinities and functional activities is still an area requiring further investigation. This technical guide consolidates the current knowledge on N-desmethyldextromethorphan hydrochloride and underscores the need for continued research to fully unravel its pharmacological significance. Such efforts will be invaluable for a more complete understanding of dextromethorphan's overall therapeutic and potential adverse effects, and may unveil novel therapeutic applications for this metabolite.

References

N-Nordextromethorphan Hydrochloride: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Nordextromethorphan Hydrochloride, also known as 3-methoxymorphinan, is a primary metabolite of the widely used antitussive agent, dextromethorphan. Formed through the N-demethylation of dextromethorphan, this compound's pharmacological profile is of significant interest to researchers exploring the broader mechanism of action and potential therapeutic applications of dextromethorphan and its derivatives. This technical guide provides a comprehensive overview of the core pharmacological aspects of this compound, including its mechanism of action, pharmacokinetics, and the experimental methodologies employed in its characterization. While N-Nordextromethorphan's role is secondary to dextrorphan, the major active metabolite of dextromethorphan, understanding its properties is crucial for a complete picture of dextromethorphan's effects.

Introduction

N-Nordextromethorphan is a synthetic morphinan derivative and a key metabolite in the metabolism of dextromethorphan. Its pharmacological activity, particularly in relation to the N-methyl-D-aspartate (NMDA) receptor, is a subject of ongoing investigation. While some sources describe it as an inactive metabolite, others suggest it may possess inhibitory effects at the NMDA receptor and exhibit opioid-like antitussive properties with minimal analgesic effects.[1][2] This guide aims to consolidate the available scientific information to provide a clear and detailed profile of this compound for the scientific community.

Pharmacodynamics

The primary mechanism of action attributed to N-Nordextromethorphan, in line with its parent compound, is the antagonism of the NMDA receptor. However, the potency and clinical significance of this activity are not as well-defined as for dextromethorphan and its other major metabolite, dextrorphan.

NMDA Receptor Antagonism

N-Nordextromethorphan is suggested to act as a non-competitive antagonist at the NMDA receptor. This mechanism is implicated in the potential antidepressant, neuroprotective, and pain management applications of dextromethorphan-related compounds. The role of N-Nordextromethorphan in the overall effects of dextromethorphan is not entirely clear.[3]

Quantitative Pharmacodynamic Data

Specific quantitative data on the binding affinity and functional antagonism of N-Nordextromethorphan at the NMDA receptor is limited in publicly available literature. The following table summarizes available data for dextromethorphan and its metabolites for comparative purposes.

CompoundReceptor TargetAssay TypeValueUnitReference
DextromethorphanNMDA (PCP site)[3H]TCP displacement2246Ki (nM)[4]
DextromethorphanNMDAScintillation counting1320IC50 (nM)[4]
DextromethorphanNMDAElectrophysiology0.55IC50 (µM)[5]

Pharmacokinetics

N-Nordextromethorphan is formed in the liver primarily through the action of cytochrome P450 enzymes. Its subsequent metabolism and elimination are key to understanding the overall pharmacokinetic profile of dextromethorphan.

Absorption and Metabolism

Following oral administration of dextromethorphan, it undergoes first-pass metabolism in the liver. The N-demethylation of dextromethorphan to N-Nordextromethorphan is a minor metabolic pathway compared to the O-demethylation that forms dextrorphan.[6]

The metabolic conversion is primarily catalyzed by the CYP3A4 isoform of cytochrome P450.[6] N-Nordextromethorphan is further metabolized via O-demethylation by CYP2D6 to 3-hydroxymorphinan.[6]

Metabolic Pathway of Dextromethorphan Dextromethorphan Dextromethorphan N_Nordextromethorphan N-Nordextromethorphan (3-methoxymorphinan) Dextromethorphan->N_Nordextromethorphan CYP3A4 (N-demethylation) Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation) 3_Hydroxymorphinan 3-Hydroxymorphinan N_Nordextromethorphan->3_Hydroxymorphinan CYP2D6 (O-demethylation) Dextrorphan->3_Hydroxymorphinan CYP3A4

Metabolic pathway of dextromethorphan.
Quantitative Pharmacokinetic Data

Detailed pharmacokinetic parameters specifically for N-Nordextromethorphan in humans are not extensively reported. The focus of most studies remains on the parent drug, dextromethorphan, and its primary active metabolite, dextrorphan. However, kinetic data for the enzymatic reactions involved in its formation and metabolism have been determined in vitro.

ParameterEnzymeSubstrateProductValueUnitSpeciesReference
KmCYP3A4DextromethorphanN-Nordextromethorphan632 - 977µMHuman[3]
KmCYP2D6N-Nordextromethorphan3-Hydroxymorphinan6.9 - 9.6µMHuman (EM)[3]
KmCYP2D6N-Nordextromethorphan3-Hydroxymorphinan213 - 307µMHuman (PM)[3]
VmaxCYP3A4DextromethorphanN-NordextromethorphanNot ReportedHuman
VmaxCYP2D6N-Nordextromethorphan3-HydroxymorphinanNot ReportedHuman

EM = Extensive Metabolizer; PM = Poor Metabolizer

Human plasma concentrations of N-Nordextromethorphan have been quantified in studies investigating dextromethorphan metabolism. A sensitive UPLC-MS/MS method has been developed for the simultaneous determination of dextromethorphan and its metabolites, including 3-methoxymorphinan (N-Nordextromethorphan), in human plasma, with a lower limit of quantitation of 0.500 nM (129 pg/ml).[7]

Experimental Protocols

In Vitro Metabolism Studies

The investigation of N-Nordextromethorphan formation and metabolism is typically conducted using in vitro systems, primarily human liver microsomes.

Objective: To determine the kinetic parameters (Km and Vmax) of dextromethorphan N-demethylation and N-Nordextromethorphan O-demethylation.

Methodology:

  • Microsome Preparation: Human liver microsomes are prepared from donor livers.

  • Incubation: Microsomes are incubated with dextromethorphan or N-Nordextromethorphan at various concentrations in the presence of an NADPH-generating system.

  • Analysis: The formation of N-Nordextromethorphan or 3-hydroxymorphinan is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • Data Analysis: Enzyme kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.

In Vitro Metabolism Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Analysis Human Liver Microsomes Human Liver Microsomes Incubation at 37°C Incubation at 37°C Human Liver Microsomes->Incubation at 37°C Substrate (Dextromethorphan or N-Nordextromethorphan) Substrate (Dextromethorphan or N-Nordextromethorphan) Substrate (Dextromethorphan or N-Nordextromethorphan)->Incubation at 37°C NADPH-generating system NADPH-generating system NADPH-generating system->Incubation at 37°C Metabolite Quantification (HPLC or LC-MS/MS) Metabolite Quantification (HPLC or LC-MS/MS) Incubation at 37°C->Metabolite Quantification (HPLC or LC-MS/MS) Michaelis-Menten Kinetics Michaelis-Menten Kinetics Metabolite Quantification (HPLC or LC-MS/MS)->Michaelis-Menten Kinetics

Workflow for in vitro metabolism studies.
Human Pharmacokinetic Studies

Objective: To quantify the plasma concentrations of N-Nordextromethorphan in human subjects following the administration of dextromethorphan.

Methodology:

  • Study Design: Healthy volunteers are administered a single oral dose of dextromethorphan hydrobromide.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dose.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Sample Preparation: Plasma samples are prepared for analysis, often involving liquid-liquid extraction or solid-phase extraction.[7]

  • Bioanalysis: The concentrations of dextromethorphan and its metabolites, including N-Nordextromethorphan, are determined using a validated UPLC-MS/MS method.[7]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Safety and Toxicology

There is a lack of specific preclinical and clinical safety and toxicology data for this compound as a standalone compound in the public domain. The safety profile of its parent drug, dextromethorphan, is well-established, and it is generally considered safe and well-tolerated at therapeutic doses.[10] Nonclinical studies supporting the approval of a combination product containing dextromethorphan did not specifically report on the toxicology of N-Nordextromethorphan.[11] Further studies are required to fully characterize the safety profile of N-Nordextromethorphan.

Conclusion

This compound is a notable, albeit minor, metabolite of dextromethorphan. Its primary pharmacological characteristic appears to be weak antagonism at the NMDA receptor, although the precise potency and clinical relevance of this action require further elucidation. The metabolic pathways leading to its formation via CYP3A4 and its subsequent metabolism by CYP2D6 are well-characterized. While a comprehensive understanding of its independent pharmacokinetic and safety profiles is still developing, the available data, as summarized in this guide, provide a valuable foundation for researchers and drug development professionals. Future research should focus on obtaining more definitive quantitative data on its receptor interactions and its specific contribution to the overall pharmacological and toxicological profile of dextromethorphan.

References

N-Nordextromethorphan: An In-Depth Technical Guide to a Key Metabolite of Dextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (DXM) is a widely utilized antitussive agent, available in numerous over-the-counter cough and cold formulations.[1][2] Its therapeutic action is primarily central, elevating the cough threshold without suppressing ciliary activity.[3] Beyond its antitussive effects, at higher doses, DXM exhibits psychoactive properties, leading to its potential for abuse.[1][2] The clinical efficacy and safety profile of dextromethorphan are intrinsically linked to its complex metabolism, which is subject to significant inter-individual variability due to genetic polymorphisms in metabolizing enzymes. A critical component of this metabolic network is the formation of N-nordextromethorphan, also known as 3-methoxymorphinan (MEM). This technical guide provides a comprehensive overview of N-nordextromethorphan's role as a metabolite, detailing the enzymatic pathways of its formation, quantitative pharmacokinetic data, and the experimental protocols used for its study.

Metabolic Pathways of Dextromethorphan

Dextromethorphan undergoes extensive first-pass metabolism in the liver, primarily through two competing pathways: O-demethylation and N-demethylation.[1][2] These pathways are catalyzed by different cytochrome P450 (CYP) enzymes and lead to the formation of distinct primary metabolites.

  • O-demethylation: This is the principal metabolic pathway in most individuals, catalyzed predominantly by the polymorphic enzyme CYP2D6 .[3][4][5][6] This reaction converts dextromethorphan into dextrorphan (DXO) , its major active metabolite.[1][2] Dextrorphan is a potent N-methyl-D-aspartate (NMDA) receptor antagonist and contributes significantly to both the therapeutic and psychoactive effects of dextromethorphan.[1][7]

  • N-demethylation: This pathway is primarily catalyzed by CYP3A4 , with minor contributions from other enzymes.[3][8][9][10] N-demethylation of dextromethorphan results in the formation of N-nordextromethorphan (3-methoxymorphinan) .[1][2][3]

These primary metabolites are not terminal products. Both dextrorphan and N-nordextromethorphan can undergo further metabolic transformations. Dextrorphan can be N-demethylated by CYP3A4, and N-nordextromethorphan is O-demethylated by CYP2D6.[1][11] Both of these secondary reactions yield the same final metabolite, 3-hydroxymorphinan . Subsequently, dextrorphan and 3-hydroxymorphinan are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to facilitate their excretion.[1][2]

The genetic polymorphism of CYP2D6 leads to distinct metabolic phenotypes, broadly classified as extensive metabolizers (EMs) and poor metabolizers (PMs).[3][7] In EMs, O-demethylation to dextrorphan is the dominant pathway. Conversely, in PMs, who have deficient CYP2D6 activity, N-demethylation to N-nordextromethorphan becomes a more prominent metabolic route.[12]

Quantitative Data on Dextromethorphan Metabolism

The following tables summarize key quantitative data regarding the enzymes involved in dextromethorphan metabolism and the resulting pharmacokinetic parameters.

Table 1: Enzyme Kinetic Parameters for Dextromethorphan Metabolism

Metabolic PathwayEnzymeSubstrateProductKm (μM)Reference
O-demethylation CYP2D6 (EM)DextromethorphanDextrorphan2.2–9.4 (high affinity)[5]
CYP2D6 (EM)DextromethorphanDextrorphan55.5–307.3 (low affinity)[5]
CYP2D6 (PM)DextromethorphanDextrorphan157–560[5]
N-demethylation CYP3A4DextromethorphanN-Nordextromethorphan632–977[5]
Secondary O-demethylation CYP2D6 (EM)N-Nordextromethorphan3-Hydroxymorphinan6.9–9.6[5]
CYP2D6 (PM)N-Nordextromethorphan3-Hydroxymorphinan213–307[5]
Secondary N-demethylation Not specifiedDextrorphan3-Hydroxymorphinan1571–4286[5]

EM = Extensive Metabolizer; PM = Poor Metabolizer

Table 2: Relative Contribution of CYP Isoforms to Dextromethorphan Metabolism

Metabolic PathwayCYP IsoformContributionReference
O-demethylation to Dextrorphan CYP2D6>80%[9][10]
N-demethylation to N-Nordextromethorphan CYP3A4>90%[3][9][10]

Table 3: Pharmacokinetic Parameters of Dextromethorphan and Metabolites

PopulationAnalytet1/2 (hours)Cmax (nmol/ml)AUC (nmol·h/ml)Reference
Extensive Metabolizers (EMs) Dextromethorphan~4Not detectableNot available[3][4]
Conjugated Dextrorphan2.251.5Not available[13]
EMs with Quinidine (CYP2D6 inhibitor) Dextromethorphan16.40.11 ± 0.05516 ± 282[4][13]
Conjugated Dextrorphan12.110.2Not available[13]
Poor Metabolizers (PMs) Dextromethorphan29.50.12 ± 0.03275 ± 95[4][13]

Experimental Protocols

The characterization of N-nordextromethorphan as a metabolite has been achieved through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Metabolism Studies using Human Liver Microsomes

A common experimental approach to investigate the enzymatic pathways of drug metabolism involves the use of human liver microsomes (HLMs), which are rich in CYP enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) of dextromethorphan N-demethylation.

Methodology:

  • Microsome Preparation: HLMs are obtained from a pool of human donors, characterized as extensive or poor metabolizers for CYP2D6.

  • Incubation: Microsomal protein (typically 0.1-0.5 mg/mL) is incubated in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

  • Cofactor Addition: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to initiate the enzymatic reaction.

  • Substrate Addition: Dextromethorphan is added at varying concentrations (e.g., 1 µM to 2000 µM) to determine enzyme kinetics.

  • Reaction Termination: After a specified incubation time (e.g., 15-30 minutes), the reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

  • Sample Processing: The mixture is centrifuged, and the supernatant, containing the metabolites, is collected for analysis.

  • Analysis: The formation of N-nordextromethorphan is quantified using analytical methods like HPLC or LC-MS/MS.[9][10]

Analytical Method for Simultaneous Quantification in Human Plasma

The accurate measurement of dextromethorphan and its metabolites, including N-nordextromethorphan, in biological matrices is crucial for pharmacokinetic studies.

Objective: To simultaneously quantify dextromethorphan, dextrorphan, N-nordextromethorphan, and 3-hydroxymorphinan in human plasma.

Methodology (based on UPLC-MS/MS): [14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard solution (containing stable isotope-labeled analogs of the analytes).

    • Alkalinize the sample by adding a small volume of ammonium hydroxide (e.g., 20 µL of 4% v/v).

    • Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride).

    • Vortex the mixture vigorously to ensure thorough mixing and extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution for injection.

  • Chromatographic Separation (UPLC):

    • Column: A reverse-phase column, such as an Acquity UPLC® BEH C18 (1.7 µm, 2.1 mm x 100 mm), is used for separation.[14]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A flow rate of approximately 0.250 mL/min is maintained.[14]

  • Detection (Tandem Mass Spectrometry):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

    • MRM Transitions (m/z): [14]

      • Dextromethorphan: 272 > 215

      • Dextrorphan: 258 > 133

      • N-Nordextromethorphan (3-methoxymorphinan): 258 > 213

      • 3-Hydroxymorphinan: 244 > 157

  • Quantification: Calibration curves are generated by plotting the peak area ratios of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations in unknown samples are then interpolated from these curves.

Mandatory Visualizations

Dextromethorphan_Metabolism cluster_enzymes DXM Dextromethorphan DXO Dextrorphan (DXO) (Active Metabolite) DXM->DXO O-demethylation MEM N-Nordextromethorphan (3-Methoxymorphinan) DXM->MEM N-demethylation CYP2D6_1 CYP2D6 CYP3A4_1 CYP3A4 HYM 3-Hydroxymorphinan DXO->HYM N-demethylation Conj Glucuronide Conjugates (Excretion) DXO->Conj Conjugation CYP3A4_2 CYP3A4 UGT UGTs MEM->HYM O-demethylation CYP2D6_2 CYP2D6 HYM->Conj Conjugation

Caption: Metabolic pathway of Dextromethorphan.

Experimental_Workflow start Human Plasma Sample step1 Add Internal Standards & Alkalinize (NH4OH) start->step1 step2 Liquid-Liquid Extraction (n-butyl chloride) step1->step2 step3 Evaporate & Reconstitute step2->step3 step4 UPLC Separation (C18 Column) step3->step4 step5 MS/MS Detection (ESI+, MRM) step4->step5 end Data Analysis & Quantification step5->end

Caption: Workflow for metabolite analysis in plasma.

Conclusion

N-nordextromethorphan (3-methoxymorphinan) is a significant, albeit typically minor, metabolite of dextromethorphan formed via N-demethylation, a reaction predominantly catalyzed by CYP3A4. Its formation is particularly relevant in individuals with deficient CYP2D6 activity (poor metabolizers), where the primary O-demethylation pathway is impaired. The subsequent metabolism of N-nordextromethorphan back into the main metabolic pathway via CYP2D6-mediated O-demethylation to 3-hydroxymorphinan underscores the intricate and interconnected nature of dextromethorphan's biotransformation. A thorough understanding of this N-demethylation pathway is essential for drug development professionals and researchers to fully appreciate the pharmacokinetic variability, potential drug-drug interactions, and the overall safety and efficacy profile of dextromethorphan. The methodologies detailed herein provide a robust framework for the continued investigation of this and other critical drug metabolic pathways.

References

The Therapeutic Potential of N-Nordextromethorphan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nordextromethorphan, known systematically as 3-methoxymorphinan (3-MM), is a primary metabolite of the widely used antitussive, dextromethorphan (DXM). Formed via N-demethylation predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, 3-MM has historically been considered a minor or inactive component in the complex pharmacology of its parent compound. However, emerging evidence suggests that 3-MM possesses intrinsic biological activities, including anesthetic properties. Furthermore, its role as a direct precursor to the potent neuroprotective agent 3-hydroxymorphinan (3-HM) positions N-Nordextromethorphan as a molecule of significant interest in the development of novel therapeutics for neurodegenerative diseases and pain management. This technical guide provides a comprehensive overview of the current state of knowledge on N-Nordextromethorphan, summarizing its metabolic fate, pharmacodynamics, and therapeutic potential, while also detailing key experimental protocols for its study.

Introduction

Dextromethorphan (DXM) exerts its effects through a complex pharmacological profile that includes NMDA receptor antagonism, sigma-1 receptor agonism, and serotonin/norepinephrine reuptake inhibition.[1] Its clinical utility is complicated by a multifaceted metabolism that produces several active metabolites, most notably dextrorphan (DXO), the product of O-demethylation by the polymorphic enzyme CYP2D6. The N-demethylated metabolite, N-Nordextromethorphan or 3-methoxymorphinan (3-MM), has received considerably less attention.[2][3]

This document aims to consolidate the available scientific literature on N-Nordextromethorphan, providing a technical resource for researchers. We will examine its metabolic pathway, explore its known pharmacological activities, and discuss its potential therapeutic applications, particularly in the context of its conversion to downstream active metabolites.

Metabolism and Pharmacokinetics

N-Nordextromethorphan is a direct metabolite of dextromethorphan, formed through the enzymatic removal of the N-methyl group. This metabolic step is primarily catalyzed by CYP3A4.[4] Subsequently, N-Nordextromethorphan itself serves as a substrate for CYP2D6, which catalyzes its O-demethylation to form 3-hydroxymorphinan (3-HM).[2][5] This two-step pathway is an alternative to the more commonly studied route where DXM is first O-demethylated to dextrorphan (DXO) by CYP2D6, which is then N-demethylated to 3-HM by CYP3A4.

The efficiency of these pathways is subject to significant inter-individual variability due to genetic polymorphisms, particularly in the CYP2D6 gene.[5]

G DXM Dextromethorphan (DM) MM N-Nordextromethorphan (3-Methoxymorphinan) DXM->MM CYP3A4 (N-demethylation) DXO Dextrorphan (DXO) DXM->DXO CYP2D6 (O-demethylation) HM 3-Hydroxymorphinan (3-HM) MM->HM CYP2D6 (O-demethylation) DXO->HM CYP3A4 (N-demethylation)

Fig. 1: Metabolic Pathways of Dextromethorphan.
Quantitative Pharmacokinetic Data

Kinetic parameters for the formation of N-Nordextromethorphan from dextromethorphan have been characterized in vitro using rat liver microsomes. These studies highlight the differences between extensive metabolizer (Sprague-Dawley) and poor metabolizer (Dark Agouti) phenotypes.[5]

ParameterSprague-Dawley (SD) RatsDark Agouti (DA) RatsReference
Enzyme CYP3A4CYP3A4[5]
Km (μM) 85.0468.99[5]
Vmax (nmol/mg/hr) 83.3735.49[5]
Intrinsic Clearance (Vmax/Km) (mL/hr/mg) 0.960.51[5]
Table 1: In Vitro Kinetic Parameters for the N-demethylation of Dextromethorphan to N-Nordextromethorphan in Rat Liver Microsomes.

Pharmacodynamics and Mechanism of Action

Direct pharmacological data for N-Nordextromethorphan is sparse, and it is often described as an inactive metabolite.[3] There is a notable absence of published receptor binding affinity data (Ki values) for N-Nordextromethorphan at key CNS targets such as NMDA, sigma, opioid, serotonin, or norepinephrine receptors.

However, preclinical studies have demonstrated that N-Nordextromethorphan possesses distinct biological effects:

  • Anesthetic Properties: Intrathecal administration in rats has shown that N-Nordextromethorphan produces a dose-dependent spinal blockade of both motor function and nociception. Its potency in this model was found to be greater than its parent compound, DXM, but less than its O-demethylated counterpart, dextrorphan.[6] It has also been shown to have a local anesthetic effect on the sciatic nerve in rats.[3][7]

Therapeutic Potential via Metabolite Activity

The primary therapeutic potential of N-Nordextromethorphan may lie in its role as a metabolic intermediate. Its sole metabolite, 3-hydroxymorphinan (3-HM), has been identified as a potent neuroprotective agent.[8]

Studies have shown that 3-HM protects dopaminergic neurons from damage in both in vitro and in vivo models of Parkinson's disease (e.g., MPTP and LPS models).[8][9] The proposed mechanisms for 3-HM's neuroprotection are twofold and glia-dependent, distinguishing it from the NMDA receptor-mediated effects of DXM and dextrorphan.[2][6]

  • Astroglia-Mediated Neurotrophic Effects: 3-HM induces astrocytes to increase the expression and release of neurotrophic factors.[2][8]

  • Microglia-Mediated Anti-inflammatory Effects: 3-HM reduces reactive microgliosis and the associated production of reactive oxygen species (ROS) and other pro-inflammatory factors.[2][8]

G cluster_0 N-Nordextromethorphan (3-MM) Metabolism cluster_1 Neuroprotective Mechanisms of 3-HM MM N-Nordextromethorphan HM 3-Hydroxymorphinan (3-HM) MM->HM CYP2D6 Astro Astroglia HM->Astro Induces Micro Activated Microglia HM->Micro Inhibits Neuron Dopaminergic Neuron Astro->Neuron Neurotrophic Factors Micro->Neuron ROS, Pro-inflammatory Cytokines

Fig. 2: Proposed Neuroprotective Signaling via 3-HM.

This indirect mechanism suggests that developing delivery systems or prodrugs that enhance the conversion of DXM or 3-MM to 3-HM could be a viable therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Key Experimental Protocols

This section details methodologies cited in the literature for the analysis and functional assessment of N-Nordextromethorphan and related compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

The simultaneous measurement of dextromethorphan and its metabolites, including N-Nordextromethorphan, in biological matrices is crucial for pharmacokinetic studies.

  • Objective: To quantify dextromethorphan, dextrorphan, 3-methoxymorphinan (N-Nordextromethorphan), and 3-hydroxymorphinan in human plasma or urine.

  • Sample Preparation (Plasma):

    • Plasma samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates, typically by incubation with β-glucuronidase/arylsulfatase (e.g., at 37°C for 15 hours).[10]

    • For liquid-liquid extraction, an n-heptane/ethyl acetate (1:1 v/v) mixture is used to extract the analytes from the plasma matrix.[11]

    • Alternatively, solid-phase extraction using mixed-mode or cyanopropyl (CN) cartridges can be employed.[5][10]

  • Chromatographic Separation:

    • A Phenyl or C18 analytical column is commonly used.[4][11][12]

    • Isocratic elution can be performed with a mobile phase such as a mixture of methanol, acetonitrile, and a potassium phosphate buffer (e.g., 20:30:50 v/v/v, pH 3.5).[11]

  • Detection:

    • Fluorescence detection is highly sensitive for these compounds. An excitation wavelength of ~220-230 nm and an emission wavelength of ~305 nm are typical.[5][10][11]

    • LC-MS/MS provides higher specificity and is also widely used.[13][14]

  • Workflow Diagram:

    G plasma Plasma Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) plasma->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction hplc HPLC Separation (e.g., Phenyl Column) extraction->hplc detection Fluorescence or MS/MS Detection hplc->detection

    Fig. 3: Workflow for HPLC analysis of DXM metabolites.

Sciatic Nerve Blockade Model in Rats

This in vivo model is used to assess the local anesthetic properties of a compound.

  • Objective: To quantify the duration and intensity of motor and sensory blockade following perineural injection.

  • Procedure:

    • Adult male Sprague-Dawley rats are anesthetized.[15]

    • The sciatic nerve is located, often with the aid of a nerve stimulator to ensure accurate needle placement.[15] More recent refinements utilize ultrasound guidance for higher precision.[16]

    • A specific volume (e.g., 0.2 mL) of the test compound (N-Nordextromethorphan) is injected perineurally.[15]

  • Assessment of Motor Block:

    • Motor function is evaluated by measuring the grip strength of the affected hindpaw using a dynamometer at set time intervals post-injection.[15]

  • Assessment of Sensory Block (Nociception):

    • Sensory blockade is determined by measuring the hindpaw withdrawal latency from a thermal stimulus (e.g., radiant heat from a hot plate).[15]

  • Data Analysis:

    • The intensity of the motor and sensory block is plotted over time until full recovery. The area under the curve (AUC) is calculated to represent the overall effect.

Intrathecal Administration Model in Rats

This model allows for the direct delivery of compounds to the spinal cord to evaluate their effects on spinal processing, such as nociception.

  • Objective: To assess the spinal anesthetic or analgesic effects of a compound.

  • Procedure (Acute):

    • Rats are anesthetized with an inhalant anesthetic (e.g., isoflurane).[17]

    • A percutaneous intrathecal injection is made at the lumbar level (e.g., between L4-L5 or L5-L6 vertebrae) using a small-gauge needle (e.g., 30-gauge).[17]

  • Procedure (Chronic):

    • For studies requiring repeated dosing, a catheter can be surgically implanted. The catheter is inserted through an incision in the atlanto-occipital membrane and advanced caudally to the desired spinal level.[18][19]

  • Assessment:

    • Following injection, motor function and nociceptive thresholds are assessed using methods similar to the sciatic nerve block model (e.g., hot plate test, von Frey filaments for mechanical sensitivity).

    • The spread of the injectate can be confirmed post-mortem by co-injecting a dye.[17]

Conclusion and Future Directions

N-Nordextromethorphan (3-methoxymorphinan) is a pharmacologically active metabolite of dextromethorphan with demonstrated anesthetic properties. While direct quantitative data on its receptor binding profile is currently lacking in the public domain, its metabolic position as the direct precursor to the potent neuroprotective agent 3-hydroxymorphinan is of significant therapeutic interest. The divergence in the mechanism of action between DXM/DXO (primarily NMDA-mediated) and 3-HM (glia-mediated neurotrophic and anti-inflammatory effects) suggests that selectively promoting the metabolic pathway towards 3-HM could yield novel treatments for neurodegenerative diseases with a potentially improved side-effect profile.

Future research should focus on:

  • Quantitative Pharmacodynamics: Characterizing the binding affinity and functional activity of N-Nordextromethorphan at a comprehensive panel of CNS receptors to clarify its direct pharmacological profile.

  • In Vivo Efficacy: Evaluating the neuroprotective potential of N-Nordextromethorphan in animal models of Parkinson's disease and other neurodegenerative conditions to determine if its conversion to 3-HM translates to therapeutic benefit.

  • Drug Development: Exploring strategies, such as the development of prodrugs or co-administration with specific enzyme inhibitors/inducers, to favorably modulate dextromethorphan metabolism towards the N-demethylation pathway.

References

N-Nordextromethorphan: A Technical Guide to its NMDA Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nordextromethorphan, a synthetic analog of the widely used cough suppressant dextromethorphan, is an active metabolite that exhibits potent activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It functions as a non-competitive inhibitor of this glutamate receptor, a mechanism that underpins its dissociative and hallucinogenic properties.[1] This unique pharmacological profile has garnered significant interest in its potential therapeutic applications for a range of neurological and psychiatric conditions, including depression, neuropathic pain, and neurodegenerative diseases.[1] This technical guide provides an in-depth overview of the NMDA receptor antagonist activity of N-Nordextromethorphan and its parent compound, dextromethorphan, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on NMDA Receptor Antagonism

While specific quantitative data for N-Nordextromethorphan is not extensively reported in publicly available literature, the activity of its parent compound, dextromethorphan, and its primary metabolite, dextrorphan, have been well-characterized. These compounds provide a strong indication of the expected antagonist profile of N-Nordextromethorphan.

CompoundAssay TypePreparationRadioligandParameterValueReference
DextromethorphanRadioligand BindingRat brain membranes[3H]TCPpKi5.65J Med Chem (1994) 37: 1964-1970
DextromethorphanRadioligand BindingWistar rat brain membranes[3H]MK-801pIC505.88Not specified in snippets
DextromethorphanFunctional (Calcium Flux)Cultured rat hippocampal pyramidal neurons-IC504 µM[2]
DextromethorphanElectrophysiology (Patch Clamp)Cultured rat cortical neurons-IC500.55 µM[3]
DextromethorphanElectrophysiology (Patch Clamp)Cultured rat hippocampal pyramidal neurons-IC506 µM[2]

Mechanism of Action: Non-Competitive Antagonism

N-Nordextromethorphan acts as a non-competitive antagonist of the NMDA receptor. This mechanism involves the binding of the antagonist to a site within the ion channel of the receptor, distinct from the glutamate and glycine co-agonist binding sites.[4][5][6] This binding site is often referred to as the phencyclidine (PCP) site.[4]

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of cations, most notably Ca2+.[7][8] This influx of calcium is a critical trigger for numerous downstream signaling pathways that are fundamental to synaptic plasticity, learning, and memory.[9][10]

Non-competitive antagonists like N-Nordextromethorphan can only access their binding site when the channel is in an open state, which requires the initial binding of glutamate and the co-agonist. Once bound within the channel, the antagonist physically obstructs the passage of ions, effectively blocking the receptor's function.[5][11]

NMDA Receptor Signaling Pathway

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR_inactive NMDA Receptor (Channel Closed, Mg2+ Block) Glutamate->NMDAR_inactive Binds Glycine Glycine / D-Serine Glycine->NMDAR_inactive Binds NMDAR_active NMDA Receptor (Channel Open) NMDAR_inactive->NMDAR_active Depolarization removes Mg2+ Ca_influx Ca2+ Influx NMDAR_active->Ca_influx Allows NMDAR_blocked NMDA Receptor (Channel Blocked) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Antagonist N-Nordextromethorphan (Non-competitive Antagonist) Antagonist->NMDAR_active Binds to open channel Antagonist->NMDAR_blocked NMDAR_blocked->Ca_influx Blocks

Caption: NMDA Receptor Signaling and Blockade by N-Nordextromethorphan.

Experimental Protocols

The determination of NMDA receptor antagonist activity typically involves two key types of experiments: radioligand binding assays to measure binding affinity (Ki) and electrophysiological assays to assess functional antagonism (IC50).

Radioligand Binding Assay for NMDA Receptor Antagonists

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.

1. Materials:

  • Radioligand: Typically [3H]MK-801 or [3H]thienylphencyclidine ([3H]TCP), high-affinity channel blockers.
  • Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) or from cell lines expressing recombinant NMDA receptors.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • Test Compound: N-Nordextromethorphan at various concentrations.
  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor channel blocker (e.g., unlabeled MK-801 or PCP).
  • Filtration System: Glass fiber filters and a vacuum filtration manifold.
  • Scintillation Counter and Cocktail.

2. Procedure:

  • Incubate the membrane preparation with the radioligand at a fixed concentration (typically at or below its Kd) and varying concentrations of the test compound.
  • Parallel incubations are performed in the presence of the non-specific binding control to determine the amount of non-specific binding.
  • The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol describes the measurement of the inhibitory effect of N-Nordextromethorphan on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

1. Materials:

  • Cell Preparation: Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.
  • Patch-Clamp Rig: Comprising a microscope, micromanipulator, amplifier, and data acquisition system.
  • Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.
  • Extracellular Solution: Containing physiological concentrations of ions, including Mg2+.
  • Intracellular Solution: To be loaded into the patch pipette, containing a Cs-based solution to block potassium channels.
  • NMDA Receptor Agonists: NMDA and a co-agonist (glycine or D-serine).
  • Test Compound: N-Nordextromethorphan at various concentrations.

2. Procedure:

  • A whole-cell patch-clamp configuration is established on a selected cell.
  • The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
  • NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.
  • A stable baseline current is established.
  • The test compound (N-Nordextromethorphan) is applied at increasing concentrations, and the resulting inhibition of the NMDA-evoked current is recorded.
  • Washout of the compound is performed to ensure the reversibility of the effect.

3. Data Analysis:

  • The peak or steady-state amplitude of the NMDA-evoked current is measured in the absence and presence of the antagonist.
  • A concentration-response curve is constructed by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
  • The IC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition, is determined by fitting the data to a sigmoidal dose-response equation.

Experimental Workflow for NMDA Receptor Antagonist Characterization

Experimental_Workflow start Start: Synthesize/Obtain N-Nordextromethorphan binding_assay Radioligand Binding Assay ([3H]MK-801 or [3H]TCP) start->binding_assay patch_clamp Whole-Cell Patch-Clamp (Cultured Neurons or Recombinant Receptors) start->patch_clamp determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki in_vivo In Vivo Models (e.g., Neuropathic Pain, Depression) determine_ki->in_vivo determine_ic50 Determine Functional Potency (IC50) patch_clamp->determine_ic50 mechanism_studies Mechanism of Action Studies (Voltage-dependence, Use-dependence) determine_ic50->mechanism_studies characterize_moa Characterize as Non-competitive Channel Blocker mechanism_studies->characterize_moa characterize_moa->in_vivo assess_efficacy Assess Therapeutic Efficacy and Side Effect Profile in_vivo->assess_efficacy end End: Lead Candidate for Drug Development assess_efficacy->end

References

N-Nordextromethorphan: An In-Depth Technical Guide on its Potential Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this technical guide will focus on the well-documented neuroprotective properties of its parent compound, dextromethorphan (DM) . The mechanisms and effects described for dextromethorphan may offer valuable insights into the potential neuroprotective profile of its N-demethylated metabolite, N-Nordextromethorphan, given their structural similarities. This guide will adhere to the requested format, presenting data, experimental protocols, and signaling pathways related to dextromethorphan's neuroprotective actions.

Core Concepts in Dextromethorphan's Neuroprotection

Dextromethorphan (DM) is a synthetically produced morphinan derivative that, despite its structural similarity to opioids, does not exert its primary effects through opioid receptors.[2] Its neuroprotective effects are attributed to a multi-target mechanism of action, primarily involving:

  • NMDA Receptor Antagonism: DM is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. By blocking the NMDA receptor, DM can mitigate the excessive influx of calcium ions associated with excitotoxicity, a common pathway in many neurodegenerative disorders.[3][4]

  • Sigma-1 Receptor Agonism: DM is an agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6][7] Activation of the sigma-1 receptor is implicated in the modulation of various cellular processes, including ion channel activity, calcium signaling, and cellular survival pathways, which contribute to its neuroprotective effects.[6][7]

  • Anti-inflammatory and Antioxidant Effects: Preclinical studies have demonstrated that DM can suppress neuroinflammatory responses and reduce oxidative stress, both of which are critical factors in the pathogenesis of neurodegenerative diseases.[8][9]

Quantitative Data on Dextromethorphan's Neuroprotective Effects

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective efficacy of dextromethorphan in various models of neuronal injury.

Experimental ModelMeasured ParameterTreatmentResultReference
Hypoxia in Guinea Pig Hippocampal SlicesRecovery of Population Spike (PS) AmplitudeDextromethorphan (100 µM)42% recovery of pre-hypoxia amplitude[4]
Glutamate-induced Neurotoxicity in Murine Neocortical Cell CulturesAttenuation of NeurotoxicityDextromethorphan (10-100 µM)Significant attenuation of morphological and chemical evidence of neurotoxicity[10]
MPTP-induced Parkinson's Disease in MiceNigral Dopaminergic Neuron LossDextromethorphan (10 mg/kg)Significant attenuation of neuron loss[8]
Receptor Binding AssaysReceptorLigandKd (nM)Bmax (fmol/mg protein)Reference
Sigma-1 Receptor--INVALID-LINK---pentazocineControl23.4 ± 3.41040 ± 80[6][7]
Sigma-1 Receptor--INVALID-LINK---pentazocineDextromethorphan (400 nM)12.5 ± 1.5650 ± 50[6][7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective properties of compounds like dextromethorphan.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

Objective: To assess the ability of a test compound to protect neurons from cell death induced by excessive glutamate exposure.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature.[11]

  • Treatment: Neuronal cultures are pre-incubated with various concentrations of the test compound (e.g., N-Nordextromethorphan or dextromethorphan) for a specified period.

  • Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.[11]

  • Assessment of Cell Viability: After a defined incubation period with glutamate, cell viability is assessed using methods such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.

In Vivo Model of Parkinson's Disease (MPTP Model)

Objective: To evaluate the neuroprotective effects of a test compound in an animal model of Parkinson's disease.

Methodology:

  • Animal Model: Rodents (e.g., C57BL/6 mice) are typically used.[8]

  • Induction of Neurodegeneration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the animals to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8]

  • Drug Administration: The test compound is administered to the animals before, during, or after MPTP treatment.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test or open-field test to evaluate coordination and locomotor activity.

  • Neurochemical Analysis: Post-mortem analysis of brain tissue is performed to measure the levels of dopamine and its metabolites in the striatum.

  • Histological Analysis: Immunohistochemical staining is used to quantify the number of surviving dopaminous neurons in the substantia nigra.

Oxidative Stress Assay (Reactive Oxygen Species Measurement)

Objective: To determine the effect of a test compound on the production of reactive oxygen species (ROS) in cells under oxidative stress.

Methodology:

  • Cell Culture: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) or primary neurons are used.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent such as hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor like rotenone.

  • Treatment: Cells are treated with the test compound before or during the induction of oxidative stress.

  • ROS Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.

  • Quantification: Fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between apoptotic, necrotic, and viable cells following a neurotoxic insult.

Methodology:

  • Cell Treatment: Cells are treated with the neurotoxic agent in the presence or absence of the test compound.

  • Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[12][13]

    • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • Propidium Iodide: A fluorescent nuclear stain that can only enter cells with a compromised cell membrane (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of dextromethorphan.

G cluster_0 Glutamate Excitotoxicity Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Downstream Downstream Pathological Cascades (e.g., nNOS activation, mitochondrial dysfunction) Ca_Influx->Downstream Neuronal_Death Neuronal Death Downstream->Neuronal_Death Dextromethorphan Dextromethorphan Dextromethorphan->NMDA_Receptor Inhibition G cluster_1 Experimental Workflow: In Vitro Neuroprotection Assay Start Start: Plate Neuronal Cells Pre_incubation Pre-incubate with Test Compound Start->Pre_incubation Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate) Pre_incubation->Induce_Toxicity Incubate Incubate for Defined Period Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, LDH) Incubate->Assess_Viability Analyze Analyze Data & Calculate Neuroprotection Assess_Viability->Analyze G cluster_2 Dextromethorphan's Multi-Target Neuroprotective Mechanisms Dextromethorphan Dextromethorphan NMDA_Antagonism NMDA Receptor Antagonism Dextromethorphan->NMDA_Antagonism Sigma1_Agonism Sigma-1 Receptor Agonism Dextromethorphan->Sigma1_Agonism Anti_inflammatory Anti-inflammatory Effects Dextromethorphan->Anti_inflammatory Reduced_Excitotoxicity Reduced Excitotoxicity NMDA_Antagonism->Reduced_Excitotoxicity Cellular_Resilience Enhanced Cellular Resilience Sigma1_Agonism->Cellular_Resilience Reduced_Neuroinflammation Reduced Neuroinflammation Anti_inflammatory->Reduced_Neuroinflammation Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection Cellular_Resilience->Neuroprotection Reduced_Neuroinflammation->Neuroprotection

References

The Emerging Potential of 3-Methoxymorphinan (N-Nordextromethorphan) in Neuropathic Pain Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options offer limited efficacy and are often associated with substantial side effects. This has spurred the search for novel analgesics with improved mechanisms of action. Dextromethorphan (DM), a widely used antitussive, has been investigated for its potential in treating neuropathic pain, primarily due to its N-methyl-D-aspartate (NMDA) receptor antagonist activity. However, its clinical utility has been hampered by inconsistent efficacy and a narrow therapeutic window. This technical guide delves into the preclinical research surrounding a key, yet often overlooked, metabolite of dextromethorphan: 3-methoxymorphinan (3-MM), colloquially referred to as N-Nordextromethorphan. While traditionally considered less active than its counterpart, dextrorphan, emerging evidence suggests that 3-MM possesses distinct pharmacological properties, including local anesthetic effects, that warrant its investigation as a potential therapeutic agent for neuropathic pain. This document provides a comprehensive overview of the existing data, detailed experimental protocols, and a forward-looking perspective on the research trajectory for 3-MM in the context of neuropathic pain.

Introduction: The Rationale for Investigating 3-Methoxymorphinan

Dextromethorphan is extensively metabolized in the liver, primarily through two pathways: O-demethylation by CYP2D6 to form dextrorphan, a potent NMDA receptor antagonist, and N-demethylation by CYP3A4 to produce 3-methoxymorphinan.[1] While the central effects of dextromethorphan in pain have largely been attributed to dextrorphan's NMDA receptor blockade, the pharmacological profile of 3-MM has been less explored.[2] However, studies have revealed that 3-MM is not an inert metabolite and exhibits significant biological activity, notably as a local anesthetic.[3][4] This property, likely mediated through the blockade of sodium channels, presents a compelling, alternative mechanism for analgesia in neuropathic pain, which is often characterized by ectopic firing of damaged neurons due to the upregulation of sodium channels.[5] This guide will synthesize the current understanding of 3-MM's pharmacology and its potential application in neuropathic pain research.

Metabolism of Dextromethorphan to 3-Methoxymorphinan

The formation of 3-methoxymorphinan is a crucial aspect of dextromethorphan's pharmacokinetics. The N-demethylation pathway, catalyzed by the cytochrome P450 enzyme CYP3A4, is a significant route of metabolism, particularly in individuals who are poor metabolizers via the CYP2D6 pathway.[1] Understanding this metabolic conversion is essential for interpreting the pharmacological effects of dextromethorphan and for designing studies that specifically investigate the activity of 3-MM.

G cluster_0 Metabolism of Dextromethorphan dextromethorphan Dextromethorphan dextrorphan Dextrorphan (Active Metabolite) dextromethorphan->dextrorphan CYP2D6 (O-demethylation) methoxymorphinan 3-Methoxymorphinan (N-Nordextromethorphan) dextromethorphan->methoxymorphinan CYP3A4 (N-demethylation) hydroxymorphinan 3-Hydroxymorphinan (Inactive Metabolite) dextrorphan->hydroxymorphinan CYP3A4 (N-demethylation) methoxymorphinan->hydroxymorphinan CYP2D6 (O-demethylation)

Figure 1: Metabolic pathway of Dextromethorphan.

Preclinical Evidence for the Analgesic Potential of 3-Methoxymorphinan

Direct research into the effects of 3-methoxymorphinan on neuropathic pain models is currently limited. However, studies investigating its local and spinal anesthetic properties provide a strong foundation for its potential in this area.

Local Anesthetic Effects

A key study demonstrated that 3-methoxymorphinan produces a dose-dependent local anesthetic effect on the sciatic nerve in rats.[4] This effect, characterized by a blockade of motor function, proprioception, and nociception, suggests that 3-MM can inhibit nerve conduction. Notably, the duration of action of 3-methoxymorphinan was longer than that of lidocaine, a standard local anesthetic, although its potency was lower.[4][6]

Spinal Anesthetic Effects

When administered intrathecally in rats, 3-methoxymorphinan produced a dose-related spinal blockade of both motor function and nociception. This indicates that 3-MM can act at the level of the spinal cord to inhibit pain signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on 3-methoxymorphinan. It is important to note the absence of data from specific neuropathic pain models.

Table 1: Comparative Potency of Local Anesthetic Effects (Sciatic Nerve Blockade in Rats)

CompoundRelative Potency
LidocaineMost Potent
Dextromethorphan> 3-Methoxymorphinan
3-Methoxymorphinan> Dextrorphan
DextrorphanLeast Potent

Source:[4]

Table 2: Comparative Potency of Spinal Anesthetic Effects (Intrathecal Administration in Rats)

CompoundRelative Potency (ED50 basis)
BupivacaineMost Potent
Dextrorphan> 3-Methoxymorphinan
3-Methoxymorphinan> Dextromethorphan
DextromethorphanLeast Potent

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in this guide, which can be adapted for future neuropathic pain research.

Sciatic Nerve Blockade Model in Rats

This protocol is based on the methodology described in the study by Hou et al. (2006).[4]

G cluster_0 Experimental Workflow: Sciatic Nerve Blockade animal_prep Animal Preparation (Sprague-Dawley rats) injection Drug Administration (Perineural injection near sciatic nerve) animal_prep->injection assessment Behavioral Assessment (Motor function, proprioception, nociception) injection->assessment Post-injection at time intervals data_analysis Data Analysis (Dose-response curves, duration of action) assessment->data_analysis

Figure 2: Workflow for the sciatic nerve blockade experiment.

Objective: To evaluate the local anesthetic effect of 3-methoxymorphinan on the sciatic nerve.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Anesthesia: Anesthetize the rats (e.g., with isoflurane).

  • Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity of the femur. The injection site is located midway between these two points.

  • Drug Administration: Inject the test compound (3-methoxymorphinan, dissolved in a suitable vehicle) perineurally to the sciatic nerve. A control group should receive the vehicle alone.

  • Behavioral Assessments: At predetermined time points post-injection, assess the following:

    • Motor Function: Observe for signs of motor weakness or paralysis of the injected limb (e.g., using a motor deficit score).

    • Proprioception: Assess the animal's ability to correct the position of the paw when it is turned over.

    • Nociception: Apply a noxious stimulus (e.g., a pinch with forceps or thermal stimulus with a radiant heat source) to the paw and observe the withdrawal reflex.

  • Data Analysis: Determine the dose-response relationship for the onset and duration of the blockade for each behavioral measure. Calculate the ED50 (median effective dose) for each compound.

Proposed Signaling Pathway and Mechanism of Action

The primary hypothesized mechanism of action for the analgesic effects of 3-methoxymorphinan is the blockade of voltage-gated sodium channels in neuronal membranes. In neuropathic pain states, damaged neurons exhibit increased expression and activity of these channels, leading to hyperexcitability and spontaneous, ectopic firing, which contributes to the generation of pain signals. By blocking these channels, 3-MM may be able to reduce this aberrant neuronal activity and thereby alleviate pain.

G cluster_0 Proposed Mechanism of Action of 3-Methoxymorphinan in Neuropathic Pain nerve_injury Nerve Injury na_channel_upregulation Upregulation of Voltage-Gated Sodium Channels nerve_injury->na_channel_upregulation hyperexcitability Neuronal Hyperexcitability (Ectopic Firing) na_channel_upregulation->hyperexcitability pain_signal Generation of Neuropathic Pain Signals hyperexcitability->pain_signal reduced_excitability Reduced Neuronal Excitability mmm 3-Methoxymorphinan na_channel_blockade Blockade of Sodium Channels mmm->na_channel_blockade na_channel_blockade->reduced_excitability analgesia Analgesia reduced_excitability->analgesia

Figure 3: Proposed signaling pathway for 3-MM in neuropathic pain.

Future Directions and Conclusion

The current body of research on 3-methoxymorphinan, while not extensive, provides a compelling rationale for its further investigation as a potential therapeutic for neuropathic pain. Its local anesthetic properties suggest a mechanism of action that is distinct from the NMDA receptor antagonism of its parent compound, dextromethorphan, and its primary metabolite, dextrorphan.

Key areas for future research include:

  • Efficacy in Neuropathic Pain Models: The most critical next step is to evaluate the efficacy of 3-MM in established preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.

  • Mechanism of Action Studies: Further research is needed to confirm the precise molecular targets of 3-MM, including its affinity for different subtypes of sodium channels and its potential interactions with other receptors and ion channels involved in pain signaling.

  • Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of 3-MM, as well as its dose-response relationship for analgesic effects, is essential.

  • Safety and Tolerability: Preclinical safety studies are required to determine the therapeutic window of 3-MM and to identify any potential adverse effects.

References

Methodological & Application

Analytical Methods for Dextrorphan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "N-Nordextromethorphan" is synonymous with dextrorphan, the primary O-demethylated metabolite of the widely used antitussive agent, dextromethorphan. This document provides detailed analytical methodologies for the quantification of dextrorphan in various biological matrices.

Dextrorphan is a significant analyte in clinical and forensic toxicology, as well as in pharmacokinetic and pharmacogenetic studies, particularly for phenotyping the activity of the cytochrome P450 enzyme CYP2D6.[1][2] The accurate and precise measurement of dextrorphan is crucial for these applications. This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Dextromethorphan

Dextromethorphan is primarily metabolized in the liver via O-demethylation to its active metabolite, dextrorphan. This reaction is catalyzed by the polymorphic enzyme CYP2D6.[2] A minor metabolic pathway involves N-demethylation, catalyzed mainly by CYP3A4, to form 3-methoxymorphinan.[3]

Metabolic Pathway of Dextromethorphan Dextromethorphan Dextromethorphan Enzyme_CYP2D6 CYP2D6 (O-demethylation) Dextromethorphan->Enzyme_CYP2D6 Dextrorphan Dextrorphan (Major Metabolite) Enzyme_CYP2D6->Dextrorphan LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Oral Fluid Sample Spike Spike with Internal Standard (e.g., dextromethorphan-d3) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate HPLC HPLC Separation (e.g., C18 Column) Evaporate->HPLC MS Tandem Mass Spectrometry (Triple Quadrupole) HPLC->MS Detection Detection (MRM Mode) MS->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

References

Quantifying N-Nordextromethorphan in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of N-nordextromethorphan in various biological samples. N-nordextromethorphan, also known as 3-methoxymorphinan (3-MM), is the primary metabolite of dextromethorphan formed via N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 3A4 and 3A5 enzymes (CYP3A4/5).[1][2] Accurate measurement of N-nordextromethorphan is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials involving dextromethorphan.

Metabolic Pathway of Dextromethorphan

Dextromethorphan undergoes two primary metabolic transformations: O-demethylation to dextrorphan, primarily mediated by CYP2D6, and N-demethylation to N-nordextromethorphan, mainly carried out by CYP3A4/5.[2][3] Understanding this pathway is essential for interpreting analytical results and assessing drug-drug interactions.

Dextromethorphan Metabolism Metabolic Pathway of Dextromethorphan Dextromethorphan Dextromethorphan N_Nordextromethorphan N-Nordextromethorphan (3-Methoxymorphinan) Dextromethorphan->N_Nordextromethorphan N-demethylation Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan O-demethylation CYP3A4_5 CYP3A4/5 CYP3A4_5->Dextromethorphan CYP2D6 CYP2D6 CYP2D6->Dextromethorphan

Caption: Metabolic conversion of Dextromethorphan.

Experimental Workflow for Quantification

The general workflow for quantifying N-nordextromethorphan in biological samples involves sample collection, preparation (extraction), chromatographic separation, and detection by mass spectrometry.

Experimental Workflow General Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Urine, etc.) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_GC Chromatographic Separation (LC or GC) Evaporation->LC_GC MS Mass Spectrometric Detection (MS/MS) LC_GC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for N-nordextromethorphan analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for different analytical methods used to quantify N-nordextromethorphan in biological samples.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterPlasmaUrineReference
Linearity Range 0.196 - 403.356 ng/mL (for DM)5.00 - 500 ng/mL[4]
LLOQ 0.1 ng/mL (for DM and DX)1.00 ng/mL[4][5]
Intra-day Precision (%RSD) < 10.5%< 15%[6]
Inter-day Precision (%RSD) < 14.7%< 15%[6]
Accuracy (%) 91.9 - 107%96.3 - 113.8%[6]
Recovery (%) > 87.4%Not Reported[6]

DM: Dextromethorphan, DX: Dextrorphan. Data for N-nordextromethorphan is expected to be within a similar range.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterPlasmaUrineIn Vitro MatrixReference
Linearity Range 10 - 10,000 ng/mL (for DM and DXT in bone extract)Not ReportedNot Reported[7]
LLOQ 10 ng/mL10 ng/mL10 ng/mL[8]
Intra-day Precision (%RSD) < 9.02%< 9.02%< 9.02%[8]
Inter-day Precision (%RSD) < 9.91%< 9.91%< 9.91%[8]
Accuracy (%) 91.76 - 106.27%91.76 - 106.27%91.76 - 106.27%[8]
Recovery (%) > 72.68%> 72.68%> 72.68%[8]

DXT: Dextrorphan

Detailed Experimental Protocols

The following are detailed protocols for the quantification of N-nordextromethorphan using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Quantification of N-Nordextromethorphan in Human Plasma

This protocol is based on a common approach for the analysis of small molecules in plasma, incorporating solid-phase extraction for sample cleanup.

1. Materials and Reagents

  • N-nordextromethorphan certified reference standard

  • Internal standard (e.g., N-nordextromethorphan-d3)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

2. Sample Preparation (Solid-Phase Extraction)

  • Spike: To 100 µL of human plasma, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of N-nordextromethorphan standard solution.

  • Dilute: Add 200 µL of 0.1% formic acid in water to the plasma sample.

  • Vortex: Mix the sample thoroughly for 30 seconds.

  • Centrifuge: Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.[5]

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • LC System: Agilent 1200 Infinity LC system or equivalent

  • Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 2.1 x 50 mm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • N-nordextromethorphan: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of the standard)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of the standard)

Protocol 2: GC-MS Quantification of N-Nordextromethorphan in Human Urine

This protocol provides a general procedure for the analysis of N-nordextromethorphan in urine, which may require hydrolysis to measure total (free and conjugated) concentrations.

1. Materials and Reagents

  • N-nordextromethorphan certified reference standard

  • Internal standard (e.g., levallorphan)

  • GC-grade diethyl ether and methanol

  • Hydrochloric acid (HCl)

  • Derivatizing agent (e.g., MSTFA)

  • Human urine (blank)

2. Sample Preparation

  • Hydrolysis (Optional): To 1 mL of urine, add 100 µL of concentrated HCl and heat at 100°C for 30 minutes to hydrolyze glucuronide conjugates.[9] Allow to cool.

  • Spike: Add the internal standard to the cooled urine sample. For calibration standards and QCs, add the appropriate N-nordextromethorphan standard.

  • Adjust pH: Adjust the pH of the sample to ~9-10 with a suitable base (e.g., NaOH).

  • Extraction: Add 5 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge: Centrifuge at 3000 rpm for 10 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of the derivatizing agent (e.g., MSTFA) and heat at 60°C for 30 minutes.[9]

3. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min

    • Ramp: 15°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions:

    • Derivatized N-nordextromethorphan: Specific m/z values to be determined from the mass spectrum of the derivatized standard.

    • Derivatized Internal Standard: Specific m/z values to be determined from the mass spectrum of the derivatized standard.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Nordextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nordextromethorphan, also known as dextrorphan, is the primary O-demethylated metabolite of the widely used cough suppressant, dextromethorphan. The formation of dextrorphan is catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. Consequently, the ratio of dextromethorphan to dextrorphan in biological fluids is frequently used as a probe to determine an individual's CYP2D6 metabolic phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer). Accurate and robust quantification of N-Nordextromethorphan (dextrorphan) is therefore crucial for clinical pharmacology studies, drug metabolism research, and therapeutic drug monitoring.

This document provides a detailed protocol for the analysis of N-Nordextromethorphan using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.

Experimental Protocols

2.1. Principle

This method separates N-Nordextromethorphan from its parent drug, dextromethorphan, and other potential metabolites or matrix components using a reversed-phase HPLC column. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.

2.2. Materials and Reagents

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH). Ultrapure water (18.2 MΩ·cm).

  • Chemicals: N-Nordextromethorphan (Dextrorphan) reference standard, Dextromethorphan reference standard, phosphoric acid, triethylamine, potassium phosphate monobasic, and formic acid.

  • Sample Matrix: Drug-free plasma, urine, or microsomal incubation buffer for preparation of standards and quality controls.

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials: As required for sample preparation.

  • Filters: 0.2 µm or 0.45 µm syringe filters for sample clarification.[1][2]

2.3. Instrumentation

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV or Fluorescence detector.

  • A reversed-phase HPLC column (e.g., C18, Phenyl).

  • Data acquisition and processing software.

2.4. Sample Preparation

Sample preparation is a critical step to remove interferences and concentrate the analyte.[3] The choice of method depends on the sample matrix.

2.4.1. Protein Precipitation (for Plasma or Serum)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[4]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[2]

2.4.2. Liquid-Liquid Extraction (LLE) (for Urine)

  • To 1 mL of urine, add an appropriate internal standard.

  • Adjust the pH to basic conditions (e.g., pH 9-10) with a suitable buffer.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of heptane and butanol).[5]

  • Vortex for 5 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase and filter before injection.

2.5. Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of N-Nordextromethorphan. These parameters may require optimization based on the specific column and instrumentation used.

ParameterCondition 1 (UV Detection)Condition 2 (Fluorescence Detection)
Column C18, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µm[5]
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 3.6)[6]Acetonitrile and Water with 0.1% Triethylamine and 1.5% Acetic Acid[7]
Gradient/Isocratic IsocraticIsocratic
Flow Rate 1.0 mL/min0.7 - 1.0 mL/min[6]
Injection Volume 10 - 20 µL20 µL
Column Temperature 25°C - 30°CAmbient
Detection UV at 280 nm[5][8]Fluorescence: Excitation at 280 nm, Emission at 310 nm[5][6]

2.6. Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards by spiking known concentrations of N-Nordextromethorphan into the appropriate drug-free biological matrix. Process these standards using the selected sample preparation method.

  • Analysis: Inject the prepared standards, quality control samples, and unknown samples into the HPLC system.

  • Data Processing: Integrate the peak areas corresponding to N-Nordextromethorphan. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Data Presentation

The following table provides a summary of quantitative parameters from various published HPLC methods for dextromethorphan and its metabolites, including N-Nordextromethorphan (dextrorphan).

Table 1: Summary of HPLC Method Parameters

ParameterMethod AMethod BMethod CMethod D
Analyte(s) DextromethorphanDextromethorphan, DextrorphanDextromethorphan, DextrorphanDextromethorphan, Dextrorphan, Metabolites
Column Type Primesep 100 (Mixed-Mode)[8]Accucore C18[9]Phenyl[5]Cyano[10]
Column Dimensions 4.6 x 150 mm, 5 µm[8]2.1 x 50 mm, 2.6 µm[9]Not SpecifiedNot Specified
Mobile Phase ACN, Water, H₂SO₄ Buffer[8]ACN, Water, Phosphoric Acid[9]ACN, Heptane Sulfonic Acid, Phosphate Buffer[5]MeOH, ACN, Triethylamine (pH 2.8)[10]
Flow Rate Not Specified0.4 mL/minNot Specified1.0 mL/min[10]
Detection UV: 225 nm, 280 nm[8]UV: 280 nmFL: Ex 280 nm, Em 310 nm[5]FL: Ex 280 nm, Em 310 nm
Run Time Not Specified< 2 minutes[9]Not Specified~18 minutes[10]

ACN: Acetonitrile, MeOH: Methanol, FL: Fluorescence

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of N-Nordextromethorphan.

HPLC_Workflow cluster_hplc HPLC Analysis sample Sample Receipt (Plasma, Urine, etc.) prep Sample Preparation (Protein Precipitation or LLE) sample->prep filter Sample Filtration (0.45 µm Syringe Filter) prep->filter vial Transfer to Autosampler Vial filter->vial injection Injection vial->injection separation Chromatographic Separation (C18 or Phenyl Column) injection->separation detection Detection (UV or Fluorescence) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Integration & Quantification) data->analysis report Final Report analysis->report

Caption: Workflow for N-Nordextromethorphan HPLC analysis.

References

Application Notes and Protocols for N-Nordextromethorphan Hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nordextromethorphan hydrochloride is the principal N-demethylated metabolite of the widely used antitussive, dextromethorphan. In neuropharmacology, it is gaining attention as a potent N-methyl-D-aspartate (NMDA) receptor antagonist and a potential modulator of the sigma-1 receptor. These interactions suggest its therapeutic potential in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[1] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's neuropharmacological properties.

Mechanism of Action

N-Nordextromethorphan primarily exerts its effects through the modulation of two key targets in the central nervous system:

  • NMDA Receptor Antagonism: As a non-competitive antagonist of the NMDA receptor, N-Nordextromethorphan blocks the ion channel, thereby inhibiting the excitatory neurotransmission mediated by glutamate. This action is believed to be central to its neuroprotective, antidepressant, and analgesic effects.[1]

  • Sigma-1 Receptor Modulation: While the direct binding affinity of N-Nordextromethorphan to the sigma-1 receptor requires further characterization, its parent compound, dextromethorphan, is a known sigma-1 receptor agonist. Sigma-1 receptors are intracellular chaperones that modulate various signaling pathways and are implicated in neuroprotection and mood regulation.

Data Presentation

CompoundTarget ReceptorBinding Affinity (Ki/IC50)Assay TypeReference
DextromethorphanSigma-1Ki: 200-500 nMRadioligand Binding Assay[2]
DextrorphanNMDA460 nM[3H]TCP Displacement[3]
DextromethorphanNMDApIC50: 5.88 (1320 nM)[3H]MK-801 Displacement[4]

Signaling Pathways

The neuropharmacological effects of N-Nordextromethorphan are mediated through complex signaling pathways initiated by its interaction with NMDA and potentially sigma-1 receptors.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel N_Nordextromethorphan N-Nordextromethorphan Hydrochloride N_Nordextromethorphan->NMDA_Receptor Blocks Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Neuroprotection Neuroprotection Downstream_Signaling->Neuroprotection Antidepressant_Effects Antidepressant_Effects Downstream_Signaling->Antidepressant_Effects Analgesia Analgesia Downstream_Signaling->Analgesia

NMDA Receptor Antagonism by N-Nordextromethorphan.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_intracellular_s1 Intracellular Signaling Sigma1_Receptor Sigma-1 Receptor BiP BiP Sigma1_Receptor->BiP Dissociates from IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates N_Nordextromethorphan N-Nordextromethorphan (Potential Agonist) N_Nordextromethorphan->Sigma1_Receptor Binds Ca_Signaling Ca2+ Signaling IP3R->Ca_Signaling Neuronal_Survival Neuronal_Survival Ca_Signaling->Neuronal_Survival NMDA_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (Ki Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End Forced_Swim_Test_Workflow Start Start Acclimation Acclimation Start->Acclimation Drug_Administration Drug Administration Acclimation->Drug_Administration Forced_Swim_Test Forced Swim Test Drug_Administration->Forced_Swim_Test Behavioral_Scoring Behavioral Scoring Forced_Swim_Test->Behavioral_Scoring Data_Analysis Statistical Analysis Behavioral_Scoring->Data_Analysis End End Data_Analysis->End CCI_Model_Workflow Start Start Baseline_Testing Baseline Mechanical Threshold Start->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Post_Op_Recovery Post-Operative Recovery (7-14 days) CCI_Surgery->Post_Op_Recovery Drug_Administration Drug_Administration Post_Op_Recovery->Drug_Administration Behavioral_Testing Mechanical Allodynia Testing Drug_Administration->Behavioral_Testing Data_Analysis Data_Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for N-Nordextromethorphan as a Research Tool for NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nordextromethorphan, a principal metabolite of the widely used antitussive dextromethorphan, has emerged as a valuable research tool for investigating the function and therapeutic potential of the N-methyl-D-aspartate (NMDA) receptor. As a non-competitive antagonist of the NMDA receptor, N-Nordextromethorphan offers a means to probe the receptor's role in a variety of physiological and pathological processes, including neuroprotection, pain perception, and neurodegenerative diseases. These application notes provide a comprehensive overview of N-Nordextromethorphan's pharmacological profile and detailed protocols for its use in key experimental paradigms.

Pharmacological Profile

N-Nordextromethorphan is the N-demethylated metabolite of dextromethorphan, a conversion primarily mediated by the cytochrome P450 enzyme CYP3A4. While dextromethorphan itself exhibits NMDA receptor antagonist activity, its metabolite, dextrorphan, is a more potent antagonist. N-Nordextromethorphan's activity at the NMDA receptor, along with its affinity for sigma receptors, contributes to its complex pharmacological profile. Understanding these interactions is crucial for interpreting experimental results.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of N-Nordextromethorphan and related compounds at NMDA and sigma receptors. This data is essential for designing experiments and interpreting results in the context of receptor selectivity and potency.

Table 1: NMDA Receptor Binding Affinity and Functional Potency

CompoundRadioligandPreparationKᵢ (nM)IC₅₀ (nM)Reference
Dextromethorphan[³H]TCPRat brain membranes22461320[1]
Dextrorphan[³H]TCPRat brain membranes460-[2]
Dextromethorphan-Cultured rat hippocampal neurons-4000[3]

Note: Data for N-Nordextromethorphan is not directly available in the searched literature. The data for dextromethorphan and its more potent metabolite dextrorphan are provided as relevant comparators.

Table 2: Sigma Receptor Binding Affinity

CompoundReceptorRadioligandPreparationKᵢ (nM)Reference
DextromethorphanSigma-1--INVALID-LINK---Pentazocine-348[1]
DextromethorphanSigma-1[³H]SKF 10047Guinea pig brain membranes280[2]
DextrorphanSigma-1[³H]SKF 10047Guinea pig brain membranes3300[2]
DextromethorphanSigma-2[³H]DTGGuinea pig brain membranes>10000[2]
DextrorphanSigma-2[³H]DTGGuinea pig brain membranes>10000[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing N-Nordextromethorphan to investigate NMDA receptor function.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from methodologies used for dextromethorphan and its analogs to determine the binding affinity of N-Nordextromethorphan for the NMDA receptor ion channel.[2]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of N-Nordextromethorphan for the NMDA receptor.

Materials:

  • Test compound: N-Nordextromethorphan

  • Radioligand: [³H]Thienylcyclohexylpiperidine ([³H]TCP)

  • Membrane preparation: Rat brain membranes

  • Assay buffer: 5 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM MK-801

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain membranes according to standard laboratory protocols.

  • Resuspend the membrane pellet in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

  • In a 96-well plate, add the following in triplicate:

    • Total binding: 50 µL of assay buffer, 50 µL of [³H]TCP (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific binding: 50 µL of 10 µM MK-801, 50 µL of [³H]TCP, and 100 µL of membrane suspension.

    • Displacement: 50 µL of varying concentrations of N-Nordextromethorphan, 50 µL of [³H]TCP, and 100 µL of membrane suspension.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Allow the vials to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in a liquid scintillation counter.

  • Analyze the data using non-linear regression analysis to determine the IC₅₀ value of N-Nordextromethorphan.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vivo NMDA-Induced Seizure Model

This protocol is based on studies investigating the in vivo NMDA receptor antagonist activity of dextromethorphan analogs.[2][4]

Objective: To evaluate the in vivo functional antagonist activity of N-Nordextromethorphan at the NMDA receptor.

Materials:

  • Test compound: N-Nordextromethorphan

  • Convulsant: N-methyl-D-aspartate (NMDA)

  • Vehicle (e.g., saline or artificial cerebrospinal fluid)

  • Male Sprague-Dawley rats (200-250 g)

  • Intracerebroventricular (i.c.v.) cannulae

  • Stereotaxic apparatus

  • Microinjection pump

Procedure:

  • Surgically implant guide cannulae into the lateral ventricle of the rats using a stereotaxic apparatus. Allow the animals to recover for at least one week.

  • On the day of the experiment, habituate the rats to the observation chambers for at least 30 minutes.

  • Administer N-Nordextromethorphan (or vehicle) via i.c.v. injection through the implanted cannula. A range of doses should be tested to determine a dose-response relationship.

  • After a predetermined pretreatment time (e.g., 15-30 minutes), administer a convulsant dose of NMDA (e.g., 100 nmol) via i.c.v. injection.

  • Immediately after NMDA injection, observe the rats for the onset and severity of convulsive behaviors (e.g., wild running, clonic-tonic seizures) for a period of 30 minutes.

  • Score the seizure activity using a standardized rating scale.

  • Analyze the data to determine the dose of N-Nordextromethorphan that produces a significant reduction in seizure severity or an increase in seizure latency. The ED₅₀ (the dose that protects 50% of the animals from seizures) can be calculated.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Cascade

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory, but can also lead to excitotoxicity under pathological conditions.

NMDA_Signaling Glutamate Glutamate & Co-agonist NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Calmodulin Calmodulin Ca_influx->Calmodulin Activates nNOS nNOS Ca_influx->nNOS Activates CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Excitotoxicity Excitotoxicity nNOS->Excitotoxicity Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression NNdextromethorphan N-Nordextromethorphan NNdextromethorphan->NMDAR Blocks

Caption: Simplified NMDA receptor signaling pathway.

Experimental Workflow for In Vivo Seizure Study

The following diagram illustrates the logical flow of the in vivo experiment described in Protocol 2.

Seizure_Workflow Start Start Cannulation Stereotaxic Surgery: i.c.v. Cannula Implantation Start->Cannulation Recovery Animal Recovery (≥ 1 week) Cannulation->Recovery Habituation Habituation to Observation Chamber Recovery->Habituation Drug_Admin i.c.v. Administration: N-Nordextromethorphan or Vehicle Habituation->Drug_Admin NMDA_Admin i.c.v. Administration: NMDA Drug_Admin->NMDA_Admin After pretreatment time Observation Observation of Convulsive Behavior (30 min) NMDA_Admin->Observation Data_Analysis Data Analysis: Seizure Scoring & ED₅₀ Calculation Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo NMDA-induced seizure experiment.

References

Application Note: In Vitro N-demethylation of Dextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dextromethorphan (DXM) is a widely utilized antitussive agent. In humans, it undergoes extensive metabolism primarily in the liver. The two main metabolic pathways are O-demethylation and N-demethylation. O-demethylation, which leads to the formation of dextrorphan (DXO), is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][3][4] The N-demethylation pathway, resulting in the formation of 3-methoxymorphinan (MEM), is primarily mediated by CYP3A4.[2][5][6][7] Both of these primary metabolites can be further metabolized to 3-hydroxymorphinan (HYM).[5][7] Due to its well-characterized metabolic pathways, dextromethorphan is frequently used as a probe drug in vitro and in vivo to assess the activity of CYP2D6 and CYP3A4.[5][6][7]

This application note provides a detailed protocol for the in vitro N-demethylation of dextromethorphan, focusing on the formation of 3-methoxymorphinan as an indicator of CYP3A4 activity.

Metabolic Pathway of Dextromethorphan

Dextromethorphan Metabolism DXM Dextromethorphan DXO Dextrorphan (DXO) DXM->DXO CYP2D6 (O-demethylation) MEM 3-Methoxymorphinan (MEM) DXM->MEM CYP3A4 (N-demethylation) HYM 3-Hydroxymorphinan (HYM) DXO->HYM N-demethylation MEM->HYM O-demethylation

Caption: Metabolic pathways of dextromethorphan.

Principle

The in vitro N-demethylation of dextromethorphan is assessed by incubating the compound with a source of metabolic enzymes, such as human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes, in the presence of necessary cofactors. The reaction is terminated, and the formation of the metabolite, 3-methoxymorphinan, is quantified using analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of metabolite formation is then used to determine the enzyme activity.

Applications

  • CYP3A4 Phenotyping: Dextromethorphan N-demethylation is a reliable marker for CYP3A4 activity.[5][6]

  • Drug-Drug Interaction Studies: This assay can be used to investigate the inhibitory or inductive effects of new chemical entities on CYP3A4 activity.

  • Metabolic Stability Assessment: It helps in determining the metabolic fate of dextromethorphan under various conditions.

Experimental Protocol: In Vitro Dextromethorphan N-demethylation Assay

This protocol is designed for determining the rate of 3-methoxymorphinan formation from dextromethorphan in human liver microsomes.

1. Materials and Reagents

  • Dextromethorphan hydrobromide

  • 3-Methoxymorphinan (analytical standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Internal Standard (e.g., lidocaine or other suitable compound)[8]

  • Purified water

2. Enzyme Source

  • Pooled human liver microsomes are recommended to average out inter-individual variability. The protein concentration should be predetermined.

3. Incubation Procedure

  • Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol or water).

  • In a microcentrifuge tube, pre-incubate the following at 37°C for 5-10 minutes:

    • Human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)

    • Potassium phosphate buffer (to final volume)

    • Dextromethorphan (a fixed concentration of 20 µM can be used for N-demethylation studies)[5]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 15-60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

  • Transfer the supernatant to a new tube or an HPLC vial for analysis.

4. Analytical Method (LC-MS/MS)

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[1][9][10]

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typical.[10]

    • Flow Rate: A flow rate of 0.4 mL/min can be used.[10]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 3-methoxymorphinan and the internal standard should be optimized. For example, the transition for 3-methoxymorphinan can be m/z 258 > 213.[11]

5. Data Analysis

  • Generate a standard curve by plotting the peak area ratio of 3-methoxymorphinan to the internal standard against the concentration of the 3-methoxymorphinan standards.

  • Quantify the amount of 3-methoxymorphinan formed in the samples using the standard curve.

  • Calculate the rate of formation, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.

Quantitative Data Summary

Table 1: Michaelis-Menten Constants for Dextromethorphan Metabolism

EnzymePathwayKm (µM)Vmax (pmol/pmol P450/min)Reference
CYP2D6O-demethylation3.711.9[7]
CYP3A4O-demethylation157Not reported[12]
CYP3A4N-demethylation>50Not reported[7]
CYP2D6N-demethylation11.40.4[7]

Table 2: Typical In Vitro Assay Conditions

ParameterValueReference
Substrate Concentration20 µM (for N-demethylation)[5]
Microsomal Protein Conc.0.2 - 0.5 mg/mLGeneral
Incubation Temperature37°CGeneral
Incubation Time15 - 60 minGeneral
Buffer0.1 M Potassium Phosphate, pH 7.4General

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Sample Processing cluster_analysis Analysis A Prepare Reagents (Buffer, DXM, NADPH system) B Pre-incubate Microsomes and Dextromethorphan at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction with Acetonitrile + IS D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Quantification and Rate Calculation H->I

Caption: Workflow for in vitro dextromethorphan metabolism assay.

Chemical N-demethylation of Dextromethorphan

For synthetic chemistry purposes, N-demethylation of dextromethorphan can be achieved through chemical reactions. One reported method involves the use of 2,2,2-trichloroethyl chloroformate.[13] This process typically involves the formation of a carbamate intermediate, which is then cleaved to yield the N-desmethyl product, 3-methoxymorphinan.[14][15] Another approach utilizes a sonochemical, iron-catalyzed methodology to convert dextromethorphan to its N-demethylated form via an N-oxide intermediate.[16][17][18] These methods are crucial for the synthesis of various morphinan derivatives with different pharmacological activities.[14]

References

Application Notes and Protocols: N-Nordextromethorphan Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nordextromethorphan, also known as N-desmethyl dextromethorphan, is the primary active metabolite of the widely used cough suppressant, dextromethorphan. As a key metabolite, it is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Furthermore, it is listed as a process impurity in the synthesis of dextromethorphan. Therefore, the availability of a highly purified and well-characterized N-Nordextromethorphan Hydrochloride reference standard is essential for accurate analytical method development, validation, and routine quality control in the pharmaceutical industry.

This document provides detailed protocols for the synthesis, purification, and comprehensive characterization of this compound to a reference standard grade. The methodologies described herein are intended to guide researchers in preparing a reliable standard for use in various analytical applications.

Experimental Protocols

Synthesis of N-Nordextromethorphan

The synthesis of N-Nordextromethorphan is achieved through the N-demethylation of dextromethorphan. A common and effective method involves the use of 2,2,2-trichloroethyl chloroformate followed by reductive cleavage.

Materials:

  • Dextromethorphan hydrobromide

  • 2,2,2-Trichloroethyl chloroformate

  • Toluene

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Zinc dust (Zn)

  • Acetic acid

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Methanol

  • n-Hexane

Protocol:

  • Preparation of Dextromethorphan Free Base: Dissolve dextromethorphan hydrobromide in a biphasic mixture of chloroform and 1N sodium hydroxide solution. Stir vigorously for 1 hour. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain dextromethorphan free base as an oil.

  • N-demethylation Reaction: Dissolve the dextromethorphan free base in toluene and add 2,2,2-trichloroethyl chloroformate. Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, evaporate the solvent under vacuum to yield the crude trichloroethyl carbamate derivative.

  • Purification of the Intermediate: Purify the crude carbamate derivative using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to achieve a purity of >99% by HPLC.

  • Reductive Cleavage: Dissolve the purified trichloroethyl carbamate in acetic acid. Add zinc dust portion-wise while stirring. The reaction is exothermic; maintain the temperature below 40°C. Stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Isolation of N-Nordextromethorphan Free Base: Filter the reaction mixture to remove excess zinc. Partition the filtrate between chloroform and 1N sodium hydroxide solution to neutralize the acetic acid and liberate the free base. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Nordextromethorphan free base.

Preparation of this compound

Protocol:

  • Dissolve the purified N-Nordextromethorphan free base in a minimal amount of an ethyl acetate-methanol mixture.

  • Acidify the solution to a pH of approximately 2 by the dropwise addition of a solution of hydrogen chloride in ethyl acetate.

  • Induce crystallization by adding n-hexane to the solution until turbidity is observed.

  • Allow the mixture to stand at 4°C for several hours to facilitate complete precipitation.

  • Collect the crystalline this compound by filtration.

  • Wash the crystals with cold n-hexane and dry them under vacuum at a temperature not exceeding 50°C.

Purification to Reference Standard Grade

To achieve the high purity required for a reference standard, recrystallization is performed.

Protocol:

  • Dissolve the synthesized this compound in a minimum volume of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a non-polar co-solvent like ethyl acetate or diethyl ether).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound reference standard under vacuum to a constant weight.

  • Repeat the recrystallization process until the desired purity is achieved, as confirmed by analytical testing.

Characterization and Quality Control

A comprehensive characterization is mandatory to qualify the prepared material as a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Purity Determination (Reversed-Phase HPLC):

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) in a gradient elution mode.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 10 µL

Chiral Purity (Chiral HPLC): [1][2][3]

ParameterValue
Column Chiral stationary phase (e.g., CHIRALPAK series or equivalent)
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine).
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at an appropriate wavelength (e.g., 220 nm)
Injection Volume 10 µL
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][5]

  • ¹H NMR: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton signals. The absence of the N-methyl signal (typically around 2.3-2.5 ppm in dextromethorphan) and the presence of the N-H proton signal are key indicators of successful N-demethylation.

  • ¹³C NMR: To further confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS): [6][7][8][9]

  • Technique: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

  • Analysis: Determine the molecular weight and confirm the elemental composition. The protonated molecular ion [M+H]⁺ for the free base should be observed at m/z 258.38.

Fourier-Transform Infrared (FTIR) Spectroscopy: [10][11][12][13]

  • Analysis: To identify the functional groups present in the molecule. Key characteristic peaks include N-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching (ether), and aromatic C=C bending vibrations.

Physicochemical Characterization
TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Melting Point Capillary MethodTo be determined and reported
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%

Stability Indicating Method and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the reference standard and to develop a stability-indicating analytical method.[14][15][16][17][18][19][20][21][22][23]

Forced Degradation Protocol

Expose the this compound reference standard to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid material and a solution to UV and visible light (ICH Q1B guidelines).

Analyze the stressed samples using the developed HPLC method to assess the extent of degradation and to ensure that all degradation products are well-resolved from the main peak.

Data Presentation

Table 1: Summary of Analytical Characterization Data for this compound Reference Standard

AnalysisMethodResultSpecification
Purity (HPLC) Reversed-Phase HPLC≥ 99.5%≥ 99.0%
Chiral Purity (HPLC) Chiral HPLC≥ 99.5% enantiomeric excess≥ 99.0% e.e.
Identity (¹H NMR) 500 MHz NMRConforms to structureConforms
Identity (Mass Spec) ESI-MSm/z = 258.38 [M+H]⁺Conforms
Identity (FTIR) KBr pelletConforms to structureConforms
Water Content Karl Fischer0.2%≤ 0.5%
Residue on Ignition USP <281>0.05%≤ 0.1%

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_characterization Characterization & QC start Dextromethorphan HBr free_base Dextromethorphan Free Base start->free_base NaOH demethylation N-Demethylation with 2,2,2-Trichloroethyl Chloroformate free_base->demethylation carbamate Crude Carbamate Intermediate demethylation->carbamate purified_carbamate Purified Carbamate carbamate->purified_carbamate Column Chromatography cleavage Reductive Cleavage with Zinc purified_carbamate->cleavage nordextro_base N-Nordextromethorphan Free Base cleavage->nordextro_base salt_formation Hydrochloride Salt Formation nordextro_base->salt_formation HCl in EtOAc crude_hcl Crude N-Nordextromethorphan HCl salt_formation->crude_hcl recrystallization Recrystallization crude_hcl->recrystallization ref_std N-Nordextromethorphan HCl Reference Standard recrystallization->ref_std hplc HPLC (Purity & Chiral) ref_std->hplc nmr NMR ('H & ¹³C) ref_std->nmr ms Mass Spectrometry ref_std->ms ftir FTIR ref_std->ftir physchem Physicochemical Tests ref_std->physchem

Caption: Workflow for the preparation and characterization of N-Nordextromethorphan HCl.

stability_testing_pathway cluster_stress Forced Degradation Conditions cluster_analysis Analysis start N-Nordextromethorphan HCl Reference Standard acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc_analysis Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis degradation_products Degradation Products hplc_analysis->degradation_products resolution Resolution of Degradants from Parent Compound hplc_analysis->resolution

Caption: Forced degradation pathway for stability-indicating method development.

References

Application Notes and Protocols for Studying the Effects of N-Nordextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Nordextromethorphan is the N-demethylated metabolite of the widely used cough suppressant, dextromethorphan. Emerging evidence suggests that N-Nordextromethorphan possesses potent pharmacological activity, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This activity underlies its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases. These application notes provide a comprehensive experimental framework to investigate the in vitro and in vivo effects of N-Nordextromethorphan, offering detailed protocols for its characterization.

In Vitro Characterization of N-Nordextromethorphan

A thorough in vitro evaluation is essential to determine the pharmacological profile of N-Nordextromethorphan. This includes assessing its binding affinity and functional activity at the NMDA receptor, evaluating its metabolic stability, and examining its potential cytotoxicity.

Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonism of N-Nordextromethorphan at the NMDA receptor.

Data Presentation:

Assay TypeReceptor SubtypeLigand/AgonistN-Nordextromethorphan Concentration RangeMeasured ParameterExpected Outcome
Radioligand BindingWhole Brain Membranes[³H]MK-8010.1 nM - 10 µMKi (inhibition constant)Sub-micromolar to low micromolar Ki value
Radioligand BindingRecombinant GluN1/GluN2A[³H]MK-8010.1 nM - 10 µMKi (inhibition constant)Determine subtype selectivity
Radioligand BindingRecombinant GluN1/GluN2B[³H]MK-8010.1 nM - 10 µMKi (inhibition constant)Determine subtype selectivity
Calcium ImagingPrimary Cortical NeuronsNMDA/Glycine1 nM - 100 µMIC₅₀ (half maximal inhibitory concentration)Concentration-dependent inhibition of NMDA-induced calcium influx
ElectrophysiologyHippocampal SlicesNMDA1 nM - 100 µM% Inhibition of NMDA-evoked currentsConcentration-dependent reduction of inward currents

Experimental Protocols:

1.1.1. Radioligand Binding Assay

  • Materials: Rat brain membranes, recombinant human NMDA receptors (GluN1/GluN2A, GluN1/GluN2B), [³H]MK-801 (radioligand), N-Nordextromethorphan, unlabeled MK-801 (for non-specific binding), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation vials, liquid scintillation cocktail, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of N-Nordextromethorphan.

    • In a 96-well plate, add binding buffer, radioligand ([³H]MK-801 at a concentration near its Kd), and either vehicle, unlabeled MK-801 (10 µM), or varying concentrations of N-Nordextromethorphan.

    • Add the membrane preparation (rat brain or recombinant receptors).

    • Incubate at room temperature for 2 hours.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of unlabeled MK-801) from total binding.

    • Determine the Ki value using competitive binding analysis software.

1.1.2. Calcium Imaging Assay

  • Materials: Primary cortical neurons, neurobasal media, B27 supplement, glutamine, penicillin/streptomycin, poly-D-lysine coated plates, Fura-2 AM (calcium indicator), Hanks' Balanced Salt Solution (HBSS), NMDA, glycine, N-Nordextromethorphan, fluorescence microscope or plate reader.

  • Procedure:

    • Culture primary cortical neurons on poly-D-lysine coated plates.

    • Load cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

    • Wash cells with HBSS to remove excess dye.

    • Acquire baseline fluorescence at 340 nm and 380 nm excitation wavelengths.

    • Pre-incubate cells with varying concentrations of N-Nordextromethorphan for 10-20 minutes.

    • Stimulate cells with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

    • Record the change in fluorescence ratio (340/380 nm) over time.

    • Calculate the peak fluorescence response and determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal curve.

Metabolic Stability Assay

Objective: To assess the in vitro metabolic stability of N-Nordextromethorphan.

Data Presentation:

Test SystemIncubation Time (min)N-Nordextromethorphan ConcentrationMeasured ParameterExpected Outcome
Human Liver Microsomes0, 5, 15, 30, 601 µMHalf-life (t½), Intrinsic Clearance (CLint)Moderate to high stability expected
Human Hepatocytes0, 30, 60, 120, 2401 µMHalf-life (t½), Intrinsic Clearance (CLint)Provides a more complete metabolic profile

Experimental Protocol:

  • Materials: Human liver microsomes or cryopreserved human hepatocytes, NADPH regenerating system (for microsomes), Williams' E medium (for hepatocytes), N-Nordextromethorphan, positive control (e.g., a rapidly metabolized compound), negative control (heat-inactivated microsomes/hepatocytes), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Pre-warm the microsomal or hepatocyte suspension to 37°C.

    • Initiate the reaction by adding N-Nordextromethorphan to the suspension. For microsomes, also add the NADPH regenerating system.

    • At specified time points, withdraw an aliquot and add it to the quenching solution.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of N-Nordextromethorphan using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining N-Nordextromethorphan against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate intrinsic clearance (CLint).

Cytotoxicity Assay

Objective: To evaluate the potential cytotoxicity of N-Nordextromethorphan in neuronal cells.

Data Presentation:

Cell LineN-Nordextromethorphan Concentration RangeIncubation Time (h)AssayMeasured ParameterExpected Outcome
SH-SY5Y neuroblastoma1 µM - 100 µM24, 48LDH Release% CytotoxicityLow cytotoxicity at therapeutic concentrations
Primary Cortical Neurons1 µM - 100 µM24, 48Calcein-AM/EthD-1% Viable CellsLow impact on neuronal viability

Experimental Protocol (LDH Release Assay):

  • Materials: SH-SY5Y cells, cell culture medium, 96-well plates, N-Nordextromethorphan, Triton X-100 (positive control for maximum LDH release), LDH assay kit, plate reader.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of N-Nordextromethorphan for 24 or 48 hours. Include vehicle control and positive control wells.

    • After incubation, transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

In Vivo Evaluation of N-Nordextromethorphan

In vivo studies are crucial to assess the therapeutic potential of N-Nordextromethorphan in relevant animal models of neuropathic pain and depression.

Neuropathic Pain Model (Chronic Constriction Injury)

Objective: To evaluate the analgesic efficacy of N-Nordextromethorphan in a rat model of neuropathic pain.

Data Presentation:

Animal ModelN-Nordextromethorphan Dose Range (mg/kg)Route of AdministrationBehavioral TestMeasured ParameterExpected Outcome
Rat (CCI)1, 3, 10, 30i.p. or p.o.Von Frey TestPaw Withdrawal Threshold (g)Dose-dependent increase in withdrawal threshold
Rat (CCI)1, 3, 10, 30i.p. or p.o.Hargreaves TestPaw Withdrawal Latency (s)Dose-dependent increase in withdrawal latency

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Chronic Constriction Injury (CCI) Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the nerve with about 1 mm spacing.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.

  • Behavioral Testing:

    • Von Frey Test (Mechanical Allodynia):

      • Acclimatize the rats to the testing apparatus.

      • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

      • Determine the paw withdrawal threshold using the up-down method.

    • Hargreaves Test (Thermal Hyperalgesia):

      • Place the rat in a chamber with a glass floor.

      • Apply a radiant heat source to the plantar surface of the hind paw.

      • Record the time taken for the rat to withdraw its paw.

  • Drug Administration:

    • Establish a baseline for pain behavior.

    • Administer N-Nordextromethorphan or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • Perform behavioral testing at various time points post-administration (e.g., 30, 60, 120 minutes).

Depression Model (Forced Swim Test)

Objective: To assess the antidepressant-like effects of N-Nordextromethorphan in a mouse model of behavioral despair.

Data Presentation:

Animal ModelN-Nordextromethorphan Dose Range (mg/kg)Route of AdministrationMeasured ParameterExpected Outcome
Mouse (FST)1, 3, 10, 30i.p.Immobility Time (s)Dose-dependent decrease in immobility time

Experimental Protocol:

  • Animals: Male C57BL/6 mice (20-25 g).

  • Forced Swim Test (FST) Procedure:

    • Administer N-Nordextromethorphan or vehicle i.p. 30-60 minutes before the test.

    • Place each mouse individually in a glass cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom.

    • Conduct a 6-minute test session.

    • Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

    • Dry the mice thoroughly before returning them to their home cages.

Signaling Pathway and Off-Target Analysis

Understanding the molecular mechanisms downstream of NMDA receptor antagonism and potential off-target effects is crucial for a comprehensive pharmacological profile.

Data Presentation:

AssayCell Type/TissueTreatmentMeasured Proteins/PathwaysExpected Outcome
Western BlotPrimary Cortical NeuronsN-Nordextromethorphan ± NMDAp-Akt, p-mTOR, p-ERK, BDNFModulation of neuronal survival and plasticity pathways
Radioligand BindingRat Brain Membranes--INVALID-LINK---PentazocineKi for Sigma-1 ReceptorDetermine binding affinity to sigma-1 receptor

Experimental Workflow and Signaling Pathway Diagrams:

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies receptor_binding Receptor Binding Assays (NMDA & Sigma-1) functional_assays Functional Assays (Calcium Imaging, Electrophysiology) receptor_binding->functional_assays Identified Target signaling_pathways Signaling Pathway Analysis (Western Blot) functional_assays->signaling_pathways Functional Effect metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) neuropathic_pain Neuropathic Pain Model (CCI) metabolic_stability->neuropathic_pain Dosing Regimen depression_model Depression Model (FST) metabolic_stability->depression_model Dosing Regimen cytotoxicity Cytotoxicity Assays (LDH, Viability) cytotoxicity->neuropathic_pain Safety Profile cytotoxicity->depression_model Safety Profile neuropathic_pain->signaling_pathways In Vivo Efficacy depression_model->signaling_pathways In Vivo Efficacy

Caption: Experimental workflow for N-Nordextromethorphan characterization.

nmda_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nmda_receptor NMDA Receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Inhibition of n_nordextromethorphan N-Nordextromethorphan n_nordextromethorphan->nmda_receptor Antagonism akt Akt ca_influx->akt Activates erk ERK ca_influx->erk Activates mtor mTOR akt->mtor Activates creb CREB erk->creb Activates bdnf_expression BDNF Gene Expression creb->bdnf_expression Increases

Caption: Putative signaling pathway of N-Nordextromethorphan.

In Vitro Assays for N-Nordextromethorphan Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nordextromethorphan, also known as N-desmethyldextromethorphan, is a primary metabolite of the widely used antitussive drug, dextromethorphan. While dextromethorphan's pharmacological profile is well-characterized, the specific activities of its metabolites are of increasing interest to researchers developing novel therapeutics. N-Nordextromethorphan has been investigated for its interactions with several key neurological targets, including the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 receptor, and the serotonin transporter (SERT). Additionally, its formation is a key indicator in cytochrome P450 (CYP) 2D6 enzyme activity assays.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of N-Nordextromethorphan at these targets. The included methodologies are designed to be a starting point for researchers to investigate the pharmacological profile of this compound and similar molecules.

Data Presentation

Currently, specific quantitative in vitro activity data (Ki, IC50, EC50) for N-Nordextromethorphan at the NMDA receptor, sigma-1 receptor, and serotonin transporter are not widely available in peer-reviewed literature. The following tables are provided as templates for researchers to populate with their own experimental data. For comparative purposes, representative data for the parent compound, dextromethorphan, are included where available.

Table 1: N-Nordextromethorphan Receptor Binding Affinities (Ki)

CompoundNMDA Receptor (Ki, nM)Sigma-1 Receptor (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)
N-Nordextromethorphan Data not availableData not availableData not available
Dextromethorphan~2246[1]~14.4[2]~1.44[2]

Table 2: N-Nordextromethorphan Functional Inhibition (IC50)

CompoundSERT Inhibition (IC50, µM)
N-Nordextromethorphan Data not available
DextromethorphanData not available

Table 3: N-Nordextromethorphan Enzyme Inhibition (Ki)

CompoundCYP2D6 Inhibition (Ki, µM)
N-Nordextromethorphan Data not available
DextromethorphanData not available

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of N-Nordextromethorphan for the NMDA receptor ion channel site using a radioligand binding assay with [3H]MK-801.

Principle: This competitive binding assay measures the ability of a test compound (N-Nordextromethorphan) to displace a known high-affinity radioligand ([3H]MK-801) from the NMDA receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Materials:

  • Test Compound: N-Nordextromethorphan

  • Radioligand: [3H]MK-801 (Dizocilpine)

  • Receptor Source: Rat brain membranes (or cell lines expressing recombinant NMDA receptors)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: 10 µM MK-801 (unlabeled)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from rat forebrains according to standard laboratory protocols. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding) or varying concentrations of N-Nordextromethorphan.

    • 50 µL of [3H]MK-801 (final concentration ~1-5 nM).

    • 100 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the N-Nordextromethorphan concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow Diagram:

NMDA_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Rat Brain Membranes add_components Add Components to 96-well Plate (Buffer, [3H]MK-801, Membranes, N-Nordextromethorphan) prep_membranes->add_components prep_reagents Prepare Assay Reagents prep_reagents->add_components incubate Incubate at Room Temperature add_components->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate determine_ic50 Determine IC50 calculate->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: NMDA Receptor Binding Assay Workflow.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of N-Nordextromethorphan for the sigma-1 receptor using a radioligand binding assay with --INVALID-LINK---pentazocine.

Principle: Similar to the NMDA receptor assay, this competitive binding assay measures the displacement of the radioligand --INVALID-LINK---pentazocine from the sigma-1 receptor by N-Nordextromethorphan.

Materials:

  • Test Compound: N-Nordextromethorphan

  • Radioligand: --INVALID-LINK---pentazocine

  • Receptor Source: Guinea pig brain membranes (or cell lines expressing recombinant sigma-1 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: 10 µM Haloperidol

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from guinea pig brains. Resuspend the final pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or varying concentrations of N-Nordextromethorphan.

    • 50 µL of --INVALID-LINK---pentazocine (final concentration ~2-5 nM).

    • 100 µL of membrane preparation (final protein concentration ~150-300 µ g/well ).

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.

  • Data Analysis: Follow the same data analysis procedure as described for the NMDA receptor binding assay to determine the IC50 and Ki values for N-Nordextromethorphan.

Workflow Diagram:

Sigma1_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Guinea Pig Brain Membranes add_components Add Components to 96-well Plate (Buffer, 3H-pentazocine, Membranes, N-Nordextromethorphan) prep_membranes->add_components prep_reagents Prepare Assay Reagents prep_reagents->add_components incubate Incubate at 37°C add_components->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate determine_ic50 Determine IC50 calculate->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: Sigma-1 Receptor Binding Assay Workflow.

Serotonin Transporter (SERT) Uptake Assay

Objective: To determine the inhibitory potency (IC50) of N-Nordextromethorphan on the serotonin transporter using a functional uptake assay in cells expressing human SERT (hSERT).

Principle: This assay measures the uptake of a radiolabeled substrate ([3H]5-HT) into cells via the serotonin transporter. The ability of N-Nordextromethorphan to inhibit this uptake is quantified to determine its IC50 value.

Materials:

  • Test Compound: N-Nordextromethorphan

  • Substrate: [3H]Serotonin ([3H]5-HT)

  • Cell Line: HEK-293 cells stably expressing hSERT

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer

  • Positive Control Inhibitor: Fluoxetine (10 µM)

  • Lysis Buffer: 1% SDS

  • Scintillation Cocktail

  • 96-well cell culture plates

  • Scintillation counter

Protocol:

  • Cell Culture: Culture hSERT-expressing HEK-293 cells in 96-well plates until they reach confluency.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of N-Nordextromethorphan or 10 µM fluoxetine (for non-specific uptake).

  • Uptake Initiation: Add [3H]5-HT (final concentration ~10-20 nM) to each well and incubate for 10-15 minutes at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of fluoxetine) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the N-Nordextromethorphan concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathway Diagram:

SERT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin_ext Serotonin (5-HT) SERT SERT Serotonin_ext->SERT Binds N_Nordextromethorphan N-Nordextromethorphan N_Nordextromethorphan->SERT Inhibits Serotonin_int Serotonin (5-HT) SERT->Serotonin_int Transports

Caption: Inhibition of Serotonin Transporter (SERT).

Cytochrome P450 2D6 (CYP2D6) Inhibition Assay

Objective: To determine the inhibitory potential (Ki) of N-Nordextromethorphan on CYP2D6-mediated metabolism of a probe substrate (dextromethorphan).

Principle: This assay measures the formation of dextrorphan, the O-demethylated metabolite of dextromethorphan, by human liver microsomes (a source of CYP2D6). The ability of N-Nordextromethorphan to inhibit this reaction is assessed to determine its Ki value.

Materials:

  • Test Compound: N-Nordextromethorphan

  • Probe Substrate: Dextromethorphan

  • Enzyme Source: Human liver microsomes (HLMs)

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Reaction Buffer: 0.1 M potassium phosphate buffer, pH 7.4

  • Positive Control Inhibitor: Quinidine

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Protocol:

  • Assay Setup: In a 96-well plate, pre-incubate the following for 10 minutes at 37°C:

    • Human liver microsomes (final concentration ~0.2-0.5 mg/mL).

    • Varying concentrations of N-Nordextromethorphan or quinidine in reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding dextromethorphan (at a concentration near its Km for CYP2D6, typically 5-10 µM) and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes. The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of dextrorphan formed using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of dextrorphan formation at each concentration of N-Nordextromethorphan.

    • Plot the percentage of inhibition against the logarithm of the N-Nordextromethorphan concentration to determine the IC50.

    • Determine the Ki value using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots) by performing the assay at multiple substrate concentrations.

Metabolic Pathway Diagram:

CYP2D6_Metabolism Dextromethorphan Dextromethorphan N_Nordextromethorphan N-Nordextromethorphan (3-Methoxymorphinan) Dextromethorphan->N_Nordextromethorphan N-demethylation Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan O-demethylation CYP3A4 CYP3A4 CYP2D6 CYP2D6 N_Nordextromethorphan_inhibits N-Nordextromethorphan (Test Inhibitor) N_Nordextromethorphan_inhibits->CYP2D6 Inhibits

Caption: Dextromethorphan Metabolism and CYP2D6 Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nor-dextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of nor-dextromethorphan (N-demethyl-dextromethorphan). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-demethylation of dextromethorphan?

A1: The primary methods for the N-demethylation of dextromethorphan to yield nor-dextromethorphan involve several key approaches:

  • Chloroformate Reagents: This classic method utilizes reagents like 1-chloroethyl chloroformate (ACE-Cl) or 2,2,2-trichloroethyl chloroformate. The reaction proceeds through a carbamate intermediate which is subsequently hydrolyzed to yield the secondary amine.[1][2]

  • Iron-Catalyzed Reactions: More recent and "greener" methods employ iron catalysts, such as iron(0) dust or nanoscale zero-valent iron (nZVI), often in a modified Polonovski reaction.[3][4][5] These reactions can be enhanced using sonication.[3]

  • Von Braun Reaction: This traditional method uses cyanogen bromide (BrCN), but it is often avoided due to the high toxicity of the reagent.[2]

Q2: I am getting a low yield in my N-demethylation reaction. What are the common causes?

A2: Low yields in the synthesis of nor-dextromethorphan can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degradation of reagents.

  • Side Reactions: The formation of unwanted byproducts can consume starting material and reduce the yield of the desired product.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of dextromethorphan to the demethylating agent can lead to incomplete conversion or the formation of side products.

  • Poor Quality Reagents or Solvents: The presence of impurities or moisture in reagents and solvents can interfere with the reaction.

  • Inefficient Purification: Product loss during workup and purification steps is a common reason for lower than expected yields.

Q3: What are the typical side products I should be aware of?

A3: The formation of side products is dependent on the synthetic route chosen:

  • Unreacted Starting Material: Dextromethorphan may remain if the reaction is incomplete.

  • O-demethylated Impurities: In some acidic conditions, the methoxy group on the aromatic ring can be cleaved, leading to the formation of dextrorphan.[6]

  • Carbamate Intermediate: In chloroformate-based methods, the carbamate intermediate may not be fully hydrolyzed.[1]

  • Over-alkylation: During subsequent derivatization of nor-dextromethorphan, over-alkylation can occur, leading to the formation of quaternary ammonium salts.

Q4: How can I purify the final nor-dextromethorphan product?

A4: Purification of nor-dextromethorphan typically involves one or more of the following techniques:

  • Column Chromatography: This is a common method to separate the desired product from unreacted starting material and byproducts.[2]

  • Recrystallization: This technique can be used to obtain highly pure crystalline nor-dextromethorphan or its salts.

  • Acid-Base Extraction: This can be used to separate the basic amine product from non-basic impurities.

Troubleshooting Guides

Issue 1: Low Yield in Chloroformate-Based N-Demethylation
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows significant unreacted dextromethorphan. 1. Insufficient chloroformate reagent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Ensure accurate stoichiometry of the chloroformate reagent. 2. Increase the reaction time and monitor by TLC/LC-MS until completion. 3. Ensure the reaction is performed at the recommended temperature (often reflux).
TLC/LC-MS shows the presence of the carbamate intermediate after hydrolysis. 1. Incomplete hydrolysis of the carbamate. 2. Hydrolysis conditions are not optimal.1. Increase the duration of the hydrolysis step. 2. Ensure the appropriate hydrolytic agent (e.g., zinc in acetic acid, or methanolysis) is used under the correct conditions.[1][2]
Product is an oil and does not solidify. Presence of impurities.Purify the product using column chromatography before attempting crystallization.
Issue 2: Poor Performance of Iron-Catalyzed N-Demethylation
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete. 1. Inactive iron catalyst (e.g., oxidized surface). 2. Insufficient catalyst loading. 3. Poor solubility of the N-oxide intermediate in the chosen solvent.1. Use freshly activated iron powder or newly prepared nZVI. 2. Optimize the catalyst loading. 3. Consider using a co-solvent to improve solubility. Greener solvents like methanol or ethyl acetate may require longer reaction times.
Formation of multiple unidentified byproducts. 1. Over-oxidation of the starting material or product. 2. Reaction temperature is too high.1. Ensure the reaction is carried out under an inert atmosphere if required. 2. Control the reaction temperature carefully.
Difficulty in removing the iron catalyst after the reaction. Fine iron particles are suspended in the reaction mixture.Filter the reaction mixture through a pad of Celite to remove the iron catalyst.

Experimental Protocols

Protocol 1: N-Demethylation using 2,2,2-Trichloroethyl Chloroformate

This two-step protocol involves the formation of a carbamate intermediate followed by its cleavage.

Step 1: Carbamate Formation

  • Dissolve dextromethorphan hydrobromide monohydrate in a biphasic system of chloroform and aqueous sodium hydroxide solution.

  • Stir the mixture for 1 hour to obtain the free base in the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • Dissolve the resulting oil in toluene and add 2,2,2-trichloroethyl chloroformate.

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • After completion, evaporate the solvent in vacuo to obtain the crude trichloroethyl carbamate derivative.[2]

Step 2: Carbamate Cleavage

  • The crude carbamate is treated with a suspension of zinc powder in acetic acid.

  • This results in the formation of the zinc tetraacetate salt of nor-dextromethorphan.

  • The salt is then partitioned between an aqueous hydroxide solution and a suitable organic solvent (e.g., diethyl ether) to liberate the free base of nor-dextromethorphan.[1]

Protocol 2: Sonochemical Iron-Catalyzed N-Demethylation

This method involves the N-demethylation of the dextromethorphan N-oxide hydrochloride salt.

  • Dissolve the dextromethorphan N-oxide hydrochloride salt in a chosen solvent (e.g., methanol, ethyl acetate, isopropanol, or water) in a suitable reaction vessel.

  • Add iron(0) dust to the solution.

  • Immerse the probe of a sonicator into the solution.

  • Apply sonication at a specified power and duration. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by filtering out the iron catalyst and then extracting the product.[3]

Quantitative Data Summary

Table 1: Comparison of N-Demethylation Methods

MethodReagent(s)Solvent(s)Typical YieldKey AdvantagesKey Disadvantages
Chloroformate 2,2,2-Trichloroethyl chloroformate, Zn/AcOHToluene, ChloroformModerate to HighWell-established, reliableRequires toxic reagents, multi-step
Iron-Catalyzed Iron(0) dust, N-oxide intermediateMethanol, Ethanol, WaterGood"Greener" reagents, potentially one-potMay require longer reaction times in green solvents
Sonochemical Iron-Catalyzed Iron(0) dust, N-oxide intermediateVariousGoodEnhanced reaction ratesRequires specialized sonication equipment
Von Braun Cyanogen bromide (BrCN)ChloroformModerate---Highly toxic reagent, harsh conditions

Visualizations

experimental_workflow cluster_chloroformate Chloroformate Method cluster_iron Iron-Catalyzed Method start_chloroformate Dextromethorphan step1_chloroformate React with 2,2,2-Trichloroethyl Chloroformate start_chloroformate->step1_chloroformate intermediate_chloroformate Carbamate Intermediate step1_chloroformate->intermediate_chloroformate step2_chloroformate Hydrolyze with Zn/AcOH intermediate_chloroformate->step2_chloroformate end_chloroformate Nor-dextromethorphan step2_chloroformate->end_chloroformate start_iron Dextromethorphan step1_iron Oxidize to N-oxide start_iron->step1_iron intermediate_iron N-oxide Intermediate step1_iron->intermediate_iron step2_iron React with Fe(0) catalyst (optional sonication) intermediate_iron->step2_iron end_iron Nor-dextromethorphan step2_iron->end_iron

Caption: Comparative workflow for major nor-dextromethorphan synthesis routes.

troubleshooting_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction start Low Yield of Nor-dextromethorphan check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes reagents Check reagent quality and stoichiometry incomplete->reagents conditions Optimize reaction time and temperature incomplete->conditions side_reactions Identify byproducts (NMR, MS) complete->side_reactions purification Optimize purification (chromatography, recrystallization) complete->purification

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: N-Dextromethorphan Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-dextromethorphan.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of dextromethorphan?

A1: Common impurities can be categorized as process-related impurities and degradation products. Process-related impurities may include the enantiomer, levomethorphan, and other related substances such as 3-methoxymorphinan and 10-keto dextromethorphan.[1] Degradation can occur under acidic conditions, leading to impurities like 17-methylmorphinan-3-ol (DXM-B).[2][3] Dextromethorphan N-oxide is another potential impurity.[1]

Q2: What are the primary methods for purifying crude N-dextromethorphan?

A2: The most common methods for the purification of N-dextromethorphan are acid-base extraction and recrystallization.[4][5][6] Acid-base extraction is effective for separating dextromethorphan from non-basic impurities.[4][5] Recrystallization is used to obtain high-purity crystalline dextromethorphan hydrobromide.[6]

Q3: How can I remove the enantiomeric impurity, levomethorphan?

A3: The separation of dextromethorphan from its enantiomer, levomethorphan, typically requires chiral chromatography. Specific chiral columns and mobile phases are necessary to achieve separation. One method utilizes a cellulose-tri(4-methylbenzoate) coated silica gel column with a mobile phase of n-hexane-ethanol-diethylamine.

Q4: My purification yield is consistently low. What are the potential causes and solutions?

A4: Low yield can result from several factors during extraction and recrystallization. In acid-base extraction, incomplete extraction into the organic or aqueous phase, or emulsion formation can lead to product loss. Ensure the pH is sufficiently basic (for free base extraction) or acidic (for salt extraction) and allow adequate time for phase separation. During recrystallization, the choice of solvent is critical. If the compound is too soluble in the chosen solvent, recovery will be low. Using a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Troubleshooting Guides

Chromatographic Issues

Problem: Poor peak shape (tailing) for dextromethorphan in HPLC analysis.

  • Possible Cause: Secondary interactions between the basic dextromethorphan molecule and acidic silanols on the silica-based column.

  • Solution:

    • Add a competing base, such as triethylamine, to the mobile phase to block the active sites on the stationary phase.[7]

    • Use a lower pH mobile phase to ensure the analyte is fully protonated.

    • Employ a column with end-capping or a different stationary phase, such as a polymer-based column, that is more suitable for basic compounds.

Problem: Inadequate separation of dextromethorphan from its related impurities.

  • Possible Cause: The chromatographic conditions (mobile phase, column, temperature) are not optimized for the specific separation.

  • Solution:

    • Mobile Phase Optimization: Adjust the organic modifier concentration, pH, or buffer strength. A gradient elution may be necessary to resolve all impurities.

    • Column Selection: Utilize a high-resolution column, such as a UPLC column with sub-2-μm particles, to improve separation efficiency.[8][9] C18 and C8 columns are commonly used.[2][8][9]

    • Method Development: A systematic approach to method development, exploring different columns, mobile phases, and temperatures, can help achieve the desired resolution.

Extraction and Recrystallization Issues

Problem: Emulsion formation during acid-base extraction.

  • Possible Cause: Vigorous shaking or the presence of surfactants.

  • Solution:

    • Use gentle, inversional mixing instead of vigorous shaking.

    • Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • If possible, filter the entire mixture through a bed of celite.

Problem: The product oils out instead of crystallizing during recrystallization.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Scratch the inside of the flask with a glass rod to induce nucleation.

    • Add a seed crystal of pure dextromethorphan.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Try a different recrystallization solvent or a mixture of solvents.

Data Presentation

Table 1: HPLC/UPLC Methods for Dextromethorphan and Impurity Analysis

ParameterMethod 1 (UPLC)[8][9]Method 2 (HPLC)[2]Method 3 (HPLC)
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Kromasil C8 (25 cm x 0.46 cm, 5 µm)Agilent Zobax SB-C18 (4.6 mm × 250 mm, 5 μm)[10]
Mobile Phase A: 10mM Ammonium bicarbonate in waterB: Acetonitrile/Methanol (gradient)IsocraticAcetonitrile-water (600:400) containing 20 mmol/L sodium lauryl sulfate (pH 2.0 with glacial acetic acid)[10]
Flow Rate 0.3 mL/min1.5 mL/min1.0 mL/min[10]
Detection PDA at 225 nmUV at 220 nmUV at 280 nm[10]
Column Temp. Not specifiedNot specified30 °C[10]
Run Time 13 minutesNot specifiedNot specified

Experimental Protocols

Protocol 1: Acid-Base Extraction ("Agent Lemon" Method)

This protocol is a two-phase acid-base extraction technique.[4]

  • Basification: Dissolve the crude dextromethorphan-containing mixture in water. Add a weak base, such as ammonia, to raise the pH and convert the dextromethorphan salt to its free base form.

  • Extraction into Organic Solvent: Add an immiscible organic solvent (e.g., naphtha or another non-polar solvent) to the aqueous solution. Mix gently to extract the dextromethorphan free base into the organic layer.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing the dextromethorphan free base. Carefully separate the organic layer from the aqueous layer.

  • Acidification and Back-Extraction: Add an acidic solution, such as a citric acid solution (e.g., lemon juice), to the separated organic layer.[4] Mix thoroughly. This will convert the dextromethorphan free base back into its water-soluble salt form, which will move into the new aqueous layer.

  • Final Separation: Allow the layers to separate again. The bottom aqueous layer now contains the purified dextromethorphan salt. Discard the top organic layer.

  • Solvent Removal: Gently heat the aqueous layer to evaporate any residual organic solvent.

Protocol 2: Recrystallization of Dextromethorphan Hydrobromide

This protocol describes a general procedure for the recrystallization of dextromethorphan hydrobromide.[6]

  • Dissolution: Dissolve the crude dextromethorphan hydrobromide in a minimal amount of a suitable hot solvent or solvent mixture. A common solvent is ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystals should begin to form.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Mandatory Visualizations

PurificationWorkflow Crude Crude Dextromethorphan AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization AcidBase->Recrystallization Pure Pure Dextromethorphan HBr Recrystallization->Pure Analysis Purity Analysis (HPLC/UPLC) Pure->Analysis

Caption: General purification workflow for N-dextromethorphan.

TroubleshootingTree cluster_yield Yield Troubleshooting cluster_impurity Impurity Troubleshooting Start Purification Issue LowYield Low Yield Start->LowYield Is yield low? Impurity High Impurity Level Start->Impurity Are impurities present? CheckpH Verify pH at each step LowYield->CheckpH During Extraction CheckSolvent Optimize recrystallization solvent LowYield->CheckSolvent During Recrystallization HPLC_Check HPLC_Check Impurity->HPLC_Check Analyze by HPLC/UPLC OptimizeChrom Optimize mobile phase/column HPLC_Check->OptimizeChrom Poor Resolution ChiralSep Use chiral chromatography HPLC_Check->ChiralSep Enantiomer Detected

Caption: Troubleshooting decision tree for N-dextromethorphan purification.

References

Technical Support Center: Stabilizing N-Nordextromethorphan Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nordextromethorphan Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Potential Cause Recommended Solution
Discoloration of Solution (Yellowing/Browning) Oxidative degradation, potentially accelerated by light exposure or presence of metal ions.Prepare solutions fresh daily. Use amber glassware or light-blocking containers.[1] Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon). Consider the addition of an antioxidant such as sodium metabisulfite (0.01-0.1%) or ascorbic acid.
Precipitation or Cloudiness in Solution Poor solubility at the experimental pH. Interaction with buffer salts or other excipients.Verify the pH of the solution; this compound is more soluble in acidic conditions. Adjust the pH with a suitable buffer system (e.g., citrate or acetate buffer).[2] Evaluate the compatibility of all excipients.
Loss of Potency Over Time in Assays Chemical degradation due to hydrolysis, oxidation, or photolysis.Control the pH of the solution with a suitable buffer. Store solutions at refrigerated temperatures (2-8 °C) and protect from light. For longer-term storage, consider freezing (-20 °C), though a cryoprotectant may be necessary.
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.Conduct forced degradation studies to identify potential degradants. Use a validated stability-indicating HPLC method capable of resolving the parent compound from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on studies of structurally related morphinan compounds, the primary degradation pathways for this compound in solution are expected to be oxidation and photodegradation. Hydrolysis at extreme pH values may also contribute to degradation. Oxidative degradation can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxides and may lead to the formation of N-oxide and other oxidative products.[1] Photodegradation can occur upon exposure to UV or visible light, leading to a complex mixture of degradants.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this compound is limited, for many amine hydrochloride salts, a slightly acidic pH range of 4 to 6 is often optimal for stability in aqueous solutions.[2] In this range, the amine is protonated and less susceptible to oxidation. It is crucial to perform pH-stability profiling for your specific formulation to determine the optimal pH.

Q3: What excipients are recommended for stabilizing this compound solutions?

A3: To enhance the stability of this compound solutions, consider the following excipients:

  • Buffers: Citrate and acetate buffers are commonly used to maintain a stable pH in the optimal range.

  • Antioxidants: To mitigate oxidative degradation, antioxidants such as sodium metabisulfite, ascorbic acid, or edetate disodium (EDTA) as a chelating agent can be beneficial.

  • Cryoprotectants: For frozen storage, the addition of cryoprotectants like mannitol or sucrose can prevent degradation caused by freeze-thaw cycles.

Q4: How should I store this compound solutions to ensure stability?

A4: For short-term storage (up to 24 hours), solutions should be kept at refrigerated temperatures (2-8 °C) and protected from light. For longer-term storage, freezing at -20 °C is recommended. Always use tightly sealed containers to prevent solvent evaporation and contamination. It is advisable to conduct your own stability studies to establish appropriate storage conditions for your specific experimental needs.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound. This data is intended to be illustrative of the expected stability profile.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 40°C for 7 Days

pHInitial Assay (%)Final Assay (%)Degradation (%)Appearance of Degradation Products (Total % Peak Area)
2.0100.098.51.51.4
4.0100.099.20.80.7
7.0100.095.34.74.5
9.0100.092.17.97.8

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 4.0 for 7 Days

Temperature (°C)Initial Assay (%)Final Assay (%)Degradation (%)Appearance of Degradation Products (Total % Peak Area)
4100.099.80.20.2
25100.098.91.11.0
40100.097.52.52.4
60100.091.28.88.6

Table 3: Effect of Oxidative and Photolytic Stress on this compound (0.1 mg/mL) at Room Temperature

Stress ConditionDurationInitial Assay (%)Final Assay (%)Degradation (%)Appearance of Degradation Products (Total % Peak Area)
3% H₂O₂24 hours100.085.314.714.5
UV Light (254 nm)24 hours100.090.19.99.8
Visible Light7 days100.096.83.23.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Also, prepare a solution of 1 mg/mL in water and incubate at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and a 1 mg/mL aqueous solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

Objective: To develop an HPLC method that can separate and quantify this compound in the presence of its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_compound Compound cluster_degradants Degradation Products Oxidative Stress Oxidative Stress NN_HCl N-Nordextromethorphan HCl Oxidative Stress->NN_HCl Photolytic Stress Photolytic Stress Photolytic Stress->NN_HCl Hydrolytic Stress (Acid/Base) Hydrolytic Stress (Acid/Base) Hydrolytic Stress (Acid/Base)->NN_HCl Thermal Stress Thermal Stress Thermal Stress->NN_HCl Oxidative_Products Oxidative Products (e.g., N-Oxide) NN_HCl->Oxidative_Products Oxidation Photolytic_Products Photolytic Products NN_HCl->Photolytic_Products Photolysis Hydrolytic_Products Hydrolytic Products NN_HCl->Hydrolytic_Products Hydrolysis

Caption: Potential degradation pathways of N-Nordextromethorphan HCl.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_stabilize Stabilization Strategy Prep Prepare N-Nordextromethorphan HCl Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Identify Identify & Quantify Degradants HPLC->Identify Formulate Formulate with Stabilizing Excipients (Buffers, Antioxidants) Identify->Formulate

Caption: Workflow for stability testing and formulation development.

References

avoiding degradation of N-Nordextromethorphan during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of N-Nordextromethorphan during experimental procedures. The following information is compiled from best practices for handling similar compounds and available analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause N-Nordextromethorphan degradation?

A1: Based on the chemical structure of N-Nordextromethorphan and data from its parent compound, dextromethorphan, the primary factors contributing to degradation are likely exposure to light (photosensitivity), extreme pH conditions, high temperatures, and oxidizing agents.

Q2: What are the ideal storage conditions for N-Nordextromethorphan, both as a solid and in solution?

A2: Solid N-Nordextromethorphan should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to use amber vials to protect from light and to store them at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, freezing (-20 °C or lower) is advisable. Avoid repeated freeze-thaw cycles.

Q3: What solvents are compatible with N-Nordextromethorphan?

A3: N-Nordextromethorphan is generally soluble in organic solvents such as methanol, acetonitrile, and ethanol. For aqueous buffers, it is crucial to control the pH. Based on analytical methods for related compounds, a slightly acidic pH (e.g., pH 3.0-4.0) is often used for mobile phases in chromatography, suggesting stability in this range.[1][2]

Q4: Are there any known degradation products of N-Nordextromethorphan?

A4: While specific degradation pathways for N-Nordextromethorphan are not extensively documented, potential degradation could involve oxidation of the aromatic ring or modifications to the morphinan structure, especially under harsh conditions. It is recommended to use analytical techniques like LC-MS/MS to monitor for the appearance of unknown peaks that could indicate degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound during analysis (low recovery) Adsorption to surfaces: N-Nordextromethorphan may adsorb to glass or plastic surfaces, especially at low concentrations.- Use silanized glassware or polypropylene tubes.- Add a small percentage of an organic solvent (e.g., acetonitrile) to aqueous samples.- Include a carrier protein like bovine serum albumin (BSA) in the buffer for in-vitro assays, if compatible with the experimental design.
Degradation during sample preparation: High temperatures, prolonged exposure to light, or inappropriate pH during extraction or concentration steps can lead to degradation.- Perform all sample preparation steps on ice and protect samples from light by using amber tubes or covering them with foil.- If using evaporation steps, use a gentle stream of nitrogen at a low temperature.- Ensure the pH of all solutions is within a stable range (e.g., slightly acidic).
Appearance of extra peaks in chromatogram Degradation of N-Nordextromethorphan: The presence of new peaks may indicate the formation of degradation products.- Re-evaluate storage and handling procedures.- Run a forced degradation study (e.g., by exposing the compound to acid, base, heat, light, and oxidation) to identify potential degradation peaks.- Use a fresh stock solution and compare the chromatograms.
Contamination: The extra peaks could be from contaminated solvents, reagents, or labware.- Use high-purity solvents and reagents.- Thoroughly clean all labware.- Run a blank sample (all components except N-Nordextromethorphan) to identify any background peaks.
Inconsistent results between experiments Inconsistent sample handling: Variations in incubation times, temperatures, or exposure to light can lead to variable degradation.- Standardize all experimental protocols, ensuring consistent timing and conditions for each step.- Prepare fresh working solutions for each experiment from a well-stored stock solution.
Stock solution degradation: The stock solution may have degraded over time.- Prepare smaller aliquots of the stock solution to minimize the number of times the main stock is handled.- Periodically check the purity of the stock solution using an appropriate analytical method.

Experimental Protocols

Protocol 1: Preparation of N-Nordextromethorphan Stock Solution
  • Materials: N-Nordextromethorphan powder, HPLC-grade methanol or acetonitrile, amber glass vial, precision balance.

  • Procedure:

    • Weigh the desired amount of N-Nordextromethorphan powder in a clean, dry amber glass vial.

    • Add the appropriate volume of solvent (e.g., methanol) to achieve the desired concentration.

    • Vortex briefly until the powder is completely dissolved.

    • Store the stock solution at -20 °C or lower, protected from light.

Protocol 2: Sample Preparation for In-Vitro Assays
  • Materials: N-Nordextromethorphan stock solution, appropriate assay buffer, polypropylene tubes.

  • Procedure:

    • On the day of the experiment, thaw the stock solution on ice.

    • Prepare serial dilutions of the stock solution in the assay buffer to achieve the desired working concentrations.

    • Perform all dilutions in polypropylene tubes and keep them on ice and protected from light until use.

    • Use the prepared working solutions immediately.

Visualizations

experimental_workflow Experimental Workflow for N-Nordextromethorphan Handling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Methanol/Acetonitrile) working Prepare Working Solutions (Aqueous Buffer, on ice) stock->working Dilute incubation Incubate with Biological Matrix (e.g., Microsomes, Plasma) working->incubation Add to Assay termination Terminate Reaction (e.g., Acetonitrile Quench) incubation->termination extraction Sample Extraction (e.g., SPE, LLE) termination->extraction analysis LC-MS/MS Analysis extraction->analysis deg1 Light Exposure deg1->stock deg1->working deg2 High Temperature deg2->incubation deg3 Extreme pH deg3->working

Caption: Workflow for handling N-Nordextromethorphan to minimize degradation.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_stock Check Stock Solution Purity start->check_stock check_handling Review Sample Handling Protocol start->check_handling check_analytical Verify Analytical Method start->check_analytical new_stock Prepare Fresh Stock Solution check_stock->new_stock Degradation Found standardize_handling Standardize Time, Temp, Light Exposure check_handling->standardize_handling Inconsistencies Found validate_method Run Blanks and Controls check_analytical->validate_method Contamination/Drift Found problem_solved Problem Resolved new_stock->problem_solved standardize_handling->problem_solved validate_method->problem_solved

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Separation of Dextromethorphan and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of dextromethorphan and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of dextromethorphan and its metabolites.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) for Dextromethorphan Dextromethorphan is a basic compound and can interact with residual silanol groups on silica-based columns, leading to peak tailing.[1][2]- Use a mobile phase additive to reduce silanol interactions, such as 0.1% trifluoroacetic acid (TFA) or triethylamine.[1][3] - Employ a column with a stationary phase that shields analytes from residual silanols, such as a Phenyl-Hydride or a mixed-mode column.[1][2] - Increase the acidity of the mobile phase to ensure dextromethorphan is fully protonated.[3]
Poor Resolution Between Metabolites Suboptimal mobile phase composition or gradient. Inappropriate column chemistry.- Optimize the mobile phase composition by adjusting the organic solvent (acetonitrile or methanol) to water/buffer ratio. - Adjust the pH of the mobile phase. - For gradient elution, modify the gradient slope to improve separation. - Experiment with different stationary phases (e.g., C18, C8, Phenyl, CN) to exploit different selectivity.[3][4][5]
Inconsistent Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature. Column degradation.- Ensure the mobile phase is well-mixed and degassed.[6] - Prime the pump to remove air bubbles.[6] - Use a column oven to maintain a stable temperature. - Check for leaks in the system. - If the column is old, consider replacing it.
Low Signal Intensity or Sensitivity Suboptimal detector settings. Low sample concentration. Sample degradation.- For fluorescence detection, optimize the excitation and emission wavelengths. An excitation of 220 nm and an emission of 305 nm has been reported to be effective.[4] - For UV detection, select a wavelength with maximum absorbance for the analytes (e.g., 280 nm).[7] - Ensure proper sample preparation and extraction to concentrate the analytes. - Check the stability of the analytes in the prepared samples.
Baseline Noise or Drift Contaminated mobile phase or column. Detector issues. Air bubbles in the system.- Use high-purity solvents and freshly prepared mobile phase. - Flush the column with a strong solvent to remove contaminants. - Ensure the detector lamp is warmed up and stable. - Degas the mobile phase thoroughly.[6]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed pressure Pressure Fluctuation? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No check_leaks Check for Leaks & Degas Mobile Phase pressure->check_leaks Yes retention Retention Time Shift? peak_shape->retention No adjust_mp Adjust Mobile Phase (pH, Additives) peak_shape->adjust_mp Yes resolution Poor Resolution? retention->resolution No check_temp_flow Check Temperature & Flow Rate retention->check_temp_flow Yes end Problem Resolved resolution->end No optimize_gradient Optimize Gradient resolution->optimize_gradient Yes check_leaks->pressure Re-evaluate check_column Check/Replace Column check_leaks->check_column check_column->end adjust_mp->peak_shape Re-evaluate adjust_mp->check_column optimize_gradient->resolution Re-evaluate optimize_gradient->adjust_mp check_temp_flow->retention Re-evaluate check_temp_flow->check_column

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for dextromethorphan?

A1: Dextromethorphan (DXM) is primarily metabolized in the liver. The two main pathways are O-demethylation to dextrorphan (DXO) and N-demethylation to 3-methoxymorphinan (MEM).[8][9] DXO is a major active metabolite.[8][10] Both DXO and MEM can be further metabolized to 3-hydroxymorphinan (HYM).[8][10] The cytochrome P450 enzymes CYP2D6 and CYP3A4 are the key enzymes involved in these transformations.[9][11]

Dextromethorphan Metabolic Pathway

Dextromethorphan_Metabolism cluster_cyp CYP450 Metabolism cluster_ugt Conjugation DXM Dextromethorphan (DXM) DXO Dextrorphan (DXO) DXM->DXO O-demethylation MEM 3-Methoxymorphinan (MEM) DXM->MEM N-demethylation HYM 3-Hydroxymorphinan (HYM) DXO->HYM N-demethylation Conjugates Glucuronide Conjugates DXO->Conjugates MEM->HYM O-demethylation HYM->Conjugates CYP2D6 CYP2D6 CYP2D6->DXM CYP3A4 CYP3A4 CYP3A4->DXM CYP3A4->DXO UGT UGT Enzymes UGT->DXO UGT->HYM

References

overcoming solubility issues with N-Nordextromethorphan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Nordextromethorphan Hydrochloride

Welcome to the technical support center for this compound (N-Nor-DXM HCl). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound, as an amine salt, is expected to have its highest solubility in aqueous solutions at a slightly acidic pH. Its solubility in organic solvents like DMSO and ethanol is generally moderate. The solubility can be significantly influenced by the pH of the aqueous medium, temperature, and the presence of other solutes. Below is a table summarizing typical solubility data.

Q2: I am observing precipitation when adding my N-Nor-DXM HCl stock solution to aqueous buffer. What is causing this?

A2: This is a common issue that can arise from several factors. The most likely cause is a change in pH that reduces the ionization of the molecule, leading to the precipitation of the less soluble free base. Another possibility is exceeding the solubility limit of the compound in the final buffer system. The "common ion effect" could also play a role if your buffer contains high concentrations of chloride ions.

Q3: Can I heat or sonicate my solution to improve the dissolution of N-Nor-DXM HCl?

A3: Yes, both heating and sonication are common techniques to aid dissolution. Gentle heating (e.g., to 37-40°C) can increase the rate of dissolution and solubility. Sonication can help by breaking down particle agglomerates and increasing the surface area available for solvation. However, it is crucial to first assess the thermal stability of N-Nor-DXM HCl to avoid degradation. Always start with a small sample to test for degradation before applying these methods to your entire batch.

Q4: Are there any recommended formulation strategies to enhance the aqueous solubility of N-Nor-DXM HCl for in vivo studies?

A4: For in vivo applications, enhancing aqueous solubility and stability is critical. Common strategies include the use of co-solvents (e.g., polyethylene glycol, propylene glycol), surfactants (e.g., polysorbates), and complexing agents like cyclodextrins. The choice of excipient will depend on the intended route of administration and toxicological considerations.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: Poor or Slow Dissolution in Aqueous Buffer

Root Cause Analysis:

  • Incorrect pH: The solution pH may be too high (approaching or exceeding the pKa of the tertiary amine), causing conversion to the less soluble free base.

  • Low Temperature: The dissolution process may be endothermic, requiring more thermal energy.

  • Insufficient Mixing: Inadequate agitation fails to break up powder clumps effectively.

Solutions:

  • pH Adjustment: Ensure the pH of your buffer is at least 1.5 to 2 units below the pKa of the N-Nordextromethorphan tertiary amine. A buffer pH in the range of 4.5 to 6.0 is often a good starting point.

  • Gentle Heating: Warm the solution in a water bath (37°C) while stirring.

  • Sonication: Place the sample in an ultrasonic bath for 5-10 minute intervals.

  • Increase Mixing: Use a vortex mixer or ensure vigorous stirring with a magnetic stir bar.

Issue 2: Precipitation After Dilution of a DMSO Stock Solution

Root Cause Analysis:

  • Solvent Shift: The compound is highly soluble in the DMSO stock but crashes out when diluted into an aqueous buffer where its solubility is much lower. This is a common phenomenon known as "antisolvent precipitation."

  • Kinetic vs. Thermodynamic Solubility: The initial clear solution post-dilution might be a supersaturated state (kinetically soluble), which then precipitates over time to reach its true thermodynamic solubility limit.

Solutions:

  • Lower Stock Concentration: Reduce the concentration of your DMSO stock solution so that the final concentration in the aqueous buffer does not exceed its solubility limit.

  • Use Co-solvents: Prepare the final solution in a mixed solvent system (e.g., buffer containing 5-10% ethanol or PEG-400) to increase the solvating capacity for the compound.

  • Add Surfactants: Incorporate a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.1-0.5%) in the final aqueous medium to help maintain solubility.

Data Presentation

Table 1: Representative Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Notes
Deionized Water25~ 5-8Solubility is pH-dependent.
Phosphate Buffered Saline (PBS), pH 7.425~ 1-2Lower solubility at physiological pH due to deprotonation.
0.1 M HCl25> 50Fully protonated, high solubility.
Acetate Buffer, pH 5.025~ 15-20Good solubility in a moderately acidic environment.
Dimethyl Sulfoxide (DMSO)25> 40High solubility.
Ethanol (95%)25~ 10-15Moderate solubility.
10% DMSO / 90% PBS (pH 7.4)25~ 2-3Represents a common final dilution for cell-based assays.
5% Solutol HS 15 / 95% Saline25> 10Significant solubility enhancement with a non-ionic solubilizing agent.

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of N-Nor-DXM HCl in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., pH 7.4 PBS)

  • 2 mL microcentrifuge tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and validated analytical method

Methodology:

  • Add an excess amount of N-Nor-DXM HCl powder to a microcentrifuge tube (e.g., add 10 mg to 1 mL of solvent). This ensures that a saturated solution is formed.

  • Tightly cap the tube and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the calibration curve range of your analytical method.

  • Quantify the concentration of N-Nor-DXM in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility in mg/mL or µg/mL.

Visualizations

Logical and Experimental Workflows

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Corrective Actions start Start: N-Nor-DXM HCl Powder prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe Solution dilute->observe clear Solution is Clear (Experiment Ready) observe->clear No precipitate Precipitation or Haziness Observed observe->precipitate Yes ph_adjust 1. Lower Buffer pH (e.g., to pH 5.0-6.0) precipitate->ph_adjust cosolvent 2. Add Co-solvent (e.g., 5-10% Ethanol) ph_adjust->cosolvent surfactant 3. Add Surfactant (e.g., 0.1% Tween 80) cosolvent->surfactant lower_stock 4. Lower Stock Conc. surfactant->lower_stock lower_stock->dilute Re-attempt Dilution

Caption: Troubleshooting workflow for addressing precipitation issues.

Signaling Pathway Context

N-Nordextromethorphan, as a metabolite of dextromethorphan, is known to interact with several targets in the central nervous system. The primary targets include the NMDA receptor and the Sigma-1 receptor.

G cluster_pathway Simplified N-Nor-DXM Cellular Action Pathway cluster_membrane nor_dxm N-Nordextromethorphan (Extracellular) nmda NMDA Receptor nor_dxm->nmda Antagonist sigma1 Sigma-1 Receptor (ER Chaperone) nor_dxm->sigma1 Agonist calcium Ca2+ Influx (Modulated) nmda->calcium Inhibits ip3r IP3 Receptor Stabilization sigma1->ip3r downstream Downstream Cellular Effects (e.g., Neuroprotection, Reduced Excitotoxicity) calcium->downstream ip3r->downstream

Caption: Simplified signaling pathway for N-Nordextromethorphan.

Technical Support Center: Minimizing Variability in N-Nordextromethorphan Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Nordextromethorphan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize sources of variability in your experiments.

Section 1: FAQs - Understanding the Sources of Variability

This section addresses fundamental questions about N-Nordextromethorphan and the inherent challenges in its research.

Q1: What is N-Nordextromethorphan and why is there so much variability in experiments involving it?

A1: N-Nordextromethorphan, also known as 3-methoxymorphinan, is a primary metabolite of the common antitussive agent, Dextromethorphan (DXM).[1][2] The high variability in experimental results stems not from the compound itself, but from the complex and highly variable metabolism of its parent drug, Dextromethorphan.[3] DXM is metabolized by the cytochrome P450 (CYP) enzyme system in the liver, and the activity of these enzymes varies dramatically among individuals.[4][5] Therefore, the amount of N-Nordextromethorphan produced can differ significantly, leading to challenges in obtaining consistent data.

Q2: What is the primary metabolic pathway for Dextromethorphan and how does it affect N-Nordextromethorphan levels?

A2: Dextromethorphan has two main metabolic pathways:

  • O-demethylation: Primarily catalyzed by the enzyme CYP2D6 , this pathway converts DXM to dextrorphan (DXO). This is the dominant pathway in most individuals.[6][7][8]

  • N-demethylation: Primarily catalyzed by the enzyme CYP3A4 , this pathway converts DXM to N-Nordextromethorphan (3-methoxymorphinan).[6][7][9]

The balance between these two pathways is a major source of variability. In individuals with low CYP2D6 activity, the N-demethylation pathway to N-Nordextromethorphan becomes more prominent.[7][8]

Q3: How do genetic polymorphisms in CYP enzymes contribute to variability?

A3: Genetic variations (polymorphisms) in the CYP2D6 gene are a critical factor contributing to inter-individual differences in DXM metabolism.[10][11] The population can be categorized into different metabolizer phenotypes based on their genetic makeup:

  • Poor Metabolizers (PMs): Have little to no CYP2D6 function. They metabolize DXM slowly, leading to a reduced production of dextrorphan and potentially increased metabolism through the CYP3A4 pathway to N-Nordextromethorphan.[4][7]

  • Intermediate Metabolizers (IMs): Have reduced CYP2D6 function.

  • Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 function.[4]

  • Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function due to gene duplication, leading to very rapid metabolism of DXM.[4]

These genetic differences can cause over 500-fold variation in the metabolic ratios of DXM and its metabolites between individuals.[12] Even within the same genotype group, significant variability can still be observed.[10]

Q4: What non-genetic factors can influence experimental results?

A4: Besides genetics, several other factors can introduce variability:

  • Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 can alter DXM metabolism. For example, quinidine is a potent CYP2D6 inhibitor, while cimetidine can inhibit various CYP enzymes.[13][14]

  • Physiological Conditions: Factors like liver function, overall health, and age can affect enzyme activity. Blood flow and plasma protein levels (especially albumin) can also impact drug distribution.[15]

  • Diet: Certain dietary components, such as grapefruit juice, are known to inhibit CYP3A4 activity.[15]

  • Pre-Analytical Factors: The timing and method of sample collection (e.g., urine vs. plasma, collection duration), as well as sample handling and storage conditions, are critical sources of potential variability.[16]

Section 2: Troubleshooting Guide - Common Experimental Issues

Use this guide to address specific problems you may encounter during your research.

Q1: My results show high inter-subject variability in N-Nordextromethorphan levels. What should I check?

A1: High inter-subject variability is the most common challenge. A systematic approach is needed to pinpoint the cause. This can be due to genetic differences, co-administered medications, or other physiological factors. It is crucial to consider CYP2D6 and CYP3A4 activity. The following workflow can help you troubleshoot this issue.

TroubleshootingWorkflow start High Inter-Subject Variability Observed is_in_vivo In Vivo or In Vitro Study? start->is_in_vivo check_genotype Was CYP2D6 genotyping performed on subjects? is_in_vivo->check_genotype In Vivo check_system What is the experimental system? is_in_vivo->check_system In Vitro stratify_data ACTION: Stratify data by metabolizer status (PM, EM, UM). This is a primary source of variability. check_genotype->stratify_data Yes review_meds Review subject medication logs for CYP2D6/CYP3A4 inhibitors or inducers. check_genotype->review_meds No/Unknown check_diet Review dietary logs for confounding factors (e.g., grapefruit). review_meds->check_diet check_sampling ACTION: Standardize sample collection times and procedures. check_diet->check_sampling hlm Human Liver Microsomes (HLM) or S9 Fractions check_system->hlm recombinant Recombinant Enzymes (e.g., Baculosomes) check_system->recombinant check_hlm_source ACTION: Verify source and quality of HLM. Was it from a pooled or single donor? Check donor genotype if available. hlm->check_hlm_source check_rec_activity ACTION: Verify enzyme activity with a positive control substrate. Check for proper storage. recombinant->check_rec_activity validate_assay ACTION: Validate assay parameters: - Substrate concentration - Incubation time - Linearity check_hlm_source->validate_assay check_rec_activity->validate_assay

Caption: Troubleshooting workflow for high inter-subject variability.

Q2: I am seeing inconsistent results in my in vitro CYP metabolism assay. What are the likely causes?

A2: For in vitro assays (e.g., using Human Liver Microsomes or recombinant enzymes), inconsistency often arises from experimental parameters.

  • Substrate Concentration: The enzymes involved in N-Nordextromethorphan formation (CYP3A4, CYP2C9, CYP2C19) have different affinities (Km values) for dextromethorphan.[9] At low substrate concentrations, higher-affinity enzymes like CYP2C9 and CYP2C19 may contribute more significantly, whereas at higher concentrations, the lower-affinity CYP3A4 is dominant.[9] Ensure your substrate concentration is appropriate for the specific enzyme you intend to study.

  • Incubation Time: Ensure you are measuring activity within the linear range of the reaction. Run a time-course experiment to determine the optimal incubation period.

  • Reagent Quality: Verify the activity of your enzyme preparation (microsomes or recombinant enzymes) and the stability of your NADPH-regenerating system. Ensure proper storage and handling of all reagents.

  • Solvent Effects: Ensure the final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve compounds is low and consistent across all wells, as they can inhibit CYP activity.

Q3: My bioanalytical method (e.g., HPLC, LC-MS/MS) is showing poor reproducibility. How can I troubleshoot this?

A3: Poor reproducibility in bioanalytical assays can often be traced to sample preparation or the analytical method itself.

  • Extraction Efficiency: The recovery of N-Nordextromethorphan from the biological matrix (plasma, urine) can be variable. Optimize your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) and always use an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) to correct for recovery differences.[17][18]

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte in mass spectrometry, leading to variability. Perform matrix effect studies and consider different sample cleanup strategies or chromatographic conditions to mitigate them.

  • Method Sensitivity: If you are trying to quantify low levels of N-Nordextromethorphan, especially in extensive metabolizers, your method may not be sensitive enough. The limit of detection for some assays may not be adequate to identify intermediate metabolizers.[12] Consider a more sensitive method or a sample concentration step.

Q4: What are the best practices for sample collection and handling to minimize pre-analytical variability?

A4:

  • Standardize Collection: For in vivo studies, standardize the timing of sample collection relative to the administration of dextromethorphan. For urine, a 24-hour collection period is often required for accurate determination of certain metabolic ratios.[16]

  • Immediate Processing: Process blood samples promptly to separate plasma or serum.

  • Proper Storage: Store all biological samples at -70°C or lower to prevent degradation of analytes. Minimize freeze-thaw cycles.

  • Consistent Procedures: Ensure all samples within a study are handled using the exact same protocol, from collection to analysis.

Section 3: Experimental Protocols & Data

This section provides example protocols and summarizes key data in tables for easy reference.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Dextromethorphan in Human Liver Microsomes (HLM)

This protocol outlines a general procedure to measure the formation of N-Nordextromethorphan from Dextromethorphan using HLM.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare stock solutions of Dextromethorphan (e.g., 100 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (e.g., from multiple donors to average genetic variability) on ice. Dilute to a working concentration (e.g., 2 mg/mL) in buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM suspension and buffer at 37°C for 5 minutes.

    • Add Dextromethorphan from a working solution to start the reaction. The final substrate concentration should be chosen based on experimental goals (e.g., 25-250 µM).[9]

    • Immediately add the pre-warmed NADPH-regenerating system to initiate the metabolic reaction. The final protein concentration is typically 0.5-1.0 mg/mL.

    • Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes, ensure this is within the linear range).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled N-Nordextromethorphan).

    • Vortex vigorously to precipitate proteins.

  • Sample Processing:

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or HPLC vial for analysis by LC-MS/MS.

Data Presentation

Table 1: Summary of Factors Contributing to Variability in Dextromethorphan Metabolism

Factor CategorySpecific FactorImpact on N-Nordextromethorphan (3-MM) FormationKey Consideration for Researchers
Genetic CYP2D6 Polymorphism (e.g., Poor Metabolizer)Can increase the relative importance of the CYP3A4 pathway, potentially leading to higher 3-MM levels.[7]Genotype subjects or use pooled HLM from multiple donors to average effects.
CYP3A4/5, CYP2C9, CYP2C19 VariantsVariations in these enzymes can directly alter the rate of 3-MM formation.Be aware of potential contributions, especially at low substrate concentrations.[9]
Physiological Liver FunctionImpaired liver function can decrease overall metabolic capacity.Screen subjects for liver health.
AgeEnzyme activity can vary with age.Age-match study cohorts where possible.
Plasma Protein BindingChanges in proteins like albumin can alter the free fraction of DXM available for metabolism.[15]Be aware of conditions affecting protein levels (e.g., malnutrition).
External Co-administered DrugsInhibitors/inducers of CYP2D6 or CYP3A4 can significantly shift metabolism.[14]Carefully screen and record all concomitant medications.
DietFoods/beverages like grapefruit juice can inhibit CYP3A4.[15]Control or record dietary intake prior to and during studies.
Pre-Analytical Sample Collection TimingUrinary metabolic ratios can differ based on collection duration (e.g., 4h vs. 24h).[16]Standardize collection protocols rigorously.
Sample StorageAnalyte degradation can occur with improper storage or multiple freeze-thaw cycles.Store samples at ≤ -70°C and minimize handling.

Table 2: Comparison of Bioanalytical Methods for N-Nordextromethorphan Quantification

MethodPrincipleTypical SensitivityThroughputKey AdvantagesKey Disadvantages
HPLC-Fluorescence Chromatographic separation followed by fluorescence detection.Moderate (ng/mL)Low to MediumRobust, widely available.[18]May lack sensitivity for some applications; potential for interfering compounds.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.High (pg/mL to low ng/mL)Medium to HighHigh sensitivity and specificity; considered the gold standard.[17]Higher cost and complexity; susceptible to matrix effects.
ELISA Competitive immunoassay using antibodies.Varies by kitHighRapid, suitable for high-throughput screening.[19][20]Potential for cross-reactivity with other metabolites; less specific than LC-MS/MS.

Section 4: Key Metabolic Pathway Diagram

Understanding the metabolic fate of Dextromethorphan is essential for interpreting experimental data related to N-Nordextromethorphan.

DextromethorphanMetabolism dxm Dextromethorphan (DXM) cyp2d6 CYP2D6 (Highly Polymorphic) dxm->cyp2d6 cyp3a4 CYP3A4 dxm->cyp3a4 dxo Dextrorphan (DXO) cyp3a4_2 CYP3A4 dxo->cyp3a4_2 ugt UGT Enzymes dxo->ugt mmm N-Nordextromethorphan (3-Methoxymorphinan) cyp2d6_2 CYP2D6 mmm->cyp2d6_2 hm 3-Hydroxymorphinan dxo_gluc Dextrorphan-O-glucuronide cyp2d6->dxo O-demethylation (Major Pathway) cyp3a4->mmm N-demethylation cyp3a4_2->hm N-demethylation cyp2d6_2->hm O-demethylation ugt->dxo_gluc Glucuronidation

Caption: Metabolic pathways of Dextromethorphan.

References

Technical Support Center: Quality Control for Synthetic N-Nordextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic N-Nordextromethorphan.

Frequently Asked Questions (FAQs)

Q1: What is N-Nordextromethorphan?

N-Nordextromethorphan, also known as (+)-3-methoxymorphinan, is the N-demethylated analog of dextromethorphan. It is a key intermediate in the synthesis of various opioid receptor modulators and can also be an impurity in dextromethorphan preparations.[1][2] Its molecular formula is C17H23NO and it has a molecular weight of 257.37 g/mol .[1][3]

Q2: What are the critical quality attributes to consider for N-Nordextromethorphan?

The critical quality attributes for N-Nordextromethorphan that should be monitored include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main compound and detection of any impurities.

  • Impurities: Identification and quantification of process-related impurities and degradation products.

  • Residual Solvents: Ensuring that levels of solvents used during synthesis are within acceptable limits.

  • Physical Properties: Characteristics such as appearance, solubility, and melting point.

Q3: What are the common impurities found in synthetic N-Nordextromethorphan?

Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted compounds.

  • By-products: Compounds formed from side reactions during synthesis.

  • Dextromethorphan: Residual amounts from the demethylation process.[4]

  • Degradation products: Impurities formed due to exposure to light, heat, or incompatible storage conditions.

Q4: Which analytical techniques are most suitable for the quality control of N-Nordextromethorphan?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and impurity quantification.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and residual solvents.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of identity.[12][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-eluting impurities- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume.- Optimize the gradient or mobile phase composition for better separation.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated before each injection.- Check the HPLC pump for leaks and ensure proper solvent delivery.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Impurities in the sample diluent- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol between injections.- Analyze a blank injection of the sample diluent to check for contamination.
Low Signal Intensity - Low sample concentration- Incorrect detector wavelength- Detector malfunction- Concentrate the sample or increase the injection volume.- Optimize the detector wavelength based on the UV absorbance spectrum of N-Nordextromethorphan.- Check the detector lamp and perform diagnostic tests.
GC-MS Analysis Issues
Issue Potential Cause(s) Troubleshooting Steps
No Peak Detected - No analyte in the sample- Injection issue- Inappropriate GC temperature program- MS detector is off or not tuned- Verify sample preparation and concentration.- Check the syringe and injector for proper functioning.- Optimize the temperature ramp and final temperature.- Ensure the MS detector is on and properly tuned.
Poor Chromatographic Resolution - Inappropriate GC column- Incorrect carrier gas flow rate- Suboptimal temperature program- Select a column with a suitable stationary phase for the analytes.- Optimize the carrier gas flow rate.- Adjust the temperature program to improve separation.
Mass Spectrum Mismatch - Co-eluting peaks- Background interference- Incorrect library search parameters- Improve chromatographic separation.- Perform a background subtraction.- Adjust the mass spectral library search parameters.

Experimental Protocols

HPLC Method for Purity and Impurity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm.[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvent Analysis
  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-500

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and use a headspace autosampler for injection.

NMR for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD).

  • Spectrometer: 400 MHz or higher.

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

Data Presentation

Table 1: Typical HPLC Purity Profile of Synthetic N-Nordextromethorphan
Component Retention Time (min) Area % Specification
N-Nordextromethorphan15.2> 99.0≥ 98.5%
Dextromethorphan16.5< 0.5≤ 0.5%
Unknown Impurity 112.8< 0.1≤ 0.1%
Unknown Impurity 218.1< 0.1≤ 0.1%
Total Impurities-< 1.0≤ 1.5%
Table 2: Common Residual Solvents and their Limits (ICH Q3C)
Solvent Class Concentration Limit (ppm)
Methanol23000
Ethanol35000
Acetone35000
Dichloromethane2600
Toluene2890
Hexane2290

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Reporting Sample_Login Sample Login Sample_Preparation Sample Preparation (Dissolution) Sample_Login->Sample_Preparation HPLC_Analysis HPLC Analysis (Purity & Impurities) Sample_Preparation->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Residual Solvents) Sample_Preparation->GCMS_Analysis NMR_Analysis NMR Analysis (Identity) Sample_Preparation->NMR_Analysis FTIR_Analysis FTIR Analysis (Functional Groups) Sample_Preparation->FTIR_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis FTIR_Analysis->Data_Analysis Specification_Check Check Against Specifications Data_Analysis->Specification_Check OOS_Investigation Out of Specification (OOS) Investigation Specification_Check->OOS_Investigation Fail Release Batch Release Specification_Check->Release Pass

Caption: Quality Control Workflow for N-Nordextromethorphan.

Troubleshooting_HPLC_Peak_Shape Start Poor HPLC Peak Shape Check_Column Is the column old or performance degrading? Start->Check_Column Replace_Column Replace Column Check_Column->Replace_Column Yes Check_pH Is the mobile phase pH appropriate for the analyte? Check_Column->Check_pH No Replace_Column->Start Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Concentration Is the sample concentration too high? Check_pH->Check_Concentration Yes Adjust_pH->Start Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Optimize_Method Optimize Separation Method Check_Concentration->Optimize_Method No Dilute_Sample->Start

Caption: Troubleshooting Poor HPLC Peak Shape.

References

Validation & Comparative

A Comparative Analysis of N-Nordextromethorphan and Dextrorphan Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of N-Nordextromethorphan and Dextrorphan. While both are metabolites of the widely used antitussive Dextromethorphan, their distinct pharmacological profiles warrant a closer examination for research and drug development purposes. This document summarizes the available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

Dextrorphan, the primary active metabolite of Dextromethorphan, is a well-characterized compound with significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. It also interacts with sigma-1 and nicotinic receptors. In contrast, N-Nordextromethorphan is a synthetic analog of Dextromethorphan, also known to be a potent NMDA receptor antagonist. However, detailed quantitative data on its receptor binding affinities and functional activities are less prevalent in publicly available literature, limiting a direct quantitative comparison. This guide presents the available data for both compounds, highlighting the areas where further research on N-Nordextromethorphan is needed.

Data Presentation: Receptor Binding and Functional Activity

The following table summarizes the available quantitative data for Dextrorphan's interaction with key receptors. Due to a lack of available data, a similar quantitative summary for N-Nordextromethorphan cannot be provided at this time.

Table 1: Pharmacological Profile of Dextrorphan

Receptor TargetParameterValue (nM)SpeciesReference
NMDA Receptor
(PCP site)Ki2246Rat[1]
IC501320Rat[1]
Sigma-1 Receptor Ki138 - 652-[2]
Nicotinic Receptors
α3β4IC50Micromolar rangeOocytes
α4β2IC50Micromolar rangeOocytes
α7IC50Micromolar rangeOocytes

N-Nordextromethorphan: Qualitative Activity

Signaling Pathways and Metabolic Conversion

NMDA Receptor Signaling

Dextrorphan and N-Nordextromethorphan exert their primary effects through the antagonism of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. The following diagram illustrates the canonical NMDA receptor signaling pathway.

NMDA_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens CaM Calmodulin Ca_ion->CaM Activates Signaling_Cascades Downstream Signaling Cascades CaM->Signaling_Cascades Dextrorphan Dextrorphan/ N-Nordextromethorphan Dextrorphan->NMDA_R Blocks Dextromethorphan_Metabolism DM Dextromethorphan Dextrorphan Dextrorphan DM->Dextrorphan O-demethylation N_Nordextromethorphan 3-Methoxymorphinan (related to N-Nordextromethorphan) DM->N_Nordextromethorphan N-demethylation CYP2D6 CYP2D6 Dextrorphan->CYP2D6 CYP3A4 CYP3A4/2D6/2C9 N_Nordextromethorphan->CYP3A4 Experimental_Workflow Start Compound Synthesis (e.g., N-Nordextromethorphan) Binding_Assay Radioligand Binding Assays (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (Determine IC50/EC50) Start->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo In Vivo Studies (e.g., Animal Models of Disease) Conclusion Conclusion on Pharmacological Profile In_Vivo->Conclusion Data_Analysis->In_Vivo

References

A Comparative Guide to the Quantification of N-Nordextromethorphan: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. N-Nordextromethorphan, a metabolite of the widely used cough suppressant dextromethorphan, is a key analyte in such studies. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the quantification of N-Nordextromethorphan, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for N-Nordextromethorphan quantification hinges on various factors, including the biological matrix, required sensitivity, and the desired throughput. Below is a summary of performance data for a representative HPLC method compared to a Gas Chromatography-Mass Spectrometry (GC-MS) method.

ParameterHPLC MethodGC-MS Method
Linearity (r) > 0.999[1]> 0.995[2][3]
Limit of Detection (LOD) 0.01 µM[1]Not explicitly stated, but LOQ is 10 ng/mL
Limit of Quantification (LOQ) Typically in the low ng/mL range10 ng/mL[2][3]
Intra-day Precision (%RSD) < 10%[1]< 9.02%[2][3]
Inter-day Precision (%RSD) < 10%[1]< 9.91%[2][3]
Accuracy/Recovery > 77%[1]91.76% - 106.27%[2][3]

Experimental Protocols

Representative HPLC Method for N-Nordextromethorphan Quantification

This protocol is a representative example based on common practices for the analysis of dextromethorphan and its metabolites.

1. Instrumentation and Reagents:

  • HPLC system with a fluorescence or UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Aqueous buffer (e.g., 1.5% acetic acid and 0.1% triethylamine).[1]

  • N-Nordextromethorphan reference standard.

  • Internal standard (e.g., levallorphan).[2]

2. Sample Preparation (from Urine):

  • Enzymatic hydrolysis of urine samples to deconjugate metabolites.

  • Solid-phase extraction (SPE) using silica cartridges for sample cleanup and concentration.

  • Elution of the analyte from the SPE cartridge using a suitable solvent mixture (e.g., dichloromethane/hexane).[1]

  • Evaporation of the eluent and reconstitution of the residue in the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of the aqueous buffer and acetonitrile (e.g., 75:25, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: Fluorescence detection with appropriate excitation and emission wavelengths for N-Nordextromethorphan.

  • Injection Volume: 20 µL.

4. Method Validation:

  • Linearity: Prepare calibration standards of N-Nordextromethorphan at a minimum of five concentration levels. Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression analysis. The correlation coefficient (r) should be > 0.99.

  • Precision: Analyze replicate samples at low, medium, and high concentrations within the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be < 15%.

  • Accuracy: Determine the recovery of the analyte by spiking known amounts of N-Nordextromethorphan into blank matrix samples. The mean recovery should be within 85-115%.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (signal-to-noise ratio of 3:1 for LOD) and quantified with acceptable precision and accuracy (signal-to-noise ratio of 10:1 for LOQ).

Methodology Workflow and Validation Process

The following diagrams illustrate the typical workflow for HPLC method development and the logical steps involved in method validation.

HPLC_Method_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result Validation_Process cluster_params Validation Parameters cluster_assessment Assessment cluster_outcome Outcome Specificity Specificity DataAnalysis Statistical Analysis of Results Linearity Linearity & Range Precision Precision (Repeatability & Intermediate) Accuracy Accuracy LOD Limit of Detection LOQ Limit of Quantification Robustness Robustness SystemSuitability System Suitability Testing SystemSuitability->DataAnalysis AcceptanceCriteria Comparison with Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidatedMethod Validated Method AcceptanceCriteria->ValidatedMethod

References

A Comparative Analysis of N-Nordextromethorphan and Other NMDA Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Nordextromethorphan and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

N-Nordextromethorphan, a metabolite of the widely used antitussive dextromethorphan, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its activity at the NMDA receptor, a key player in synaptic plasticity and neuronal function, has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[1] This guide offers a comparative analysis of N-Nordextromethorphan's pharmacological profile against other well-characterized NMDA antagonists: Ketamine, Phencyclidine (PCP), and Memantine.

Quantitative Comparison of NMDA Receptor Antagonists

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various NMDA receptor antagonists. It is important to note that direct, publicly available quantitative data for N-Nordextromethorphan's binding affinity to the NMDA receptor is limited. Therefore, data for its close structural analogs, dextromethorphan and its primary metabolite dextrorphan, are provided for a comprehensive comparison. Dextrorphan is recognized as a more potent NMDA receptor antagonist than dextromethorphan itself.[2]

CompoundReceptor/AssayKi (nM)IC50 (nM)Reference
Dextromethorphan NMDA Receptor ([³H]TCP binding, rat)2246[3]
NMDA Receptor ([³H]MK-801 displacement, rat)1320[3]
NMDA-induced Ca²⁺ influx (cultured rat neurons)4000[2]
Dextrorphan NMDA Receptor ([³H]DX binding, rat brain)56-70[4]
Ketamine NMDA Receptor430 (hippocampal neurons)
Phencyclidine (PCP) NMDA Receptor
Memantine NMDA Receptor1040 (hippocampal neurons)

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.

Methodology: This protocol is adapted from assays utilizing [³H]MK-801, a high-affinity NMDA receptor channel blocker.

  • Membrane Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl (pH 7.4), radioligand ([³H]MK-801, typically at a concentration of 1-5 nM), varying concentrations of the test compound (or vehicle for total binding), and the prepared brain membranes (approximately 0.2-0.4 mg of protein). Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).

  • Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of a test compound on NMDA receptor-mediated currents in neurons.

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and plated on coverslips. Recordings are typically performed on mature neurons (e.g., 14-21 days in vitro).

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains standard physiological saline. The intracellular solution within the recording pipette contains a cesium-based solution to block potassium channels and isolate NMDA receptor currents.

  • NMDA Receptor Current Evocation: Neurons are voltage-clamped at a holding potential of -60 mV or -70 mV. NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and a co-agonist such as glycine or D-serine (e.g., 10 µM).

  • Drug Application: The test compound is applied to the neuron via the perfusion system at various concentrations. The effect of the compound on the amplitude of the NMDA-evoked current is measured.

  • Data Analysis: The percentage of inhibition of the NMDA receptor current is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of NMDA antagonists.

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM PKC PKC Ca_influx->PKC CaMKII CaMKII CaM->CaMKII ERK ERK/MAPK Pathway CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Antagonists NMDA Antagonists (N-Nordextromethorphan, Ketamine, etc.) Antagonists->NMDAR Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep assay Binding Assay (Incubation with Radioligand & Test Compound) prep->assay filtration Filtration & Washing assay->filtration quant Scintillation Counting filtration->quant analysis Data Analysis (IC50 & Ki Determination) quant->analysis end End analysis->end Patch_Clamp_Workflow start Start prep Neuronal Culture start->prep recording Whole-Cell Patch-Clamp Recording prep->recording evoke Evoke NMDA Receptor Currents recording->evoke apply Apply Test Compound evoke->apply measure Measure Current Inhibition apply->measure analysis Data Analysis (IC50 Determination) measure->analysis end End analysis->end

References

A Comparative Guide to the Analytical Methods for N-Desmethoxymethorphan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of N-Desmethoxymethorphan (also known as 3-methoxymorphinan), a key metabolite of the widely used antitussive drug, dextromethorphan. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological studies. This document presents a detailed overview of various techniques, their performance characteristics, and experimental protocols to aid researchers in choosing the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of three distinct analytical methods for the quantification of N-Desmethoxymethorphan and its parent compound, dextromethorphan, in biological matrices. The methods include two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches with different sample preparation and chromatographic strategies, and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

ParameterMethod 1: UPLC-MS/MS (Loos et al., 2010)Method 2: LC-MS/MS (Tanner et al., 1999)Method 3: GC-MS (Pistos et al., 2009)
Analyte(s) Dextromethorphan, Dextrorphan, N-Desmethoxymethorphan (3-methoxymorphinan) , 3-hydroxymorphinanDextromethorphan, N-Desmethoxymethorphan (3-methoxymorphinan) , Dextrorphan, 3-hydroxymorphinanDextromethorphan, Dextrorphan, N-Desmethoxymethorphan (3-methoxymorphinan) , 3-hydroxymorphinan
Matrix Human PlasmaHuman UrineHuman Plasma, Urine, and in-vitro incubation matrix
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
Linearity Range 0.129 - 25.8 ng/mL (for 3-methoxymorphinan)5.00 - 500 ng/mL (for 3-methoxymorphinan)Not explicitly stated for 3-methoxymorphinan, but calibration curves were linear.
Lower Limit of Quantification (LLOQ) 0.129 ng/mL (for 3-methoxymorphinan)1.00 ng/mL (for 3-methoxymorphinan)[1]10 ng/mL (for all analytes)[2]
Accuracy (%) 92.7 - 110.6%96.3 - 113.8%[1]91.76 - 106.27%[2]
Precision (%RSD/CV) Within-run and between-run < 11.6%Intra- and inter-day RSD < 15%[1]Intra-day and inter-day precision < 9.91%[2]
Recovery (%) Not explicitly stated for 3-methoxymorphinanNot explicitly stated> 72.68%[2]

Experimental Protocols

Method 1: UPLC-MS/MS with Liquid-Liquid Extraction

This method is highly sensitive and suitable for the analysis of N-Desmethoxymethorphan in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add an internal standard solution.

  • Alkalinize the sample with ammonium hydroxide.

  • Extract the analytes with an organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-Desmethoxymethorphan and the internal standard.

Method 2: LC-MS/MS with Solid-Phase Extraction

This method offers robust and reliable quantification of N-Desmethoxymethorphan in human urine.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of urine, add an internal standard.

  • Perform enzymatic hydrolysis to cleave any conjugated metabolites.

  • Condition a mixed-mode SPE cartridge with methanol and water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate and reconstitute the residue.

2. Chromatographic Conditions:

  • Column: A C18 or phenyl-hexyl column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Flow Rate: Typically 0.8-1.0 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization: ESI in positive mode.

  • Detection: MRM of specific transitions for N-Desmethoxymethorphan.

Method 3: GC-MS with Solid-Phase Extraction

This method provides an alternative to LC-MS/MS and is suitable for various biological matrices.[2]

1. Sample Preparation (Solid-Phase Extraction):

  • Similar to the LC-MS/MS SPE protocol, involving sample loading, washing, and elution.

  • The final eluate is evaporated and may require derivatization to improve the volatility and chromatographic properties of the analytes.

2. Gas Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes.

3. Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for N-Desmethoxymethorphan.[2]

Specialized Analytical Technique: Chiral Separation

The enantiomers of N-Desmethoxymethorphan's precursors and related compounds can exhibit different pharmacological activities. Therefore, chiral separation is crucial in drug development and metabolism studies. While a specific validated method for the enantiomeric separation of N-Desmethoxymethorphan was not found in the provided search results, a method for a key starting material in dextromethorphan synthesis highlights the principles.[3][4]

Chiral HPLC Method for a Dextromethorphan Precursor: [3][4]

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak).[3][4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier.

  • Detection: UV or mass spectrometric detection.

Qualitative Analysis: UPLC-QToF-MS

For metabolite identification and structural elucidation, high-resolution mass spectrometry techniques like UPLC-Quadrupole Time-of-Flight (QToF)-MS are invaluable. This approach allows for the accurate mass measurement of precursor and fragment ions, enabling the confident identification of metabolites like N-Desmethoxymethorphan in complex biological matrices. A study on dextromethorphan and its metabolites in decomposed skeletal tissues utilized UPLC-QToF-MS for analysis.

Experimental Workflows

Analytical_Workflows cluster_lcmsms1 Method 1: UPLC-MS/MS (LLE) cluster_lcmsms2 Method 2: LC-MS/MS (SPE) cluster_gcms Method 3: GC-MS (SPE) p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 p5 UPLC-MS/MS Analysis p4->p5 p6 Data Processing & Quantification p5->p6 u1 Urine Sample u2 Enzymatic Hydrolysis u1->u2 u3 Solid-Phase Extraction u2->u3 u4 Evaporation & Reconstitution u3->u4 u5 LC-MS/MS Analysis u4->u5 u6 Data Processing & Quantification u5->u6 g1 Biological Sample (Plasma/Urine) g2 Solid-Phase Extraction g1->g2 g3 Derivatization (optional) g2->g3 g4 GC-MS Analysis g3->g4 g5 Data Processing & Quantification g4->g5

Caption: Comparative workflows of three analytical methods for N-Desmethoxymethorphan.

Dextromethorphan Metabolism and the Role of N-Desmethoxymethorphan

Metabolism_Pathway DM Dextromethorphan DX Dextrorphan (O-demethylation) DM->DX CYP2D6 NDM N-Desmethoxymethorphan (3-methoxymorphinan) (N-demethylation) DM->NDM CYP3A4 HDM 3-Hydroxymorphinan (O-demethylation) DX->HDM CYP3A4 NDM->HDM CYP2D6

Caption: Metabolic pathway of dextromethorphan showing the formation of N-Desmethoxymethorphan.

References

A Comparative Analysis of the Biological Activities of N-dextromethorphan and its Parent Compound, Dextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the widely used antitussive agent, dextromethorphan (DM), and its principal active metabolite, N-dextromethorphan, more commonly known as dextrorphan (DXO). The distinct pharmacological profiles of these two compounds are crucial for understanding the overall effects of dextromethorphan administration.

Metabolic Pathway: From Prodrug to Active Metabolite

Dextromethorphan acts as a prodrug, undergoing significant first-pass metabolism in the liver to form dextrorphan.[1] This biotransformation is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme through O-demethylation.[2][3][4] This metabolic step is the rate-limiting factor in dextromethorphan's overall metabolism.[5] A smaller portion of dextromethorphan is metabolized via N-demethylation by CYP3A4 and other enzymes to form 3-methoxymorphinan (MEM).[2][4][6] Both dextrorphan and 3-methoxymorphinan are further metabolized to 3-hydroxymorphinan.[7][8] Due to the critical role of CYP2D6, individuals with functional deficiencies in this enzyme, known as poor metabolizers, exhibit significantly altered pharmacokinetics, leading to higher concentrations of the parent compound and a longer duration of action.[2][3]

Metabolism_and_Targets cluster_metabolism Metabolic Pathway cluster_targets Primary Molecular Targets Dextromethorphan Dextromethorphan N-dextromethorphan (Dextrorphan) N-dextromethorphan (Dextrorphan) Dextromethorphan->N-dextromethorphan (Dextrorphan) CYP2D6 (Major) 3-methoxymorphinan 3-methoxymorphinan Dextromethorphan->3-methoxymorphinan CYP3A4 (Minor) NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Low Affinity Antagonist Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonist SERT Serotonin Transporter Dextromethorphan->SERT Inhibitor N-dextromethorphan (Dextrorphan)->NMDA_Receptor High Affinity Antagonist N-dextromethorphan (Dextrorphan)->Sigma1_Receptor Agonist

Metabolism of Dextromethorphan and primary targets.

Comparative Biological Activity: Receptor Binding Profiles

The primary pharmacological differences between dextromethorphan and dextrorphan stem from their distinct affinities for various receptors and transporters. Dextrorphan is a significantly more potent antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is largely responsible for the dissociative and psychoactive effects observed at high doses of dextromethorphan.[2][9][10] Conversely, dextromethorphan exhibits a higher affinity for the sigma-1 receptor and the serotonin transporter (SERT).[11]

TargetDextromethorphan (DM)N-dextromethorphan (DXO)Primary Effect
NMDA Receptor Uncompetitive antagonist (low affinity)[1][7]Uncompetitive antagonist (high affinity)[9][10]Modulation of glutamatergic neurotransmission; responsible for dissociative effects.
Sigma-1 Receptor Agonist (Kᵢ: 138-652 nM)[8][11]Agonist (Kᵢ: 118-481 nM)[9]Neuromodulation, potential antidepressant effects.
Serotonin Transporter (SERT) Inhibitor (Kᵢ: 23-40 nM)[11]Inhibitor (Kᵢ: 401-484 nM)[9]Serotonin reuptake inhibition.
Norepinephrine Transporter (NET) Inhibitor (Kᵢ: >1000 nM)[8][11]Inhibitor (Kᵢ: ≥340 nM)[9]Norepinephrine reuptake inhibition.
μ-Opioid Receptor (MOR) Very low affinity (minimal interaction)[1][7]Low affinity (Kᵢ: 420 to >1000 nM)[9]Minimal opioid-like analgesic effects.
α3/β4 Nicotinic Receptor Antagonist[7]Not well-characterizedModulation of nicotinic cholinergic system.

Binding affinity (Kᵢ) is inversely proportional to binding strength; a smaller Kᵢ value indicates a stronger binding affinity.

Comparative Functional Effects

Antitussive Activity: Both dextromethorphan and dextrorphan contribute to the overall cough suppressant effect.[10] While dextromethorphan is administered as the antitussive agent, its rapid conversion to dextrorphan means that both compounds are active in the body.[2] Studies in animal models suggest that dextrorphan has an antitussive potency comparable to that of dextromethorphan.[12] A model-based analysis in humans estimated dextrorphan's relative antitussive potency to be approximately 26% of dextromethorphan's.[13]

Neurobehavioral and Psychoactive Effects: The dissociative and hallucinogenic properties associated with supratherapeutic doses of dextromethorphan are primarily attributed to the actions of dextrorphan.[2][9] Dextrorphan is a much more potent NMDA receptor antagonist than its parent compound.[9][10] This strong blockade of the NMDA receptor ion channel is similar to the mechanism of other dissociative anesthetics like ketamine and phencyclidine (PCP).[2]

Experimental Protocols

Receptor Binding Affinity Assay (General Methodology)

The binding affinities (Kᵢ values) presented in this guide are typically determined through competitive radioligand binding assays.

Objective: To determine the affinity of a test compound (e.g., dextromethorphan or dextrorphan) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain cortex for NMDA receptors).

  • Radiolabeled ligand (e.g., [³H]MK-801 for the NMDA receptor channel site).

  • Unlabeled test compounds (dextromethorphan, dextrorphan) at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: A reaction mixture is prepared containing the receptor source, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in an appropriate buffer.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Experimental_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Receptor + Radioligand + Test Compound) Start->Prepare_Mixture Incubate Incubate to Reach Equilibrium Prepare_Mixture->Incubate Filter Rapid Filtration (Separate Bound from Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Measure Quantify Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (Calculate IC50 and Ki) Measure->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Conclusion

References

A Comparative Analysis of N-Nordextromethorphan (Dextrorphan) and Dextromethorphan: Experimental Data and Statistical Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Nordextromethorphan, more commonly known as dextrorphan (DXO), and its parent compound, dextromethorphan (DXM). Dextrorphan is the primary active, N-demethylated metabolite of dextromethorphan.[1][2] This analysis focuses on their comparative pharmacodynamics, pharmacokinetics, and a summary of key experimental data to inform research and development in this area.

I. Comparative Pharmacodynamics: Receptor Binding Affinities

Dextromethorphan and its metabolite dextrorphan exhibit complex pharmacodynamics, interacting with multiple receptor systems.[1] Their primary mechanisms of action involve antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor.[1] The following table summarizes their binding affinities (Ki) and inhibitory concentrations (IC50) at these key targets.

CompoundTargetParameterValue (nM)Species/Tissue
Dextromethorphan NMDA Receptor (PCP site)pKi1680Human frontal cortex[3]
NMDA ReceptorIC50550Rat cortical neurons[4]
Sigma-1 ReceptorKi400-
Serotonin Transporter (SERT)Ki23Rat[5]
Norepinephrine Transporter (NET)Ki240Rat[5]
Dextrorphan (N-Nordextromethorphan) NMDA Receptor (PCP site)-~10-fold higher affinity than DXM-[6]
α3β4 Nicotinic Receptor-~3-fold lower potency than DXM-[6]
Sigma-1 Receptor-High Affinity-[6]

II. Comparative Pharmacokinetics

The pharmacokinetic profiles of dextromethorphan and dextrorphan are crucial for understanding their in vivo effects. Dextromethorphan is rapidly metabolized to dextrorphan, primarily by the cytochrome P450 enzyme CYP2D6.[1][7] This metabolic conversion significantly influences the observed pharmacological activity.

ParameterDextromethorphan (Extensive Metabolizers)DextrorphanNotes
Bioavailability 11%[1]-Subject to significant inter-individual variability due to CYP2D6 polymorphism.
Elimination Half-life 2–4 hours[1]-Can be up to 24 hours in poor metabolizers.[1]
Metabolism Primarily by CYP2D6 to Dextrorphan (O-demethylation) and by CYP3A4 to 3-methoxymorphinan (N-demethylation).[1][2][7]Further metabolized to 3-hydroxymorphinan.[2][7]The metabolic pathway is a key determinant of the compound's effects.
Cmax (30mg oral dose) 2.9 ng/mL--
Tmax (30mg oral dose) 2.86 h--

III. Experimental Protocols

A. In Vivo Behavioral Assessment: Forced Swim Test (Mouse)

The forced swim test is a common behavioral assay used to evaluate the antidepressant potential of compounds.

Methodology:

  • Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or feet.[8][9]

  • Acclimation: Mice are individually placed into the water tank for a 6-minute session.[8]

  • Drug Administration: Dextromethorphan (e.g., 30 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) prior to the test.[10]

  • Observation: The duration of immobility (floating with minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the session.[8]

  • Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect. Statistical analysis is performed using methods such as one-way ANOVA followed by post-hoc tests.[10]

B. In Vitro Electrophysiological Analysis: Patch-Clamp on NMDA Receptors

The patch-clamp technique is used to study the effects of compounds on ion channels, such as the NMDA receptor.

Methodology:

  • Cell Culture: Cultured rat cortical neurons or a suitable cell line expressing NMDA receptors are used.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and a micromanipulator.[11][12]

  • Solutions: The external solution contains physiological concentrations of ions, including Mg²⁺, and the internal solution within the pipette contains a cesium-based solution to block potassium currents.[11]

  • NMDA Receptor Activation: NMDA-induced currents are elicited by applying NMDA and a co-agonist like glycine to the cell.

  • Drug Application: Dextromethorphan or dextrorphan is applied to the bath solution at varying concentrations to determine its effect on the NMDA-induced current.

  • Data Analysis: The inhibition of the NMDA-induced current is measured, and an IC50 value is calculated to determine the potency of the compound.

IV. Signaling Pathways and Experimental Workflows

Dextromethorphan Metabolism

The metabolic conversion of dextromethorphan is a critical step in its pharmacological activity. The following diagram illustrates the primary metabolic pathway.

G DXM Dextromethorphan DXO Dextrorphan (N-Nordextromethorphan) DXM->DXO CYP2D6 (O-demethylation) MMM 3-Methoxymorphinan DXM->MMM CYP3A4 (N-demethylation) HM 3-Hydroxymorphinan DXO->HM CYP3A4 MMM->HM CYP2D6

Metabolic pathway of Dextromethorphan.
NMDA Receptor Antagonism Workflow

This diagram outlines the logical flow of how dextromethorphan and dextrorphan interact with the NMDA receptor.

G cluster_0 Pre-synaptic Neuron cluster_1 Post-synaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ion_Channel Ion Channel Opening NMDA_Receptor->Ion_Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response DXM_DXO Dextromethorphan/ Dextrorphan DXM_DXO->Ion_Channel Blocks

NMDA receptor antagonism by DXM/DXO.
Sigma-1 Receptor Agonism Signaling Pathway

Dextromethorphan also acts as a sigma-1 receptor agonist. This pathway is implicated in its antidepressant-like effects.

G DXM Dextromethorphan Sigma1R Sigma-1 Receptor DXM->Sigma1R Binds and Activates Modulation Modulation of Intracellular Signaling Sigma1R->Modulation Neurotransmitter_Release Neurotransmitter Release (e.g., Serotonin) Modulation->Neurotransmitter_Release Antidepressant_Effect Antidepressant-like Effect Neurotransmitter_Release->Antidepressant_Effect

Sigma-1 receptor signaling pathway.

References

A Comparative Analysis of the Neuroprotective Effects of Dextromethorphan Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dextromethorphan (DM), a widely used antitussive agent, and its primary metabolites, dextrorphan (DX) and 3-hydroxymorphinan (3-HM), have garnered significant interest for their potential neuroprotective properties. Understanding the distinct mechanisms and comparative efficacy of these compounds is crucial for the development of novel therapeutics for neurodegenerative diseases. This guide provides an objective comparison of the neuroprotective effects of dextromethorphan and its key metabolites, supported by experimental data.

Comparative Efficacy and Mechanisms

Dextromethorphan undergoes metabolism in the body to form dextrorphan and 3-hydroxymorphinan, both of which contribute to its pharmacological activity. While all three compounds exhibit neuroprotective potential, evidence suggests that 3-hydroxymorphinan is a particularly potent metabolite.

Dextromethorphan (DM) exerts its neuroprotective effects through multiple mechanisms. It acts as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in glutamate-induced neurotoxicity.[1][2] Additionally, DM is an agonist of the sigma-1 receptor, which is involved in modulating neuronal survival and plasticity.[1] A key aspect of DM's neuroprotective action is its ability to inhibit the activation of microglia, the primary immune cells of the central nervous system. By suppressing microglial activation, DM reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammation.[3]

Dextrorphan (DX) , the O-demethylated metabolite of DM, is also an NMDA receptor antagonist and contributes to the overall neuroprotective profile of the parent drug.[4] However, its relative potency in direct neuroprotective assays compared to DM and 3-HM is less characterized in the available literature. Some studies on its antitussive effects suggest it may be less potent than dextromethorphan.

3-Hydroxymorphinan (3-HM) , a subsequent metabolite, has emerged as a highly effective neuroprotective agent, often demonstrating greater potency than the parent compound in preclinical models.[5] Its neuroprotective capacity stems from a dual mechanism of action. Firstly, it shares the anti-inflammatory properties of DM by inhibiting microglial activation and the subsequent release of reactive oxygen species. Secondly, and uniquely, 3-HM exhibits neurotrophic effects mediated by astrocytes. It stimulates astrocytes to release neurotrophic factors, which in turn promote neuronal survival and function. This astrocyte-mediated neurotrophic effect is associated with the increased gene expression of these beneficial factors.[5] In animal models of Parkinson's disease, 3-HM has been shown to restore dopaminergic neuron loss and dopamine depletion to nearly 90% of control levels, highlighting its significant therapeutic potential.[5]

Data Presentation

The following tables summarize the available quantitative and qualitative data comparing the neuroprotective effects and mechanisms of dextromethorphan and its metabolites.

Table 1: Comparison of Neuroprotective Efficacy and Mechanisms

CompoundPrimary Mechanism(s) of NeuroprotectionQuantitative Efficacy DataKey Findings
Dextromethorphan (DM) NMDA Receptor Antagonism, Sigma-1 Receptor Agonism, Anti-inflammatory (Microglial Inhibition)IC50 for NMDA receptor blockade: 0.55 µM[6]Broad-spectrum neuroprotective effects, but limited by rapid metabolism.[2]
Dextrorphan (DX) NMDA Receptor AntagonismDirect comparative neuroprotection data is limited.Contributes to the overall neuroprotective effect of DM.[4]
3-Hydroxymorphinan (3-HM) Anti-inflammatory (Microglial Inhibition), Astrocyte-mediated Neurotrophic EffectsRestored dopaminergic neuronal loss and dopamine depletion up to 90% of controls in an MPTP mouse model.[5]The most potent of the metabolites studied, with a unique dual mechanism of action.[5]

Experimental Protocols

The neuroprotective effects of dextromethorphan and its metabolites have been evaluated in various in vitro and in vivo models of neurological disorders. Below are summaries of key experimental protocols.

Table 2: Summary of Key Experimental Protocols

Experimental ModelObjectiveMethodologyKey Readouts
MPTP-induced Mouse Model of Parkinson's Disease To evaluate the in vivo neuroprotective effects on dopaminergic neurons.Male C57BL/6 mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injections (e.g., 30 mg/kg for 5 consecutive days) to induce parkinsonism. Test compounds (DM, 3-HM) are administered before or after MPTP injection.[7][8][9]Behavioral tests (e.g., pole test, gait analysis), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, and HPLC measurement of dopamine and its metabolites in the striatum.[9]
LPS-induced Neuroinflammation in Primary Microglial Cultures To assess the anti-inflammatory effects of the compounds in vitro.Primary microglial cells are isolated from the cerebral cortices of neonatal mice or rats. The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response. Test compounds are added to the culture medium before or after LPS stimulation.[10][11][12][13]Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA, nitric oxide production using the Griess reagent, and analysis of signaling pathway proteins (e.g., NF-κB) by Western blot.[10][12]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the neuroprotective effects of dextromethorphan and its metabolites, as well as a generalized experimental workflow for their evaluation.

G cluster_DM Dextromethorphan (DM) Signaling DM Dextromethorphan Microglia Activated Microglia DM->Microglia Inhibits NFkB NF-κB Pathway Microglia->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Figure 1. Dextromethorphan's Anti-inflammatory Pathway.

G cluster_3HM 3-Hydroxymorphinan (3-HM) Dual Signaling cluster_anti_inflammatory Anti-inflammatory Pathway cluster_neurotrophic Neurotrophic Pathway HM_AI 3-Hydroxymorphinan Microglia_HM Activated Microglia HM_AI->Microglia_HM Inhibits ROS Reactive Oxygen Species (ROS) Microglia_HM->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress HM_NT 3-Hydroxymorphinan Astrocyte Astrocyte HM_NT->Astrocyte Stimulates NeurotrophicFactors Neurotrophic Factors (e.g., BDNF, GDNF) Astrocyte->NeurotrophicFactors Releases Neuron Neuron NeurotrophicFactors->Neuron Acts on NeuronalSurvival Neuronal Survival & Function Neuron->NeuronalSurvival

Figure 2. 3-Hydroxymorphinan's Dual Neuroprotective Pathways.

G cluster_workflow General Experimental Workflow start Start model Induce Neurotoxicity (e.g., MPTP in vivo, LPS in vitro) start->model treatment Administer Test Compounds (DM, DX, 3-HM) model->treatment assessment Assess Neuroprotection treatment->assessment behavioral Behavioral Tests (in vivo) assessment->behavioral biochemical Biochemical Assays (e.g., ELISA, HPLC) assessment->biochemical histological Histological Analysis (e.g., Immunohistochemistry) assessment->histological end End behavioral->end biochemical->end histological->end

Figure 3. Generalized Experimental Workflow.

References

The Validation of N-Nordextromethorphan and its Precursors as Biomarkers for Cytochrome P450 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers derived from the metabolism of dextromethorphan, focusing on their validation for assessing the activity of key drug-metabolizing enzymes, Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A4 (CYP3A4). We will delve into the experimental data supporting the use of the dextromethorphan/dextrorphan (DXM/DXO) metabolic ratio for CYP2D6 phenotyping and the dextromethorphan/3-methoxymorphinan (DXM/3-MM) ratio as an indicator of CYP3A4 activity, with 3-methoxymorphinan being the direct precursor to N-nordextromethorphan. This guide also presents a comparison with alternative biomarkers and detailed experimental protocols to assist in the design and interpretation of clinical and preclinical studies.

Introduction to Dextromethorphan Metabolism and Biomarker Discovery

Dextromethorphan (DXM) is a widely used antitussive agent that undergoes extensive metabolism in the liver, primarily by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4. The differential metabolism of DXM by these enzymes provides a valuable, non-invasive tool to assess their respective activities, a process known as phenotyping. This is crucial in drug development and clinical practice to predict drug-drug interactions, optimize dosing, and personalize medicine.

The two primary metabolic pathways of dextromethorphan are O-demethylation to dextrorphan (DXO), predominantly catalyzed by CYP2D6, and N-demethylation to 3-methoxymorphinan (3-MM), which is subsequently metabolized to N-nordextromethorphan, a reaction primarily mediated by CYP3A4.[1][2] The ratio of the parent drug to its metabolites in biological fluids like urine and plasma can, therefore, serve as a biomarker for the in vivo activity of these enzymes.

Data Presentation: Quantitative Comparison of Biomarkers

The following tables summarize the key quantitative data from validation studies of dextromethorphan-derived biomarkers and a common alternative, midazolam, for CYP3A4 phenotyping.

Table 1: Validation of Dextromethorphan/Dextrorphan (DXM/DXO) Metabolic Ratio as a CYP2D6 Biomarker

ParameterUrinePlasmaReference(s)
Probe Drug & Dose Dextromethorphan (30 mg oral)Dextromethorphan (30 mg oral)[3]
Analyte(s) Dextromethorphan, DextrorphanDextromethorphan, Dextrorphan[3][4]
Sample Collection Time 0-4 hours post-dose3 hours post-dose[3]
Analytical Method HPLCHPLC, LC-MS/MS[3][4]
Correlation (Urine vs. Plasma) r² = 0.777 (p < 0.00001)-[3]
Phenotype Cut-off (Poor Metabolizer) MR > 0.3-[5]

Table 2: Validation of Dextromethorphan/3-Methoxymorphinan (DXM/3-MM) Metabolic Ratio as a CYP3A4 Biomarker

ParameterValueReference(s)
Probe Drug & Dose Dextromethorphan (80 mg oral)[6]
Analyte(s) Dextromethorphan, 3-Methoxymorphinan[6]
Sample Type Urine[6]
Sample Collection Time 0-12 hours post-dose[6]
Effect of Inducer (Rifampin) 830% ± 1808% induction of CYP3A4 activity[2]
Effect of Inhibitor (Erythromycin) 34% ± 44% inhibition of CYP3A4 activity[2]
Correlation with CYP2D6 activity Not significantly correlated[2]

Table 3: Comparison with Midazolam as a CYP3A4 Biomarker

ParameterDextromethorphan/3-Methoxymorphinan RatioMidazolam ClearanceReference(s)
Probe Drug DextromethorphanMidazolam[2][7]
Primary Enzyme CYP3A4CYP3A4/5[2][7]
Administration Route OralOral or IV[6][8]
Advantages Can simultaneously assess CYP2D6 and CYP3A4 activityWell-established probe, sensitive to inhibition and induction[6][9]
Limitations Complex metabolism with multiple enzymes involvedCan be affected by P-glycoprotein activity[1][10]
Interindividual Variability High4-fold to 11-fold[6][7][8]

Experimental Protocols

Protocol 1: CYP2D6 Phenotyping using Dextromethorphan

Objective: To determine the in vivo activity of CYP2D6 by measuring the urinary metabolic ratio of dextromethorphan to dextrorphan.

Materials:

  • Dextromethorphan hydrobromide (30 mg oral dose)

  • Urine collection containers

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection or LC-MS/MS system

  • Dextromethorphan and dextrorphan analytical standards

  • Internal standard (e.g., levallorphan)

Procedure:

  • Subject Preparation: Subjects should abstain from medications known to inhibit or induce CYP2D6 for at least one week prior to the study.

  • Drug Administration: Administer a single 30 mg oral dose of dextromethorphan hydrobromide with water.

  • Urine Collection: Collect all urine produced over a 4-hour period following drug administration.[3] Record the total volume.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • To a 1 mL aliquot of urine, add an internal standard.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Analytical Quantification:

    • Inject the prepared sample into the HPLC or LC-MS/MS system.

    • Separate dextromethorphan and dextrorphan using a C18 reversed-phase column.

    • Quantify the concentrations of dextromethorphan and dextrorphan using a validated calibration curve.[4]

  • Data Analysis:

    • Calculate the metabolic ratio (MR) as the molar concentration of dextromethorphan divided by the molar concentration of dextrorphan.

    • Classify subjects as poor metabolizers (MR > 0.3) or extensive metabolizers (MR ≤ 0.3).[5]

Protocol 2: CYP3A4 Phenotyping using Dextromethorphan

Objective: To assess the in vivo activity of CYP3A4 by measuring the urinary metabolic ratio of dextromethorphan to 3-methoxymorphinan.

Materials:

  • Dextromethorphan hydrobromide (80 mg oral dose)

  • Urine collection containers

  • LC-MS/MS system

  • Dextromethorphan and 3-methoxymorphinan analytical standards

  • Internal standard

Procedure:

  • Subject Preparation: Subjects should avoid medications known to inhibit or induce CYP3A4 for at least one week prior to the study.

  • Drug Administration: Administer a single 80 mg oral dose of dextromethorphan hydrobromide.[6]

  • Urine Collection: Collect urine over a 12-hour period post-dose.[6]

  • Sample Preparation:

    • Follow a similar liquid-liquid or solid-phase extraction procedure as described in Protocol 1, optimized for the extraction of dextromethorphan and 3-methoxymorphinan.

  • Analytical Quantification:

    • Utilize a validated LC-MS/MS method for the simultaneous quantification of dextromethorphan and 3-methoxymorphinan in urine.[11] The lower limit of quantification for dextromethorphan can be as low as 0.01 ng/mL.[11]

  • Data Analysis:

    • Calculate the metabolic ratio as the molar concentration of dextromethorphan divided by the molar concentration of 3-methoxymorphinan.

    • Compare the metabolic ratio before and after administration of a known CYP3A4 inducer (e.g., rifampin) or inhibitor (e.g., erythromycin) to validate the biomarker's responsiveness.[2]

Mandatory Visualization

Dextromethorphan_Metabolism cluster_cyp2d6 CYP2D6 Pathway cluster_cyp3a4 CYP3A4 Pathway DXM Dextromethorphan DXO Dextrorphan DXM->DXO O-demethylation MMM 3-Methoxymorphinan (precursor to N-Nordextromethorphan) DXM->MMM N-demethylation HMM 3-Hydroxymorphinan DXO->HMM N-demethylation MMM->HMM O-demethylation (CYP2D6)

Caption: Dextromethorphan Metabolism Pathway.

Experimental_Workflow cluster_phenotyping CYP2D6/CYP3A4 Phenotyping Workflow start Subject Recruitment (Informed Consent) dosing Oral Administration of Dextromethorphan start->dosing collection Urine/Plasma Collection dosing->collection analysis Sample Preparation & LC-MS/MS Analysis collection->analysis calculation Calculation of Metabolic Ratios analysis->calculation phenotype Phenotype Classification (e.g., Poor vs. Extensive Metabolizer) calculation->phenotype

Caption: Experimental Workflow for Phenotyping.

Conclusion

The metabolic ratios of dextromethorphan to its metabolites, dextrorphan and 3-methoxymorphinan, serve as validated and reliable biomarkers for the in vivo assessment of CYP2D6 and CYP3A4 activity, respectively. While N-nordextromethorphan itself is not directly measured in these validated protocols, the measurement of its immediate precursor, 3-methoxymorphinan, provides a robust indication of the N-demethylation pathway activity. The use of dextromethorphan as a dual probe offers an efficient method for phenotyping two major drug-metabolizing enzymes simultaneously. This guide provides the necessary data and protocols to aid researchers in applying these valuable tools in their studies, ultimately contributing to the advancement of safer and more effective therapeutics.

References

A Comparative Guide to the Impurity Profiling of N-Demethyl Dextromethorphan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of methods for the impurity profiling of Dextromethorphan Hydrochloride, with a specific focus on its primary impurity, N-Demethyl Dextromethorphan Hydrochloride, also known as Dextromethorphan Impurity A.

Overview of Dextromethorphan and its Key Impurities

Dextromethorphan is a widely used antitussive (cough suppressant) drug.[1][2][3] During its synthesis and storage, several related compounds or impurities can form. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide reference standards for Dextromethorphan and some of its impurities to ensure the quality and safety of the drug product.[4] N-Demethyl Dextromethorphan is a significant process-related impurity.

A summary of key Dextromethorphan impurities is provided in the table below.

Impurity NameSynonymsCAS NumberMolecular Formula
N-Demethyl Dextromethorphan Hydrochloride Dextromethorphan Impurity A (EP/BP), ent-3-Methoxymorphinan Hydrochloride, N-Nordextromethorphan1087-69-0[4][5][6][7][8][9]C17H23NO.HCl[6]
Dextrorphan Dextromethorphan Impurity B125-73-5[5][7]C17H23NO[5]
ent-3-methoxy-17-methylmorphinan-10-one Dextromethorphan Related Compound C57969-05-8[7][10]C18H23NO2[7]
Dextromethorphan Impurity D -1453167-99-1[5][7]C18H25NO[5]
Dextromethorphan N-Oxide -1177494-18-6[7]C18H25NO2[7]
N-Nitroso Desmethyl Dextromethorphan -Not AvailableC17H22N2O2[11]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the impurity profiling of Dextromethorphan.[12][13][14][15][16] These methods offer high resolution and sensitivity for separating and quantifying the API and its impurities. Below is a comparison of different published methods.

MethodColumnMobile PhaseDetectionKey Performance DataReference
HPLC YWG C18H37Acetonitrile: 0.1 mol·L-1 KH2PO4 (55:45), pH 2.5280 nmLinear range for assay: 80-120 μg·ml-1. Lowest measurable limit of an impurity: 0.1 μg·ml-1.[12]
HPLC Agilent Zobax SB-C18 (4.6 mm × 250 mm, 5 μm)Acetonitrile:Water (600:400) with 20 mmol·L-1 sodium lauryl sulfate, pH 2.0280 nmGood linearity over 0.61-26.83 μg·mL-1 for various impurities. LODs for impurities were in the range of 0.3-7 ng.[14]
UPLC Acquity UPLC BEH C18 (100 X 2.1mm; 1.7 μm)Gradient of 10mM Ammonium bicarbonate in water and CH3CN/Methanol225 nmQuantitation limits in the range of 0.1–1.0 μg ml-1 for Dextromethorphan and its impurities. Resolution between all impurities was >2.5.[15]
RP-HPLC Sunfire C18 (250 × 4.6 mm, 5 µm)Gradient mixture of undisclosed solvents A and B224 nmCorrelation coefficient (r) > 0.999 for Dextromethorphan and its impurities.[16]

Experimental Protocols

Below is a representative experimental protocol for the analysis of Dextromethorphan and its impurities using HPLC, based on published literature.

Objective: To separate and quantify N-Demethyl Dextromethorphan and other related impurities in a Dextromethorphan Hydrobromide sample.

Materials and Reagents:

  • Dextromethorphan Hydrobromide reference standard and sample

  • N-Demethyl Dextromethorphan Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: YWG C18H37 or equivalent C18 column.

  • Mobile Phase: A mixture of Acetonitrile and 0.1 mol·L-1 Potassium dihydrogen phosphate solution in a ratio of 55:45. The pH of the aqueous phase is adjusted to 2.5 with phosphoric acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[12]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the Dextromethorphan Hydrobromide reference standard and the N-Demethyl Dextromethorphan Hydrochloride reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the Dextromethorphan Hydrobromide sample in the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks of Dextromethorphan and N-Demethyl Dextromethorphan in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of N-Demethyl Dextromethorphan in the sample using the calibration curve generated from the standard solutions.

Visualizing the Workflow and Relationships

To better understand the process of impurity profiling and the relationship between Dextromethorphan and its impurities, the following diagrams are provided.

experimental_workflow Experimental Workflow for Dextromethorphan Impurity Profiling cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_analysis HPLC / UPLC Analysis sample_prep->hplc_analysis standard_prep Standard Preparation (Reference Compounds) standard_prep->hplc_analysis peak_identification Peak Identification (Retention Time Matching) hplc_analysis->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification reporting Reporting (Impurity Levels) quantification->reporting

Caption: A general experimental workflow for the impurity profiling of Dextromethorphan Hydrochloride.

impurity_relationship Chemical Relationship of Dextromethorphan and Key Impurities dextromethorphan Dextromethorphan n_demethyl N-Demethyl Dextromethorphan (Impurity A) dextromethorphan->n_demethyl N-Demethylation dextrorphan Dextrorphan (Impurity B) dextromethorphan->dextrorphan O-Demethylation n_oxide Dextromethorphan N-Oxide dextromethorphan->n_oxide N-Oxidation nitroso N-Nitroso Desmethyl Dextromethorphan n_demethyl->nitroso Nitrosation

Caption: The relationship between Dextromethorphan and its main degradation and process-related impurities.

References

Safety Operating Guide

Proper Disposal of N-Nordextromethorphan Hydrochloride: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling N-Nordextromethorphan Hydrochloride must adhere to stringent disposal procedures due to its classification as a hazardous substance. This guide provides essential safety and logistical information to ensure the proper management and disposal of this compound, safeguarding both laboratory personnel and the environment.

This compound is recognized as toxic if swallowed and is suspected of causing reproductive harm. Furthermore, it is classified as toxic to aquatic life with long-lasting effects. Therefore, under no circumstances should this chemical be disposed of in the regular trash or down the drain. Improper disposal can lead to significant environmental contamination and legal repercussions.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and all relevant local, state, and federal regulations. The following personal protective equipment (PPE) should be worn at all times when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

All handling of the compound for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its classification as a controlled substance and/or a specific category of hazardous waste. While some suppliers mark this as a "controlled product," its precise scheduling under the Drug Enforcement Administration (DEA) is not universally listed. Therefore, the following procedural steps are designed to ensure compliance regardless of its specific classification.

  • Regulatory Status Verification:

    • Internal Inquiry: The first step is to contact your institution's Environmental Health and Safety (EHS) department. They will have specific protocols and licensed waste contractors for handling hazardous and potentially controlled pharmaceutical waste.

    • DEA Classification: Given its structural similarity to morphinans, it is crucial to determine if this compound is considered a controlled substance or a controlled substance analogue under the DEA's regulations. Your EHS department or a licensed chemical waste disposal contractor can assist in making this determination.

  • Waste Segregation and Collection:

    • Dedicated Waste Container: this compound waste, including pure substance, contaminated labware (e.g., vials, spatulas), and PPE, must be collected in a dedicated, properly labeled hazardous waste container.

    • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Environmental Hazard").

  • Disposal Pathway Determination:

    • If Classified as a DEA Controlled Substance: The disposal must be handled by a DEA-registered reverse distributor. This process involves specific chain-of-custody documentation, including DEA Form 41, to record the destruction of the substance. Your institution's EHS department will coordinate with the appropriate licensed entity.

    • If Classified as a Non-Controlled Hazardous Waste: The disposal will be managed by a licensed hazardous waste contractor. The waste will likely be incinerated at a permitted facility in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.

  • Arranging for Pickup and Disposal:

    • Contact your EHS department to schedule a pickup of the hazardous waste container. Do not attempt to transport or dispose of the chemical waste independently.

Quantitative Data Summary

For researchers, understanding the hazard profile is critical. The following table summarizes key quantitative data related to the toxicity of related compounds, providing context for the stringent handling requirements.

Data PointValueSpeciesSource
Acute Oral Toxicity (LD50) of Dextromethorphan116 mg/kgRatSafety Data Sheet
Acute Oral Toxicity (LD50) of Dextromethorphan210 mg/kgMouseSafety Data Sheet

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: N-Nordextromethorphan Hydrochloride Waste Generated consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs is_controlled Is it a DEA Controlled Substance or Analogue? consult_ehs->is_controlled dea_disposal Engage DEA-Registered Reverse Distributor is_controlled->dea_disposal Yes non_controlled_disposal Engage Licensed Hazardous Waste Contractor is_controlled->non_controlled_disposal No dea_docs Complete DEA Form 41 and other required documentation dea_disposal->dea_docs end End: Compliant Disposal dea_docs->end rcra_incineration Dispose via High-Temperature Incineration (RCRA) non_controlled_disposal->rcra_incineration rcra_incineration->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

Personal protective equipment for handling N-Nordextromethorphan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on safety protocols for highly potent synthetic opioids, such as N-Desethyletonitazene and fentanyl analogs. The user's original query for "N-Nordextromethorphan Hydrochloride" did not yield specific safety handling information indicative of a highly hazardous substance. It is presumed the user is seeking information on a more potent compound, and the provided information should be adapted based on a thorough risk assessment of the specific substance being handled.

Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling potent synthetic opioids to mitigate the significant risks of accidental exposure. These compounds can be absorbed through inhalation, ingestion, and dermal contact, with even minute quantities posing a severe health threat.[1] A comprehensive safety strategy encompassing proper personal protective equipment (PPE), handling protocols, and emergency procedures is critical.

Personal Protective Equipment (PPE)

A risk assessment should always inform the selection of PPE for handling potent synthetic opioids.[1] The following table summarizes the recommended PPE based on the potential exposure level.

Exposure LevelRecommended Personal Protective Equipment
Minimal (e.g., handling of dilute solutions, low-risk of aerosolization)
Moderate (e.g., handling of powders, potential for aerosolization)
High (e.g., spills, handling large quantities, milling operations)

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Donning PPE (for moderate exposure):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Coveralls: Put on a disposable gown or coveralls, ensuring complete coverage.

  • Respirator: If required, don the fit-tested N95 or P100 respirator. Perform a user seal check to ensure a proper fit.[2]

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing PPE (to prevent cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: With the inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

All disposable PPE and materials contaminated with potent synthetic opioids are considered hazardous waste.[3]

  • Segregate all contaminated waste in clearly labeled, sealed containers.

  • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[3]

  • Consult your institution's Environmental Health and Safety (EHSO) department for specific disposal procedures.[4]

Emergency Procedures

In the event of a suspected exposure, immediate action is critical.

  • Evacuate: Immediately leave the contaminated area.[5]

  • Alert: Notify a supervisor and emergency response personnel.

  • Decontaminate: If skin contact occurs, wash the affected area with copious amounts of soap and water. Do not use alcohol-based sanitizers as they may increase absorption.[6] For eye contact, flush with water for at least 15 minutes.[7]

  • Seek Medical Attention: Immediate medical evaluation is necessary, even if symptoms are not present.[5] Naloxone should be available and administered by trained personnel in case of an overdose.[1]

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling potent synthetic opioids.

PPE_Selection_Workflow start Start: Assess Task and Potential for Exposure risk_assessment Risk Assessment: - Quantity of substance - Physical form (solid/liquid) - Potential for aerosolization start->risk_assessment exposure_level Determine Exposure Level risk_assessment->exposure_level minimal_ppe Minimal PPE: - Lab coat - Safety glasses - Single nitrile gloves exposure_level->minimal_ppe Minimal moderate_ppe Moderate PPE: - Disposable gown/coveralls - Goggles/face shield - Double nitrile gloves - N95/P100 respirator exposure_level->moderate_ppe Moderate high_ppe High PPE: - TECP suit - Specialized respiratory protection - Restricted access exposure_level->high_ppe High end End: Proceed with caution minimal_ppe->end moderate_ppe->end high_ppe->end

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nordextromethorphan Hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Nordextromethorphan Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.